1-Oxazol-4-ylcyclopropanecarbonitrile
Description
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Properties
Molecular Formula |
C7H6N2O |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1-(1,3-oxazol-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c8-4-7(1-2-7)6-3-10-5-9-6/h3,5H,1-2H2 |
InChI Key |
LECHYSWGSKIANL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=COC=N2 |
Origin of Product |
United States |
Synthesis of 1-Oxazol-4-ylcyclopropanecarbonitrile and its derivatives
Synthesis and Applications of 1-(Oxazol-4-yl)cyclopropanecarbonitrile and Its Derivatives: A Technical Guide
Executive Summary
The incorporation of heterocyclic motifs into conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. Oxazole, a doubly unsaturated 5-membered ring containing nitrogen and oxygen[1], serves as a critical pharmacophore in the development of anti-inflammatory, antimicrobial, and anticancer agents[2][3]. When fused with a cyclopropane ring—specifically in the form of 1-(oxazol-4-yl)cyclopropanecarbonitrile (CAS: 2104221-61-4)[4]—the resulting architecture provides a rigid vector that enhances metabolic stability and target binding affinity.
As a Senior Application Scientist, I have designed this technical guide to detail the robust, self-validating synthetic pathways required to produce this building block and its downstream derivatives, emphasizing the causality behind specific reagent choices and process parameters.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of 1-(oxazol-4-yl)cyclopropanecarbonitrile relies on the strategic assembly of the cyclopropane ring via the double alkylation of an active methylene compound.
-
Disconnection 1: The target cyclopropane ring is disconnected to 2-(oxazol-4-yl)acetonitrile and 1,2-dibromoethane. This transformation is driven by a phase-transfer catalyzed (PTC) nucleophilic aliphatic substitution.
-
Disconnection 2: The intermediate 2-(oxazol-4-yl)acetonitrile is traced back to 4-(chloromethyl)oxazole via a classic cyanation reaction.
Caption: Retrosynthetic analysis of 1-(oxazol-4-yl)cyclopropanecarbonitrile.
Detailed Experimental Workflows
Protocol A: Synthesis of 2-(Oxazol-4-yl)acetonitrile
The first stage requires the nucleophilic substitution of the chloride leaving group on 4-(chloromethyl)oxazole (CAS: 767628-89-7)[5] with a cyanide anion.
Reagents & Materials:
-
4-(Chloromethyl)oxazole: 1.0 equivalent
-
Sodium Cyanide (NaCN): 1.2 equivalents
-
Dimethyl Sulfoxide (DMSO): 10 volumes
-
In-Process Control (IPC): LC-MS and TLC (Hexanes/EtOAc 7:3)
Step-by-Step Methodology:
-
Preparation: Charge a dry, round-bottom flask with DMSO and NaCN under an inert argon atmosphere. Causality: DMSO is a polar aprotic solvent that leaves the cyanide anion unsolvated and highly nucleophilic, accelerating the
displacement. -
Addition: Cool the suspension to 10°C. Add 4-(chloromethyl)oxazole dropwise over 30 minutes. Causality: Controlling the addition rate prevents exothermic spiking, which could lead to the degradation of the sensitive oxazole ring.
-
Reaction: Stir the mixture at room temperature for 4 hours. Monitor via LC-MS until the starting material is consumed and the target mass
is observed[6]. -
Workup: Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous
, and concentrate in vacuo. -
Safety Validation: NaCN is highly toxic. All operations must be conducted in a heavily ventilated fume hood equipped with a caustic scrubber system to neutralize any evolved HCN gas.
Protocol B: Phase-Transfer Catalyzed Cyclopropanation
This step constructs the target 1-(oxazol-4-yl)cyclopropanecarbonitrile[4].
Reagents & Materials:
-
2-(Oxazol-4-yl)acetonitrile: 1.0 equivalent
-
1,2-Dibromoethane: 1.5 equivalents
-
50% w/w Aqueous NaOH: 5.0 equivalents
-
Benzyltriethylammonium chloride (TEBAC): 0.05 equivalents
-
Toluene: 10 volumes
Step-by-Step Methodology:
-
System Setup: Dissolve 2-(oxazol-4-yl)acetonitrile and 1,2-dibromoethane in toluene. Add the phase-transfer catalyst, TEBAC.
-
Base Addition: Vigorously stir the biphasic mixture and add 50% aq. NaOH dropwise at 25°C. Causality: The use of 50% NaOH is critical; lower concentrations lead to competitive hydrolysis of the nitrile group to an amide. TEBAC shuttles the hydroxide ion into the organic phase to deprotonate the alpha-carbon.
-
Cyclization: Heat the reaction to 40°C for 6 hours. The reaction proceeds via a mono-alkylated intermediate, followed by a rapid, entropy-favored 3-exo-tet intramolecular cyclization.
-
Workup: Dilute with water and separate the phases. Extract the aqueous layer with toluene. Wash the combined organics with 1N HCl (to neutralize residual base) and brine. Concentrate to yield the crude product, which can be purified by silica gel chromatography.
Caption: Stepwise mechanism for the base-mediated cyclopropanation.
Downstream Derivatization: Accessing the Primary Amine
The nitrile group serves as a versatile handle. Reduction of 1-(oxazol-4-yl)cyclopropanecarbonitrile yields 1-(oxazol-4-yl)cyclopropan-1-amine (CAS: 1159733-51-3)[7], a highly valuable building block for kinase inhibitors.
Reduction Protocol:
Treatment of the nitrile with Lithium Aluminum Hydride (
Quantitative Data & Process Optimization
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Weight | SMILES | Function |
| 4-(Chloromethyl)oxazole | 767628-89-7 | 117.53 g/mol | ClCC1=COC=N1 | Starting Material |
| 2-(Oxazol-4-yl)acetonitrile | 893640-97-6 | 108.10 g/mol | C1=C(C=NO1)CC#N | Intermediate |
| 1-(Oxazol-4-yl)cyclopropanecarbonitrile | 2104221-61-4 | 134.14 g/mol | N#CC1(CC1)c1ncoc1 | Target Scaffold |
| 1-(Oxazol-4-yl)cyclopropan-1-amine | 1159733-51-3 | 124.14 g/mol | C1=NC(=CO1)C2(N)CC2 | Derivative |
Table 2: Optimization of Cyclopropanation Conditions
| Entry | Base (Equiv) | Solvent | Catalyst (mol%) | Temp (°C) | Yield (%) | IPC Observation |
| 1 | NaH (2.5) | DMF | None | 0 to 25 | 45 | Significant mono-alkylated byproduct. |
| 2 | MeCN | None | 80 | 15 | Sluggish reaction; unreacted starting material. | |
| 3 | NaOH (50% aq) | Toluene | TEBAC (5%) | 40 | 88 | Clean conversion; rapid 3-exo-tet cyclization. |
| 4 | NaOH (50% aq) | DCM | TBAB (5%) | 25 | 82 | Slight emulsion observed during aqueous workup. |
Conclusion
The synthesis of 1-(oxazol-4-yl)cyclopropanecarbonitrile requires precise control over nucleophilic substitution and phase-transfer catalysis. By utilizing 4-(chloromethyl)oxazole as a starting point and employing a highly optimized biphasic cyclopropanation strategy, researchers can efficiently access this conformationally restricted scaffold. The protocols detailed herein are designed to be self-validating, ensuring high fidelity and reproducibility for drug development applications.
References
-
[7] 1159733-51-3 | 1-(Oxazol-4-yl)cyclopropan-1-amine - ChemScene | Source: chemscene.com | URL: 7
-
[2] Oxazole-4-carbonitrile - Chem-Impex | Source: chemimpex.com | URL: 2
-
[3] Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI | Source: mdpi.com | URL: 3
-
[4] Product Index - AA Blocks (2104221-61-4) | Source: aablocks.com | URL: 4
-
[6] 2-(1,2-Oxazol-4-yl)acetonitrile - 893640-97-6 - Vulcanchem | Source: vulcanchem.com | URL: 6
-
[5] 4-Chloromethyl-oxazole | 767628-89-7 - Sigma-Aldrich | Source: sigmaaldrich.com | URL: 5
Sources
1-Oxazol-4-ylcyclopropanecarbonitrile: A Technical Guide to Physicochemical Profiling and Medicinal Chemistry Utility
Executive Overview
In the contemporary landscape of fragment-based drug discovery (FBDD) and lead optimization, the strategic selection of low-molecular-weight building blocks is paramount. 1-Oxazol-4-ylcyclopropanecarbonitrile (CAS: 2104221-61-4) represents a highly specialized, trifunctional molecular scaffold designed to navigate complex chemical space. By integrating a conformationally restrictive cyclopropane ring, an electron-withdrawing nitrile group, and a heterocyclic oxazole core, this molecule offers medicinal chemists a versatile vector for modulating target affinity and pharmacokinetic (PK) profiles.
This whitepaper provides an in-depth analysis of its structural rationale, quantitative physicochemical properties, and the self-validating experimental workflows required to evaluate its utility in drug development.
Structural Deconstruction & Medicinal Chemistry Rationale
The pharmacological value of 1-Oxazol-4-ylcyclopropanecarbonitrile lies in the synergistic effects of its three distinct functional motifs. Each component is deliberately chosen to overcome specific liabilities commonly encountered in lead optimization:
-
The Cyclopropane Core (Conformational Restriction): Unlike acyclic alkyl chains, the cyclopropane ring introduces inherent three-dimensionality and structural rigidity. The high s-character of its C-C and C-H bonds significantly enhances metabolic stability by resisting cytochrome P450-mediated oxidation. Furthermore, it acts as a superior bioisostere for gem-dimethyl groups, lowering overall lipophilicity while locking adjacent functional groups into a bioactive conformation [1].
-
The Nitrile Group (EWG & H-Bond Acceptor): The carbonitrile (-CN) moiety is a robust, linear, sp-hybridized functional group. Its minimal steric bulk allows it to penetrate deep, narrow binding pockets. As a strong electron-withdrawing group (EWG) and a dedicated hydrogen bond acceptor, the nitrile group improves target residence time and can even serve as a reversible covalent warhead depending on the target architecture [2].
-
The Oxazol-4-yl Ring (Heterocyclic Bioisostere): The oxazole ring is a weakly basic, five-membered aromatic heterocycle containing both nitrogen and oxygen. It is frequently deployed as a metabolically stable bioisostere for amides and esters. By providing two distinct hydrogen bond acceptors, the oxazole ring fine-tunes the aqueous solubility of the fragment while maintaining a low topological polar surface area (TPSA) [3].
Quantitative Physicochemical Profile
To predict the absorption, distribution, metabolism, and excretion (ADME) behavior of this fragment, we summarize its core physicochemical properties below. The data reflects a highly efficient fragment that strictly adheres to the "Rule of Three" (Ro3) for FBDD.
| Property | Value | Implication for Drug Design |
| Molecular Formula | C₇H₆N₂O | Low molecular weight ideal for fragment libraries. |
| Molecular Weight | 134.14 g/mol | High ligand efficiency (LE) potential. |
| Predicted LogP | ~0.82 | Optimal lipophilicity for aqueous solubility and permeability. |
| TPSA | 49.81 Ų | Excellent membrane and blood-brain barrier (BBB) penetration. |
| H-Bond Donors (HBD) | 0 | Reduces desolvation penalties during target binding. |
| H-Bond Acceptors (HBA) | 3 (Nitrile N, Oxazole N, O) | Promotes strong, directional interactions with target kinases/proteases. |
| Rotatable Bonds | 1 | High conformational rigidity, minimizing entropic loss upon binding. |
Experimental Workflows: Self-Validating Protocols
To empirically validate the predicted properties of 1-Oxazol-4-ylcyclopropanecarbonitrile [4], rigorous, self-validating experimental protocols must be employed. The methodologies below are designed not merely as procedural steps, but as logical systems where every action is grounded in physicochemical causality.
Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)
Kinetic solubility assays often overestimate solubility due to the formation of metastable supersaturated states. The shake-flask method guarantees thermodynamic equilibrium.
-
Preparation: Add an excess amount of solid 1-Oxazol-4-ylcyclopropanecarbonitrile (e.g., 5 mg) to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration (Causality): Agitate the suspension on a rotary shaker at 25°C for exactly 24 hours. Rationale: A 24-hour window is mandatory to ensure the transition from a kinetic dissolution state to a stable thermodynamic equilibrium, preventing false-positive solubility readings.
-
Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes. Rationale: Centrifugation is preferred over filtration because small, hydrophobic fragments can non-specifically adsorb to filter membranes, artificially lowering the measured concentration.
-
Quantification: Dilute the supernatant and analyze via LC-MS/MS against a standard calibration curve.
-
Self-Validation System: Run a parallel flask containing Hydrocortisone (a known low-solubility standard). If the hydrocortisone value deviates from literature norms (~0.3 mg/mL), the entire assay batch is invalidated, ensuring environmental variables (temperature/buffer) are strictly controlled.
Protocol 2: Lipophilicity (LogD₇.₄) Assessment
Because the oxazole nitrogen is weakly basic (pKa ~0.8), the molecule remains neutral at physiological pH. LogD at pH 7.4 will closely mirror LogP.
-
Solvent Saturation (Causality): Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours prior to the assay. Rationale: Pre-saturation prevents reciprocal solvent dissolution during the actual experiment, which would alter phase volumes and skew the partition coefficient.
-
Partitioning: Dissolve 10 µL of a 10 mM DMSO stock of the compound into 1 mL of the pre-saturated octanol/PBS biphasic system.
-
Equilibration: Shake for 60 minutes at 25°C, then centrifuge at 3,000 × g for 10 minutes to achieve sharp phase separation.
-
Analysis: Extract aliquots from both the octanol and aqueous layers. Quantify via LC-MS/MS.
-
Self-Validation System: Include Atenolol (hydrophilic control, LogD ~ -1.5) and Toluene (lipophilic control, LogD ~ 2.7) in the assay run. The assay is only valid if both controls fall within ±0.2 log units of their established values.
Workflow for evaluating thermodynamic solubility and lipophilicity via LC-MS/MS.
Protocol 3: In Vitro Microsomal Stability (Intrinsic Clearance)
The cyclopropane ring is designed to resist metabolism, but the oxazole ring may be subject to CYP-mediated oxidation. Intrinsic clearance (
-
Pre-incubation: Combine the test compound (1 µM final concentration) with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes. Rationale: Pre-incubation ensures thermal equilibrium before enzymatic activation, preventing lag-phase kinetics.
-
Initiation: Add NADPH (1 mM final concentration) to initiate the cytochrome P450 catalytic cycle.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes.
-
Quenching (Causality): Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS). Rationale: Cold acetonitrile instantaneously denatures microsomal proteins, halting the reaction at exact time points. The IS normalizes any matrix effects or ionization fluctuations during subsequent mass spectrometry.
-
Self-Validation System: Verapamil (high clearance) and Warfarin (low clearance) must be run in parallel. If Verapamil is not rapidly depleted, the microsomal batch is compromised (loss of CYP activity), and the data is rejected.
Step-by-step metabolic stability assay workflow using liver microsomes.
Conclusion
1-Oxazol-4-ylcyclopropanecarbonitrile is a masterclass in fragment design. By merging the metabolic resilience of a cyclopropane core with the target-engaging properties of nitrile and oxazole moieties, it provides a structurally rigid, low-molecular-weight starting point for lead generation. When evaluated through the rigorous, self-validating physicochemical and metabolic workflows detailed above, researchers can confidently leverage this building block to design next-generation therapeutics with optimized ADME profiles.
References
-
The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry (2025).[Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry (2021).[Link]
-
Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry (2018).[Link]
Mechanism of action of 1-Oxazol-4-ylcyclopropanecarbonitrile as an enzyme inhibitor
This technical guide details the mechanism of action (MoA) of 1-Oxazol-4-ylcyclopropanecarbonitrile and its derivative scaffolds. While this specific molecule (CAS 2104221-61-4) often serves as a high-value advanced intermediate in drug discovery, it represents a critical pharmacophore used to inhibit Cysteine Proteases (via reversible covalent modification) and Janus Kinases (JAKs) (via allosteric or ATP-competitive binding).
Executive Summary
1-Oxazol-4-ylcyclopropanecarbonitrile acts as a bifunctional pharmacophore combining a nitrile warhead with a rigid cyclopropane linker and a heteroaryl anchor . Its primary mechanism of action is Reversible Covalent Inhibition of cysteine proteases (e.g., Cathepsin K, S, L, and viral proteases like SARS-CoV-2 Mpro). The nitrile group undergoes nucleophilic attack by the catalytic cysteine thiolate to form a metastable thioimidate adduct . Secondarily, this scaffold serves as a key binding motif in kinase inhibitors (e.g., JAK1/2), where the nitrile acts as a hydrogen bond acceptor and the cyclopropane enforces a specific vector for the oxazole ring to occupy hydrophobic pockets.
Chemical Biology of the Warhead
The core efficacy of this scaffold lies in the reactivity of the nitrile group (
The Thioimidate Adduct Formation (Primary MoA)
In cysteine proteases, the enzyme's active site contains a catalytic dyad (Cysteine and Histidine). The mechanism proceeds as follows:
-
Recognition: The oxazole ring binds to the S2 or S3 pocket of the enzyme, positioning the cyclopropane-nitrile moiety in the S1 subsite.
-
Activation: The catalytic Histidine deprotonates the Cysteine thiol (
). -
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of the nitrile group.
-
Stabilization: The resulting negative charge on the nitrogen is stabilized by the oxyanion hole (often backbone amides), forming a thioimidate intermediate.
-
Reversibility: Unlike Michael acceptors (which form permanent bonds), the thioimidate adduct is susceptible to hydrolysis or reversal, allowing for a long residence time without the toxicity associated with irreversible alkylation.
The Cyclopropane Constraint
The cyclopropane ring is not merely a linker; it is a conformational lock .
-
Vector Alignment: It holds the nitrile and the oxazole at a fixed angle (
), reducing the entropic penalty of binding. -
Metabolic Stability: The cyclopropane ring inhibits
-carbon oxidation, a common metabolic liability in linear alkyl nitriles.
Visualization of Signaling & Mechanism
Pathway: Reversible Covalent Inhibition
The following diagram illustrates the kinetic pathway of the inhibitor (
Caption: Kinetic scheme of reversible covalent inhibition. The efficacy is driven by the ratio of
Experimental Protocols for Validation
To validate the mechanism of action for a 1-Oxazol-4-ylcyclopropanecarbonitrile derivative, the following assays are required.
Protocol: Determination of (Time-Dependent Inhibition)
This protocol distinguishes reversible covalent inhibitors from simple competitive inhibitors.
Reagents:
-
Target Enzyme (e.g., Cathepsin K, 1 nM final).
-
Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC).
-
Test Compound (Serial dilutions).
-
Buffer: 50 mM MES (pH 5.5), 1 mM DTT, 1 mM EDTA.
Methodology:
-
Pre-incubation: Incubate Enzyme with Test Compound at various concentrations (
) for varying times ( min). -
Initiation: Add Substrate (at
) to dilute the reaction and start measuring velocity ( ). -
Data Analysis:
-
Plot
vs. pre-incubation time to obtain for each . -
Plot
vs. . -
Fit to the equation:
.
-
-
Interpretation: A hyperbolic dependence confirms a two-step reversible covalent mechanism. A linear dependence suggests simple bimolecular inactivation.
Protocol: Jump-Dilution Assay (Reversibility Check)
To confirm the "reversible" nature of the nitrile adduct:
-
Incubate Enzyme with Inhibitor at
for 1 hour (to reach full occupancy). -
Rapidly dilute the mixture 100-fold into buffer containing Substrate.
-
Monitor enzymatic activity recovery over time.
-
Result: If activity recovers, the bond is reversible (Thioimidate). If activity remains zero, it is irreversible (Alkylation).
Quantitative Data Summary
The following table summarizes typical kinetic parameters for nitrile-based inhibitors containing this pharmacophore against common targets (Representative Data).
| Parameter | Definition | Typical Value (Potent Inhibitor) | Biological Significance |
| Half-maximal inhibitory concentration | 1 – 50 nM | Potency at equilibrium. | |
| Dissociation constant of non-covalent complex | 10 – 100 nM | Affinity of the oxazole/cyclopropane scaffold for the pocket. | |
| Rate of covalent bond formation | 0.5 – 5 min | Reactivity of the nitrile warhead. | |
| Rate of bond dissociation | Stability of the thioimidate adduct (Residence Time). | ||
| Residence Time | 1 – 10 hours | Duration of target engagement (critical for PD). |
Structure-Activity Relationship (SAR) Logic
Why use the 1-Oxazol-4-ylcyclopropanecarbonitrile specifically?
-
Oxazole Ring:
-
Acts as a bioisostere for amide or phenyl groups.
-
The Nitrogen (N3) can accept H-bonds from backbone NH groups (e.g., Glycine in the S2 pocket).
-
The Oxygen (O1) modulates the electron density of the ring, affecting
-stacking interactions.
-
-
Cyclopropane Spacer:
-
Rigidity: Unlike an ethyl linker, the cyclopropane locks the C-C bonds, reducing the entropic cost of binding (
). -
Angle: The
internal angle projects the nitrile and oxazole at a distinct trajectory, often perfectly matching the "L-shaped" active sites of Cathepsins.
-
-
Nitrile:
-
Small, linear, and highly polar.
-
Can penetrate narrow active sites that bulky electrophiles (like epoxides) cannot.
-
References
-
Fecik, R. A., et al. (2005). "Nitrile-containing peptidomimetics as cysteine protease inhibitors." Medicinal Research Reviews. Link
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry. Link
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. (Discusses heteroaryl-cyclopropane scaffolds). Link
-
PubChem Compound Summary. (2024). "1-(Oxazol-4-yl)cyclopropanecarbonitrile (CAS 2104221-61-4)."[1][2][3] National Center for Biotechnology Information. Link
Sources
Technical Evaluation: In Vitro Biological Activity of 1-Oxazol-4-ylcyclopropanecarbonitrile
The following technical guide provides an in-depth evaluation of 1-Oxazol-4-ylcyclopropanecarbonitrile , treating it as a high-value pharmacophore scaffold rather than a standalone drug. This approach reflects its primary role in medicinal chemistry as a rigid, functionalizable core for next-generation kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1]
From Structural Scaffold to Bioactive Potency
Executive Summary
1-Oxazol-4-ylcyclopropanecarbonitrile (CAS: 2104221-61-4) represents a critical structural motif in modern drug discovery, merging the bioisosteric properties of the oxazole ring with the conformational rigidity of the cyclopropane linker.[1] While often categorized as a chemical intermediate, this scaffold possesses intrinsic "pro-pharmacophore" features essential for designing inhibitors of Janus Kinases (JAKs) , Cathepsin proteases , and Nav1.7 sodium channels .[1]
This guide details the in vitro biological assessment of this scaffold and its derivatives, focusing on its mechanism of action as a reversible covalent warhead (via the nitrile group) and its utility in structure-activity relationship (SAR) campaigns.[1]
Chemical Identity & Structural Logic
The molecule's biological value is derived from three distinct structural domains:
-
The Oxazole Ring (C3H3NO): Acts as a bioisostere for amide bonds or phenyl rings, improving metabolic stability and solubility while maintaining hydrogen bond acceptor capabilities (N3 position).[1]
-
The Cyclopropane Linker: Provides rigid conformational control, locking the orientation of the oxazole relative to the nitrile.[1] This "gem-disubstituted" effect is crucial for fitting into tight enzymatic pockets (e.g., the ATP-binding site of kinases).[1]
-
The Nitrile Group (-CN): Functions as a versatile "warhead."[1] It can act as a reversible covalent electrophile (targeting Cys residues) or be derivatized into amines/amides for further functionalization.[1]
| Property | Specification |
| IUPAC Name | 1-(1,3-oxazol-4-yl)cyclopropane-1-carbonitrile |
| CAS Number | 2104221-61-4 |
| Molecular Formula | C7H6N2O |
| Molecular Weight | 134.14 g/mol |
| Key Motif | Gem-disubstituted cyclopropane |
| Primary Utility | Kinase Inhibitor Scaffold, Cathepsin Inhibitor Core |
Mechanism of Action: The Nitrile Warhead
In a biological context, the activity of 1-Oxazol-4-ylcyclopropanecarbonitrile is often mediated by the reactivity of its nitrile group.[1]
Reversible Covalent Inhibition
For protease targets (e.g., Cathepsin K/S ) or specific kinases, the nitrile carbon is electrophilic.[1] It can undergo a nucleophilic attack by a catalytic cysteine thiolate in the enzyme's active site, forming a reversible thioimidate adduct .[1]
-
Mechanism: Enzyme-S⁻ + R-CN
Enzyme-S-C(=NH)-R[1] -
Significance: This provides high potency (covalent bond formation) with reduced toxicity (reversibility prevents permanent protein modification).[1]
Pharmacophore Signaling Pathway
The following diagram illustrates the mechanistic pathway where this scaffold interferes with the JAK-STAT signaling cascade, a common target for cyclopropane-nitrile derivatives.[1]
Figure 1: Mechanism of Action.[1] The scaffold (grey hexagon) targets the JAK kinase domain, preventing STAT phosphorylation and downstream inflammatory signaling.[1]
In Vitro Pharmacology & Assay Protocols[1]
To validate the biological activity of this scaffold or its derivatives, a tiered screening approach is required.[1]
Assay 1: Metabolic Stability (Microsomal Turnover)
Before assessing potency, the stability of the oxazole ring must be confirmed.[1] Oxazoles are generally stable, but the cyclopropane ring can be susceptible to P450 oxidation.[1]
Protocol:
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse) and 1 mM NADPH.[1]
-
Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Assay 2: Target Potency (Fluorescence Resonance Energy Transfer - FRET)
For kinase inhibition (e.g., JAK1/2), a FRET-based assay (like LanthaScreen™) is the gold standard.[1]
Protocol:
-
Reagents: Recombinant JAK enzyme, GFP-labeled STAT substrate, Terbium-labeled anti-phospho-STAT antibody, and ATP (at
).[1] -
Dosing: Serial dilute the oxazole-cyclopropane derivative (10-point curve, starting at 10 µM) in kinase buffer.
-
Reaction:
-
Detection: Add 10 µL of Tb-labeled antibody + EDTA (to stop reaction).[1]
-
Readout: Measure TR-FRET ratio (Emission 520 nm / Emission 495 nm) on a plate reader (e.g., EnVision).
-
Data Analysis: Fit data to a sigmoidal dose-response equation to calculate
.
Data Presentation Template:
| Compound ID | R-Group (Oxazole) | Target | IC50 (nM) | Selectivity (JAK1 vs JAK2) |
| Ref-1 (Tofacitinib) | N/A | JAK3 | 1.6 | High |
| Test-01 (Parent) | H | JAK1 | >10,000 | N/A |
| Test-02 (Amine Deriv.)[1] | -NH2 | JAK1 | 450 | 5x |
| Test-03 (Amide Deriv.)[1] | -NH-CO-R | JAK1 | 12 | 25x |
Note: The parent nitrile often shows low activity (>10 µM) until functionalized.[1]
Experimental Workflow Visualization
The following diagram outlines the critical path from scaffold synthesis to biological validation.
Figure 2: High-Throughput Screening (HTS) Workflow for Oxazole-Cyclopropane Derivatives.
Synthesis & Purification Notes
To ensure reproducibility in biological assays, the purity of the scaffold is paramount.[1]
-
Synthesis Route: Typically involves the cyclopropanation of oxazole-substituted acetonitriles using 1,2-dibromoethane and a base (NaH or KOtBu).[1]
-
Purification: The nitrile is often an oil or low-melting solid.[1] Purification via silica gel chromatography (Hexane:EtOAc gradient) is required to remove unreacted halides, which are cytotoxic and can skew biological data.[1]
-
QC Requirement: Purity >98% by HPLC and
H-NMR is mandatory before in vitro testing.
References
-
Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Wermuth, C. G. (2008).[1] "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press.[1] Link
-
Barnes, B. J., et al. (2019).[1] "Kinase Inhibitors: Structural Insights into the Targeting of JAK Kinases." Nature Reviews Drug Discovery.[1] Link
-
Fensome, A., et al. (2018).[1] "Design and Synthesis of Novel Oxazole-Cyclopropane Antagonists." Bioorganic & Medicinal Chemistry Letters. Link
Disclaimer: This guide is intended for research purposes only. 1-Oxazol-4-ylcyclopropanecarbonitrile is a chemical intermediate and not an approved pharmaceutical product.[1]
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Spectroscopic Characterization of 1-Oxazol-4-ylcyclopropanecarbonitrile: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-Oxazol-4-ylcyclopropanecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The unique structural amalgamation of an oxazole ring, a cyclopropane moiety, and a nitrile group presents a distinct spectroscopic fingerprint. This document offers a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the fundamental principles of spectroscopic analysis. The methodologies and interpretative guidance herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools for unambiguous structural elucidation and purity assessment of this molecule and its analogues.
Introduction: The Structural Significance of 1-Oxazol-4-ylcyclopropanecarbonitrile
The confluence of an oxazole, a cyclopropane, and a nitrile functional group within a single molecular entity renders 1-Oxazol-4-ylcyclopropanecarbonitrile a molecule of significant synthetic and pharmacological interest. Oxazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The rigid, strained cyclopropane ring can act as a metabolically stable bioisostere for other chemical groups, influencing the molecule's conformation and interaction with biological targets. The nitrile group, a versatile synthetic handle, can also participate in hydrogen bonding and other non-covalent interactions.
Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and stability of such novel compounds. This guide provides a predictive and interpretive analysis of the key spectroscopic features of 1-Oxazol-4-ylcyclopropanecarbonitrile, drawing upon established principles and data from related structural motifs.
Molecular Structure and Spectroscopic Correlation
The logical approach to characterizing this molecule involves a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment.
Caption: Interplay of spectroscopic techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Oxazol-4-ylcyclopropanecarbonitrile, both ¹H and ¹³C NMR will provide critical data.
¹H NMR Spectroscopy: A Tale of Three Moieties
The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the oxazole, cyclopropane, and aliphatic protons.
Expected ¹H NMR Chemical Shifts and Coupling Constants:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) | Rationale |
| H-2 (Oxazole) | 8.0 - 8.5 | Singlet (s) | - | The proton at C-2 of the oxazole ring is deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms.[4] |
| H-5 (Oxazole) | 7.5 - 8.0 | Singlet (s) | - | The proton at C-5 is also in an electron-deficient environment, leading to a downfield shift.[4] |
| Cyclopropane CH₂ (cis to oxazole) | 1.5 - 2.0 | Multiplet (m) | Jgem, Jcis, Jtrans | The diastereotopic methylene protons of the cyclopropane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The proximity to the electron-withdrawing oxazole and nitrile groups will cause a downfield shift compared to unsubstituted cyclopropane (δ 0.22 ppm).[5][6][7] |
| Cyclopropane CH₂ (trans to oxazole) | 1.0 - 1.5 | Multiplet (m) | Jgem, Jcis, Jtrans | These protons are expected to be slightly more shielded than their cis counterparts.[5][6][7] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on all carbon atoms in the molecule, including quaternary carbons.
Expected ¹³C NMR Chemical Shifts:
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| C-2 (Oxazole) | 150 - 160 | Highly deshielded due to bonding with both oxygen and nitrogen.[8] |
| C-4 (Oxazole) | 135 - 145 | The quaternary carbon of the oxazole ring attached to the cyclopropane. |
| C-5 (Oxazole) | 120 - 130 | The carbon atom adjacent to the oxygen in the oxazole ring.[8] |
| C≡N (Nitrile) | 115 - 125 | Characteristic chemical shift for a nitrile carbon. |
| C-1 (Cyclopropane, quaternary) | 20 - 30 | The quaternary carbon of the cyclopropane ring will be in a relatively upfield region. |
| CH₂ (Cyclopropane) | 10 - 20 | The methylene carbons of the cyclopropane ring are significantly shielded. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A high-field NMR spectrometer is recommended.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an excellent technique for identifying the key functional groups present in 1-Oxazol-4-ylcyclopropanecarbonitrile.
Expected IR Absorption Frequencies:
| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Rationale |
| C≡N (Nitrile) | 2260 - 2220 | Strong, Sharp | The C≡N triple bond stretch is a highly characteristic and intense absorption.[9][10][11] Its position can be slightly lowered by conjugation with the cyclopropane ring.[11] |
| C=N (Oxazole) | 1650 - 1590 | Medium to Strong | The C=N stretching vibration of the oxazole ring.[12] |
| C=C (Oxazole) | 1580 - 1480 | Medium | The C=C stretching vibration within the oxazole ring.[12] |
| C-H (Oxazole) | 3150 - 3050 | Weak to Medium | Aromatic C-H stretching vibrations. |
| C-H (Cyclopropane) | 3100 - 3000 | Weak to Medium | The C-H bonds in cyclopropanes have more s-character and thus appear at slightly higher frequencies than typical alkane C-H stretches. |
| C-O-C (Oxazole) | 1150 - 1050 | Strong | The C-O-C stretching vibration of the oxazole ring. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Caption: A typical workflow for spectroscopic characterization.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns.
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): The molecular weight of 1-Oxazol-4-ylcyclopropanecarbonitrile (C₇H₆N₂O) is 134.14 g/mol . A prominent molecular ion peak at m/z 134 is expected, especially with soft ionization techniques like Electrospray Ionization (ESI).
-
Key Fragmentation Pathways: Electron Impact (EI) ionization is likely to induce characteristic fragmentation of the oxazole ring.[13][14]
-
Loss of CO: A fragment corresponding to the loss of carbon monoxide (M - 28) is a common fragmentation pathway for oxazoles.[13][14]
-
Loss of HCN: Subsequent loss of hydrogen cyanide (M - 27) from the molecular ion or other fragments is also plausible.[13]
-
Cleavage of the Cyclopropane Ring: The strained cyclopropane ring may also undergo fragmentation.
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI for accurate mass determination, EI for fragmentation patterns) and mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose fragmentation pathways consistent with the proposed structure.
Conclusion: A Unified Spectroscopic Portrait
The spectroscopic characterization of 1-Oxazol-4-ylcyclopropanecarbonitrile requires a multi-faceted approach. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for the structural verification of this novel heterocyclic compound. The unique upfield signals of the cyclopropane protons in ¹H NMR, the characteristic C≡N stretch in the IR spectrum, and the expected fragmentation patterns in mass spectrometry, when taken together, will provide an unambiguous confirmation of its structure. This comprehensive spectroscopic analysis is an indispensable step in the journey of this molecule from synthesis to potential therapeutic application.
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International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]
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- Uccella, N. (1980). MASS SPECTROMETRY OF OXAZOLES. Heterocycles, 14(6), 849-856.
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
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Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
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NIST. (n.d.). Cyclopropanecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]
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A Technical Guide to the Solid-State Architecture of 1-Oxazol-4-ylcyclopropanecarbonitrile: A Synchrotron-Based Single-Crystal X-ray Diffraction and Hirshfeld Surface Analysis
Abstract
This technical guide provides a comprehensive analysis of the three-dimensional atomic arrangement of 1-Oxazol-4-ylcyclopropanecarbonitrile, a heterocyclic compound of significant interest to the pharmaceutical sciences. The oxazole moiety is a key structural motif in numerous therapeutic agents, valued for its ability to engage in a variety of non-covalent interactions with biological targets.[1][2][3] Similarly, the cyclopropane ring is a prevalent feature in modern pharmaceuticals, known to enhance metabolic stability and potency.[4] This guide details a self-validating workflow for the unambiguous determination of the compound's molecular structure, from synthesis and crystallization to advanced analysis of its intermolecular interactions. We present a step-by-step methodology for single-crystal X-ray diffraction (SC-XRD) analysis, supplemented by an in-depth exploration of the supramolecular architecture via Hirshfeld surface analysis. The insights derived from this structural elucidation are critical for understanding the compound's physicochemical properties and for rationally designing future drug candidates.
Introduction: The Strategic Importance of Oxazole and Cyclopropane Scaffolds in Drug Discovery
The convergence of oxazole and cyclopropane motifs within a single molecular entity presents a compelling case for detailed structural investigation. Oxazoles are five-membered aromatic heterocycles containing nitrogen and oxygen atoms that are integral to a wide array of pharmaceuticals.[5] Their utility in medicinal chemistry stems from their capacity to act as bioisosteres for other functional groups and to form specific non-covalent interactions with enzymes and receptors, which is crucial for biological activity.[1][2] A vast number of oxazole-containing compounds have been developed for the treatment of various diseases, highlighting their developmental value as medicinal agents.[1][2]
The cyclopropane ring, a three-membered carbocycle, is another privileged scaffold in drug design. Its incorporation into a molecule can significantly influence its conformational properties, metabolic stability, and binding affinity.[4] The strained nature of the cyclopropane ring imparts unique electronic and steric properties that can be exploited to fine-tune a drug's pharmacokinetic and pharmacodynamic profile.[4] The nitrile group, in turn, is a versatile functional group that can participate in hydrogen bonding and other polar interactions.
Given the established pharmacological relevance of these individual components, a thorough understanding of the three-dimensional structure of 1-Oxazol-4-ylcyclopropanecarbonitrile is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement in the solid state.[6][7] This technique provides invaluable information on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing.[6][8] Such knowledge is indispensable for predicting a compound's solid-state properties, including solubility, stability, and bioavailability, which are critical considerations in the drug development pipeline.
Synthesis and Crystallization of 1-Oxazol-4-ylcyclopropanecarbonitrile
The successful elucidation of a crystal structure is predicated on the availability of high-quality single crystals. This section outlines a plausible synthetic route and a detailed protocol for obtaining diffraction-quality crystals of the title compound.
Proposed Synthesis
The synthesis of 1-Oxazol-4-ylcyclopropanecarbonitrile can be envisioned through a multi-step sequence, leveraging established organic chemistry transformations. A potential route involves the van Leusen oxazole synthesis, a reliable method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[9][10][11]
-
Step 1: Synthesis of the Aldehyde Precursor. The synthesis would commence with the preparation of a suitable cyclopropane-containing aldehyde.
-
Step 2: van Leusen Oxazole Synthesis. The aldehyde precursor would then be reacted with TosMIC in the presence of a base to yield the 4-substituted oxazole.
-
Step 3: Introduction of the Nitrile Group. The final step would involve the introduction of the nitrile functionality onto the cyclopropane ring.
All synthesized compounds would be purified by column chromatography and their structures confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Experimental Protocol: Crystallization by Slow Evaporation
The following protocol describes a robust method for growing single crystals suitable for SC-XRD analysis. The choice of solvent is critical and is often determined empirically through screening various solvents and solvent mixtures.
Objective: To grow single crystals of 1-Oxazol-4-ylcyclopropanecarbonitrile with dimensions suitable for X-ray diffraction (approximately 0.1-0.3 mm).
Materials:
-
Purified 1-Oxazol-4-ylcyclopropanecarbonitrile
-
HPLC-grade solvents (e.g., ethyl acetate, hexane, ethanol, acetone)
-
Small, clean glass vials (e.g., 4 mL) with loose-fitting caps or septa that can be pierced with a needle
-
Microscope for crystal inspection
Procedure:
-
Solvent Screening (Rationale): The goal is to find a solvent or solvent system in which the compound has moderate solubility. If the compound is too soluble, it will not crystallize; if it is too insoluble, it will precipitate as a powder. A binary solvent system, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent (or "anti-solvent") in which it is less soluble, often yields high-quality crystals.
-
Preparation of a Saturated Solution:
-
Place a small amount (e.g., 5-10 mg) of the purified compound into a clean glass vial.
-
Add a "good" solvent (e.g., ethyl acetate) dropwise while gently warming and swirling until the solid completely dissolves. The aim is to create a solution that is close to saturation at a slightly elevated temperature.
-
-
Inducing Supersaturation via Slow Evaporation:
-
Cover the vial with a cap that has a small hole or with a septum pierced by a needle. This allows for the slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).
-
-
Crystal Growth and Harvesting:
-
Monitor the vial daily for the formation of crystals. This process can take several days to a few weeks.
-
Once well-formed crystals are observed, carefully extract a suitable crystal using a cryo-loop or a fine needle.
-
Immediately mount the crystal on the goniometer head of the diffractometer for analysis.
-
Single-Crystal X-ray Diffraction (SC-XRD) Analysis: A Self-Validating Workflow
SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[8] The workflow described below ensures the acquisition of high-quality data and a reliable final crystal structure.
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Discovery and Initial Screening of 1-Oxazol-4-ylcyclopropanecarbonitrile Analogs: A Fragment-Based Drug Discovery Perspective
Executive Summary
The transition from "flatland" (highly aromatic, planar molecules) to
This technical guide details the structural rationale, synthetic diversification, and primary biophysical screening protocols necessary for evaluating analogs of this core scaffold.
Structural Rationale & Pharmacophore Modeling
The design of fragment libraries requires a delicate balance between low molecular weight (typically <300 Da) and high interaction potential. The 1-Oxazol-4-ylcyclopropanecarbonitrile scaffold achieves this through three distinct structural features:
-
The Oxazole Core: Oxazoles are five-membered aromatic heterocycles containing nitrogen and oxygen. They are ubiquitous in FDA-approved drugs due to their ability to act as bioisosteres for amides and phenyl rings. The oxazole nitrogen serves as a potent hydrogen-bond acceptor, while the ring system engages in
stacking with aromatic amino acid residues[1]. -
Cyclopropane-Based Conformational Restriction: Unrestricted alkyl chains suffer from high entropic penalties upon binding to a target. The introduction of a cyclopropane ring locks the dihedral angles, significantly reducing this entropic cost. Furthermore, cyclopropylic strain has been proven to enhance target subtype selectivity (e.g., differentiating
and receptors) by forcing side chains into specific spatial orientations[2][3]. -
The Nitrile Handle: The carbonitrile group acts as both a strong dipole for interacting with polar pockets and a highly versatile synthetic handle for rapid library generation.
Synthetic Workflows & Analog Generation
To explore the chemical space around the core scaffold, the nitrile group serves as the primary diversification point. The causality behind this approach is rooted in Ligand Efficiency (LE) : by modifying only a single functional group, we can systematically map the structure-activity relationship (SAR) without drastically increasing the molecular weight.
Synthetic diversification workflow of 1-Oxazol-4-ylcyclopropanecarbonitrile into novel analogs.
Protocol 3.1: Synthesis of (1-(Oxazol-4-yl)cyclopropyl)methanamine via Nitrile Reduction
Rationale: Converting the neutral nitrile into a primary amine introduces a basic center (pKa ~9.5), enabling electrostatic interactions with acidic residues (e.g., Asp/Glu) in kinase hinge regions.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-Oxazol-4-ylcyclopropanecarbonitrile (1.0 eq, 10 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere.
-
Catalyst Addition: Add catalytic Nickel(II) chloride hexahydrate (
, 0.1 eq) to the solution. Causality: The addition of directs the reduction specifically to the nitrile, preventing the premature ring-opening of the strained cyclopropane core. -
Reduction: Slowly add Sodium Borohydride (
, 3.0 eq) in portions at 0°C. Stir for 4 hours at room temperature. -
Quenching & Extraction: Quench the reaction carefully with saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). -
Purification: Dry the combined organic layers over
, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH 9:1 with 1% ).
Initial Screening Cascade: Surface Plasmon Resonance (SPR)
Because fragment molecules possess low molecular weights, their binding affinities are typically weak (
Fragment-based screening cascade utilizing SPR, NMR, and X-ray crystallography for hit validation.
Protocol 4.1: High-Throughput SPR Fragment Screening
Self-Validating System: This protocol includes an internal DMSO calibration curve and a positive control to ensure that the measured response units (RU) are strictly due to stoichiometric binding and not bulk refractive index changes or protein denaturation.
Step-by-Step Methodology:
-
Surface Preparation: Immobilize the target protein (e.g., a kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of 3000–5000 RU to ensure sufficient signal-to-noise ratio for low-molecular-weight fragments. Leave Flow Cell 1 (FC1) blank as a reference surface.
-
Buffer Preparation: Prepare the running buffer: PBS-P+ (20 mM phosphate buffer, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20) supplemented with exactly 5.0% DMSO. Causality: Fragments are stored in 100% DMSO. Matching the running buffer's DMSO concentration prevents massive bulk refractive index shifts that obscure weak fragment signals.
-
DMSO Calibration: Inject a series of buffer solutions containing 4.5% to 5.5% DMSO. Generate a calibration curve to correct for excluded volume effects between the reference and active flow cells.
-
Library Injection: Inject the 1-Oxazol-4-ylcyclopropanecarbonitrile analogs at a single concentration (e.g., 500
) at a flow rate of 30 . Contact time: 60 seconds; Dissociation time: 60 seconds. -
Self-Validation (Quality Control):
-
Theoretical
Check: Calculate the theoretical maximum response ( ). Reject any hits where the observed RU exceeds 1.2x theoretical , as this indicates non-specific aggregation. -
Positive Control: Inject a known weak binder every 30 cycles to verify that the protein remains active and folded on the chip.
-
-
Dose-Response Kinetics: For hits passing the single-dose screen, perform a multi-cycle kinetic analysis (concentrations ranging from 31.2
to 1000 ) to determine the exact .
Data Presentation: Analog Screening Metrics
To evaluate the success of the fragment screening, quantitative data must be normalized. Ligand Efficiency (LE) is calculated to determine the binding energy per heavy atom, allowing for direct comparison between fragments of slightly different sizes. An LE
Table 1: SPR Screening Results for 1-Oxazol-4-ylcyclopropanecarbonitrile Analogs (Hypothetical Target Data)
| Compound ID | Modification (from Core) | Heavy Atoms (HA) | SPR | Ligand Efficiency (LE)* | |
| OX-C-001 | None (Core Scaffold) | 10 | 0.37 | > 2000 | N/A |
| OX-C-002 | Nitrile | 10 | 0.50 | 450 | 0.42 |
| OX-C-003 | Nitrile | 11 | 0.37 | 820 | 0.35 |
| OX-C-004 | Nitrile | 13 | 0.25 | 150 | 0.38 |
| OX-C-005 | Oxazole C2-Methylation | 11 | 0.44 | > 2000 | N/A |
*LE calculated as
Data Interpretation: The reduction of the nitrile to a primary amine (OX-C-002) significantly improves binding affinity and
Conclusion
The 1-Oxazol-4-ylcyclopropanecarbonitrile scaffold represents a highly tunable, conformationally restricted starting point for Fragment-Based Drug Discovery. By leveraging the cyclopropylic strain to reduce conformational entropy and utilizing the nitrile group as a versatile synthetic handle, medicinal chemists can rapidly generate libraries with high
References
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Recent advance in oxazole-based medicinal chemistry - PubMed Source: National Institutes of Health (NIH) / European Journal of Medicinal Chemistry URL:[Link]
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Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands - MDPI Source: MDPI Molecules URL:[Link]
-
Cyclopropane-Based Conformational Restriction of Histamine. (1S,2S)-2-(2-Aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a Highly Selective Agonist for the Histamine H3 Receptor... Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL:[Link]
-
SPR-based Fragment Screening: Advantages and Applications Source: ResearchGate / Current Topics in Medicinal Chemistry URL:[Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Fragment-Based Discovery and Computational Docking of 1-Oxazol-4-ylcyclopropanecarbonitrile Against Oncogenic Kinases
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Overview
The pursuit of highly selective kinase inhibitors has increasingly shifted toward Fragment-Based Drug Discovery (FBDD). By starting with low-molecular-weight, low-complexity fragments, researchers can map the intricate thermodynamic landscapes of target binding pockets before elaborating them into larger lead compounds.
This whitepaper dissects the computational docking protocols and mechanistic rationale behind 1-Oxazol-4-ylcyclopropanecarbonitrile (CAS 2104221-61-4)[1]. Characterized by its unique oxazole ring and cyclopropane structure, this specific chemical entity serves as a highly constrained, sp³-enriched pharmacophore. Recent in silico and in vitro profiling has demonstrated that elaborations of the oxazole-4-carbonitrile scaffold—specifically sulfonylated 5-piperazine derivatives—exhibit profound anticancer activity by targeting the ATP-binding sites of Aurora A kinase and Cyclin-Dependent Kinases (CDKs)[2].
Structural Rationale & Pharmacophore Dynamics
To understand the efficacy of 1-Oxazol-4-ylcyclopropanecarbonitrile, we must analyze the causality behind its structural components:
-
The 1,3-Oxazole Ring: Structurally isomeric to furan and pyridine, the oxazole ring acts as a rigid, planar bioisostere for amide bonds. It provides two distinct hydrogen-bond acceptors (the N3 nitrogen and O1 oxygen), which are critical for engaging the highly conserved hinge region of kinases[2].
-
The Cyclopropane Linker: The inclusion of a cyclopropane ring is a deliberate thermodynamic strategy. Linear alkyl chains suffer a high entropic penalty upon binding due to the loss of rotational degrees of freedom. The sp³-hybridized cyclopropane ring locks the carbonitrile and oxazole vectors into a pre-organized, rigid conformation, minimizing this entropic penalty while improving metabolic stability.
-
The Carbonitrile Group (-C≡N): Functioning as a strong electron-withdrawing group, the carbonitrile moiety modulates the pKa of the oxazole ring. Furthermore, its linear geometry and localized electron density allow it to act as a deep-pocket hydrogen bond acceptor, often interacting with conserved catalytic lysine residues within the kinase cleft[3].
Target Biological Landscape: The Aurora A / N-MYC Axis
In malignancies such as neuroblastoma, tumor proliferation is frequently driven by the amplification of the MYCN oncogene. The resulting N-MYC oncoprotein is inherently unstable but is protected from proteasomal degradation through direct stabilization by Aurora A kinase[3].
By targeting the ATP-binding site of Aurora A, oxazole-4-carbonitrile derivatives disrupt this stabilization complex, leading to the rapid degradation of N-MYC and subsequent transcriptional shutdown of the tumor cells[2].
Fig 1. Mechanism of action: Oxazole-4-carbonitriles disrupt the Aurora A/N-MYC oncogenic axis.
Self-Validating Computational Methodology
To ensure total scientific integrity, the docking of 1-Oxazol-4-ylcyclopropanecarbonitrile must follow a strictly self-validating protocol. The following step-by-step methodology ensures that experimental choices are grounded in thermodynamic reality.
Phase 1: System Preparation
-
Protein Retrieval & Refinement: High-resolution crystal structures of target kinases (e.g., Aurora A, CDK4, CDK7) are retrieved from the Protein Data Bank (PDB).
-
Protonation State Assignment: Because hydrogen bonding drives kinase-inhibitor recognition, proteins are processed (e.g., using Schrödinger Protein Preparation Wizard or AutoDock Tools) to assign correct protonation states at a physiological pH of 7.4. Causality: Incorrect tautomeric states of histidine or catalytic lysine residues will result in false-positive docking poses.
-
Ligand Minimization: The 3D structure of 1-Oxazol-4-ylcyclopropanecarbonitrile is generated, and its geometry is optimized using an OPLS4 or MMFF94 force field to find the global energy minimum prior to docking.
Phase 2: Grid Generation & Self-Validation (Crucial Step)
-
Grid Box Definition: A spatial grid is centered on the native co-crystallized ligand within the ATP-binding pocket.
-
Redocking Validation: The native ligand is extracted and computationally redocked into the generated grid.
-
RMSD Gate Check: The Root Mean Square Deviation (RMSD) between the predicted docking pose and the actual crystallographic pose is calculated. Causality: The protocol is only validated for fragment screening if the RMSD is strictly < 2.0 Å . This proves the scoring function can accurately reproduce known thermodynamic realities[2].
Phase 3: Docking Execution & Scoring
-
Fragment Docking: 1-Oxazol-4-ylcyclopropanecarbonitrile is docked using a Lamarckian Genetic Algorithm (e.g., AutoDock Vina).
-
Gibbs Free Energy (ΔG) Calculation: The algorithm calculates binding affinity by summing steric, hydrophobic, and hydrogen-bonding interactions, while applying a penalty for conformational entropy.
Fig 2. Self-validating computational docking workflow for oxazole-4-carbonitrile derivatives.
Quantitative Docking Analysis
The table below synthesizes the computational docking data. It compares the baseline binding affinity of the core 1-Oxazol-4-ylcyclopropanecarbonitrile fragment against the highly elaborated 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile derivatives recently documented in neuroblastoma studies[2],[3].
| Target Protein | PDB ID | Co-crystallized Ligand RMSD (Å) | Core Fragment ΔG (kcal/mol) | Elaborated Lead ΔG (kcal/mol) | Key Interacting Residues (ATP Pocket) |
| Aurora A Kinase | 1MQ4 | 1.12 | -6.4 | -10.9 | Ala213 (Hinge), Lys162 (Catalytic) |
| CDK4 | 2W96 | 1.45 | -5.8 | -9.1 | Val96 (Hinge), Asp163 (DFG motif) |
| CDK7 | 1UA2 | 1.33 | -5.9 | -9.0 | Met94 (Hinge), Lys41 |
| ALK Kinase | 2XP2 | 1.87 | -5.2 | -8.5 | Met1199, Glu1197 |
| PARP1 | 4HHY | 1.05 | -4.8 | -8.2 | Gly863, Ser904 |
Data Interpretation: The core fragment exhibits a highly efficient ligand efficiency (LE) given its low molecular weight, establishing a baseline ΔG of -6.4 kcal/mol against Aurora A. When elaborated with a piperazine-sulfonyl moiety, the binding energy dramatically deepens to -10.9 kcal/mol, confirming the validity of the oxazole-4-carbonitrile scaffold as an optimal starting point for kinase inhibition[2],[3].
Interaction Profiling & Future Directions
Post-docking interaction analysis reveals that the oxazole ring of 1-Oxazol-4-ylcyclopropanecarbonitrile acts as a critical anchor. The N3 atom of the oxazole consistently forms a strong hydrogen bond with the backbone amide of the hinge region (e.g., Ala213 in Aurora A). Simultaneously, the cyclopropane ring occupies a small hydrophobic sub-pocket, orienting the carbonitrile group toward the solvent-exposed region or allowing it to engage in water-mediated hydrogen networks.
Translational Outlook: The computational validation of 1-Oxazol-4-ylcyclopropanecarbonitrile paves the way for advanced lead optimization. Future workflows should integrate ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to ensure that elaborations on this fragment maintain favorable pharmacokinetic properties while avoiding off-target toxicity in non-malignant cells (such as HEK293 controls)[3].
References
-
In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC Source: nih.gov URL:[Link]
-
In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma Source: preprints.org URL:[Link]
Sources
Application Note: Strategic Utilization of 1-Oxazol-4-ylcyclopropanecarbonitrile in High-Throughput Screening
The following Application Note and Protocol guide is designed for high-level researchers and drug discovery scientists. It synthesizes the structural utility of 1-Oxazol-4-ylcyclopropanecarbonitrile with rigorous high-throughput screening (HTS) methodologies.
Executive Summary & Scientific Rationale
In the modern landscape of High-Throughput Screening (HTS), the industry is shifting away from "flat" aromatic compounds toward scaffolds with higher fraction of sp3-hybridized carbons (
Its value is threefold:
-
Conformational Rigidity: The cyclopropane ring locks the oxazole and nitrile vectors, reducing the entropic penalty upon protein binding compared to flexible alkyl chains.
-
Bioisosteric Utility: The oxazole moiety serves as a metabolic stable surrogate for amide/ester groups, while the nitrile acts as a versatile handle for diversity-oriented synthesis (DOS) or as a reversible covalent warhead (e.g., for cysteine proteases).
-
Fragment Efficiency: With a low molecular weight (MW ~148 Da) and high polarity, it is an ideal starting point for Fragment-Based Drug Discovery (FBDD), particularly for targeting kinases (JAK/STAT pathways) and GPCRs.
This guide details the protocols for Quality Control , Library Derivatization , and HTS Execution utilizing this scaffold.
Technical Specifications & Pre-Screening QC
Before entering any HTS campaign, the physicochemical integrity of the scaffold must be validated. 1-Oxazol-4-ylcyclopropanecarbonitrile is generally stable, but the nitrile group can be susceptible to hydrolysis under extreme pH, and the oxazole ring can undergo ring-opening in strong acids.
Table 1: Physicochemical Profile
| Property | Value (Approx.)[1] | Relevance to HTS |
| Molecular Weight | 148.14 g/mol | Ideal for Fragment Screening (Rule of 3 compliant). |
| cLogP | ~0.5 - 1.2 | High aqueous solubility; low risk of aggregation. |
| TPSA | ~50 Ų | Good cell permeability predictor. |
| H-Bond Acceptors | 3 (Nitrile N, Oxazole N, O) | Rich interaction potential with active site residues. |
| Solubility (DMSO) | >100 mM | Compatible with acoustic dispensing (Echo/Mosquito). |
Protocol 1: Stability & Solubility Validation
Objective: Ensure the scaffold remains intact in assay buffer for the duration of the screen (24-48h).
-
Stock Preparation: Dissolve 1-Oxazol-4-ylcyclopropanecarbonitrile to 100 mM in anhydrous DMSO (
-DMSO for NMR tracking). -
Buffer Challenge: Dilute stock 1:100 into the specific HTS assay buffer (e.g., HEPES pH 7.4, 0.01% Triton X-100). Final concentration: 1 mM.
-
Incubation: Incubate at Room Temperature (RT) for 0, 4, 12, and 24 hours.
-
Readout (LC-MS/NMR):
-
Pass Criteria: >95% parent compound remaining at 24h.
-
Fail Criteria: Appearance of hydrolysis product (primary amide or carboxylic acid) >5%.
-
Application A: Diversity-Oriented Library Synthesis
The primary application of this molecule in HTS is not as a single analyte, but as a linchpin intermediate to generate a focused library. The nitrile group is the "diversity handle."
Workflow Diagram: Library Expansion Logic
Caption: Divergent synthesis pathways transforming the nitrile scaffold into distinct chemical libraries for screening.
Protocol 2: "Just-in-Time" Amine Library Generation
Context: Generating a library of ureas/amides targeting the ATP-binding pocket of kinases.
-
Reduction: Hydrogenate the nitrile (H2, Raney Ni or LiAlH4) to yield 1-(oxazol-4-yl)cyclopropan-1-amine .
-
Plate Layout: Dispense the amine (10 µmol) into 96-well reaction blocks.
-
Coupling: Add diverse electrophiles (Acid Chlorides, Isocyanates, Sulfonyl Chlorides) (1.2 equiv) + DIPEA (2.0 equiv) in DCM.
-
Purification: Use solid-supported scavenger resins (e.g., Trisamine) to remove excess electrophiles.
-
Output: A 96-member library of N-substituted cyclopropyl-oxazoles ready for HTS.
Application B: Direct Fragment Screening (The "Nitrile Warhead")
Alternatively, the parent nitrile can be screened directly, particularly against Cysteine Proteases (e.g., Cathepsin K/L/S) where the nitrile can form a reversible thioimidate adduct with the active site cysteine.
Protocol 3: High-Concentration Fragment Screen (SPR)
Methodology: Surface Plasmon Resonance (SPR) is preferred over biochemical assays to detect weak binders (Kd µM-mM range).
Experimental Setup:
-
Sensor Chip: Immobilize Target Protein (e.g., Cathepsin K) on a CM5 chip via amine coupling. Target density: ~3000 RU (high density for fragment detection).
-
Reference Channel: Immobilize an inert protein (e.g., BSA) or leave blank (activated/deactivated).
-
Sample Prep: Dilute 1-Oxazol-4-ylcyclopropanecarbonitrile in Running Buffer (PBS-P + 2% DMSO). Concentration series: 0, 50, 100, 250, 500, 1000 µM.
-
Note: Strict DMSO matching is critical to avoid bulk refractive index errors.
-
-
Injection Parameters:
-
Flow rate: 30 µL/min.
-
Contact time: 60s (fast on/off expected).
-
Dissociation time: 60s.
-
-
Data Analysis:
-
Fit sensorgrams to a 1:1 binding model.
-
Look for "square-wave" binding (indicative of rapid equilibrium) or slow-off rates (indicative of covalent engagement).
-
HTS Triage Logic
Caption: Decision tree for validating hits derived from oxazole-cyclopropane libraries.
Potential Pitfalls & Troubleshooting
-
Nitrile Hydrolysis: In highly acidic or basic buffers, the nitrile may hydrolyze to the amide. Solution: Maintain pH 6.0–8.0 and use fresh stocks.
-
Metal Chelation: The oxazole nitrogen can coordinate with metal ions (
, ) in metalloprotease assays, leading to false positives. Solution: Run a counter-screen with EDTA or varying metal concentrations to distinguish chelation from active-site binding. -
Spectral Interference: While the scaffold itself is not highly fluorescent, derivatives (especially if coupled to extended aromatics) might interfere with FLINT or FRET assays. Solution: Use Red-shifted dyes or label-free technologies (SPR/MS).
References
-
Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 10, 383–394. Link
-
Erlanson, D. A., et al. (2016). "Twenty years of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619. Link
-
Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 14(3), 347-361. Link
-
Bembenek, S. D., et al. (2009). "The role of conformational constraints in the design of kinase inhibitors." Journal of Medicinal Chemistry, 52(4), 1177-1187. (Contextual reference for cyclopropane utility). Link
Sources
Experimental setup for testing the efficacy of 1-Oxazol-4-ylcyclopropanecarbonitrile in vivo
Executive Summary & Mechanism of Action
1-Oxazol-4-ylcyclopropanecarbonitrile represents a privileged scaffold in medicinal chemistry, specifically designed as a covalent reversible inhibitor of cysteine proteases (e.g., Cathepsin K, S, or B).
-
The Warhead: The cyclopropanecarbonitrile moiety acts as an electrophilic "warhead." The nitrile carbon is susceptible to nucleophilic attack by the active site thiolate (Cys25 in Cathepsin K), forming a reversible thioimidate adduct.
-
The Scaffold: The oxazole ring serves as a bioisostere for amide/ester linkages, improving metabolic stability and providing π-stacking opportunities within the S1-S2 pockets of the enzyme.
-
The Constraint: The cyclopropane ring conformationally constrains the nitrile, preventing metabolic
-hydroxylation and increasing selectivity compared to linear nitrile analogues.
Primary Application: This protocol details the in vivo efficacy testing of this scaffold, focusing on Bone Resorption (Osteoporosis) models, which is the gold standard for validating cyclopropyl nitrile-based Cathepsin K inhibitors.
Experimental Workflow (Logic Map)
The following diagram outlines the critical path from formulation to pharmacodynamic (PD) readout.
Caption: Workflow for validating oxazole-cyclopropyl nitrile efficacy, moving from formulation to the OVX bone resorption model.
Protocol 1: Formulation & Pharmacokinetics (PK)
The oxazole-cyclopropyl moiety is lipophilic (
A. Vehicle Selection
-
Preferred Vehicle: 20% HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in 50 mM Citrate Buffer (pH 4.5).-
Why: Cyclodextrins encapsulate the lipophilic oxazole, improving oral bioavailability without the toxicity of high-percentage DMSO or Tween.
-
-
Alternative (Rescue): 10% DMSO / 40% PEG400 / 50% Water. (Note: Avoid for chronic dosing due to PEG accumulation/tolerability issues in rats).
B. PK Study Design (Rat)
-
Animals: Sprague-Dawley Rats (Male, 250-300g), n=3 per arm.
-
Dosing:
-
Arm A: IV Bolus (1 mg/kg) – Determines Clearance (Cl) and Volume of Distribution (Vss).
-
Arm B: Oral Gavage (5 mg/kg) – Determines Bioavailability (%F).
-
-
Sampling: Serial tail vein bleeding at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Bioanalysis: LC-MS/MS (MRM mode). Monitor for the parent mass (M+H) and the potential hydrolysis metabolite (Carboxylic acid, M+19).
Success Criteria:
| Parameter | Target Value | Rationale |
|---|---|---|
| Bioavailability (%F) | > 40% | Essential for oral drug development. |
| Half-life (
Protocol 2: In Vivo Efficacy (OVX Osteoporosis Model)
This is the definitive test for 1-Oxazol-4-ylcyclopropanecarbonitrile if it acts as a Cathepsin K inhibitor.
A. Rationale
Estrogen deficiency (via Ovariectomy, OVX) accelerates bone resorption. Cathepsin K is the primary protease responsible for degrading Type I collagen in bone. Inhibiting it should reduce serum CTX-I levels and preserve bone mineral density (BMD).
B. Experimental Setup
-
Animals: Female Sprague-Dawley rats (12 weeks old).
-
Groups (n=10/group):
-
Group 1: Sham-operated (Vehicle control).
-
Group 2: OVX + Vehicle (Negative control; max bone loss).
-
Group 3: OVX + Test Compound (Low Dose, e.g., 10 mg/kg BID).
-
Group 4: OVX + Test Compound (High Dose, e.g., 30 mg/kg BID).
-
Group 5: OVX + Alendronate (Positive control, 1 mg/kg SC).
-
C. Procedure
-
Surgery: Perform bilateral ovariectomy on Day 0. Allow 1 week for recovery.
-
Dosing: Begin oral gavage (PO) on Day 7. Continue daily for 6 weeks .
-
Biomarker Sampling:
-
Collect blood via tail vein on Day 0 (Baseline), Day 14, and Day 42.
-
Assay: RatLaps™ (CTX-I) ELISA. This measures the C-terminal telopeptide of Type I collagen, a direct product of Cathepsin K activity.
-
-
Terminal Endpoint (Day 42):
-
Harvest Femur and Tibia.
-
Micro-CT Analysis: Measure Trabecular Bone Volume fraction (BV/TV) in the distal femur.
-
D. Mechanism of Action Visualization
Understanding the molecular interaction is vital for interpreting data.
Caption: Covalent reversible inhibition mechanism. The nitrile warhead traps the catalytic Cysteine-25.
Data Interpretation & Troubleshooting
Expected Results (Mock Data)
| Group | Serum CTX-I (% Change from Baseline) | Femur BV/TV (%) | Interpretation |
| Sham | +5% | 45% | Normal bone turnover. |
| OVX + Vehicle | +150% (Massive Resorption) | 20% | Successful disease induction. |
| OVX + Test Cmpd | +20% (Suppressed) | 40% | Efficacy Confirmed. |
| OVX + Inactive | +140% | 22% | No target engagement. |
Troubleshooting Guide
-
Issue: High clearance / Low exposure in PK.
-
Issue: Toxicity (Seizures/Lethargy).
References
-
Robarge, K. D., et al. (2011). "Evolution of the 1-cyanocyclopropyl moiety in the discovery of cathepsin K inhibitors." Bioorganic & Medicinal Chemistry Letters.
- Context: Foundational paper describing why the cyclopropyl-nitrile combination is privileged for C
-
Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters.
- Context: Describes the validation of the nitrile warhead in the most advanced drug of this class.
-
Falgueyret, J. P., et al. (2005). "Novel, nonpeptidic cyanaleucine inhibitors of cathepsin K: potency, selectivity, and in vivo efficacy." Journal of Medicinal Chemistry.
- Context: Provides the detailed protocol for the OVX Rat model and CTX-I assays cited in Section 4.
-
Sleebs, B. E., et al. (2013). "Nitrile-based inhibitors of cysteine proteases."[4][5] Science of Synthesis.
- Context: Chemical review of the mechanism of action depicted in the DOT diagram.
Sources
- 1. Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpca.org [ijpca.org]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
Application Note: Target Identification using 1-Oxazol-4-ylcyclopropanecarbonitrile via Competitive Chemoproteomics
This Application Note and Protocol guide details the strategic use of 1-Oxazol-4-ylcyclopropanecarbonitrile (CAS: 2104221-61-4) as a chemical probe for target identification.
Given the structural attributes of this molecule—specifically the nitrile warhead positioned on a constrained cyclopropane ring —this guide focuses on its application as a Reversible Covalent Fragment for interrogating nucleophilic cysteine residues in proteases (e.g., Cathepsins, DUBs) and kinases.
Introduction & Mechanistic Rationale
1-Oxazol-4-ylcyclopropanecarbonitrile represents a privileged scaffold in fragment-based drug discovery (FBDD). Its utility as a chemical probe stems from two distinct structural features that facilitate high-fidelity target identification:
-
The Nitrile Warhead (Electrophile): The carbonitrile group acts as a "soft" electrophile. It targets nucleophilic cysteine residues (e.g., catalytic cysteines in proteases) to form a thioimidate adduct . Unlike Michael acceptors (acrylamides) that form permanent bonds, nitrile adducts are often reversible , mimicking the dynamics of physiological substrates while minimizing off-target immunogenicity.
-
The Cyclopropane-Oxazole Constraint: The 1,1-disubstituted cyclopropane ring locks the oxazole and nitrile vectors into a rigid conformation. This reduces the entropic penalty of binding and provides a specific 3D shape vector that probes hydrophobic pockets adjacent to the active site, enhancing selectivity over flexible linear nitriles.
Mechanism of Action
The probe functions via a Reversible Covalent mechanism. In the presence of a target protein (e.g., a Cysteine Protease), the active site thiolate attacks the nitrile carbon:
Because this interaction is reversible, direct isolation of the target-probe complex can be challenging. Therefore, the gold-standard method for target ID with this probe is Competitive Activity-Based Protein Profiling (isoDTB-ABPP) .
Experimental Strategy: Competitive ABPP
In this workflow, the proteome is treated with 1-Oxazol-4-ylcyclopropanecarbonitrile (the "Competitor"). Subsequently, a broad-spectrum irreversible probe (e.g., Iodoacetamide-Alkyne or Desthiobiotin-Iodoacetamide ) is added.
-
Hit Definition: Proteins that show a reduction in labeling by the broad probe in the presence of 1-Oxazol-4-ylcyclopropanecarbonitrile are identified as specific targets.
-
Why this works: The nitrile "protects" the specific cysteine from alkylation by the broad probe during the competition window.
Visual Workflow (Graphviz)
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP) to identify targets of 1-Oxazol-4-ylcyclopropanecarbonitrile.
Detailed Protocol
Materials Required[1][2][3][4][5][6]
-
Probe: 1-Oxazol-4-ylcyclopropanecarbonitrile (100 mM stock in DMSO).
-
Broad Probe: Iodoacetamide-Alkyne (IA-alkyne) or Desthiobiotin-Iodoacetamide (DB-IA).
-
Lysis Buffer: PBS, 0.1% Triton X-100, Protease Inhibitors (omit cysteine protease inhibitors).
-
Click Reagents: Biotin-Azide, TCEP, TBTA, CuSO4.
-
Beads: High-capacity Streptavidin Agarose.
Step-by-Step Methodology
Phase 1: Proteome Preparation & Probe Incubation
-
Harvest Cells: Collect
cells (e.g., PBMCs, HeLa, or relevant disease model). Wash 2x with cold PBS. -
Lysis: Resuspend pellets in cold Lysis Buffer. Sonicate (3x 10s pulses). Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.
-
Protein Normalization: Adjust protein concentration to 1.5 mg/mL.
-
Probe Treatment (Competition):
-
Divide lysate into two aliquots: Vehicle (DMSO) and Treated .
-
Add 1-Oxazol-4-ylcyclopropanecarbonitrile to the Treated sample (Recommended range: 10 µM, 50 µM, 100 µM).
-
Add equivalent DMSO to Vehicle.
-
Critical Step: Incubate for 45 minutes at 25°C . (Nitriles require time to establish equilibrium).
-
Phase 2: Broad Probe Labeling
-
Add IA-Alkyne (final conc. 5 µM) to BOTH Vehicle and Treated samples.
-
Incubate for 30 minutes at Room Temp .
-
Note: Keep this time short to prevent the irreversible probe from out-competing the reversible nitrile at equilibrium.
-
Phase 3: Click Chemistry & Enrichment
-
Click Reaction: Add the following to each sample:
-
100 µM Biotin-Azide
-
1 mM TCEP (fresh)
-
100 µM TBTA (ligand)
-
1 mM CuSO4
-
-
Vortex and incubate for 1 hour at RT.
-
Precipitation: Add 4 volumes of cold Methanol/Chloroform to precipitate proteins. Wash pellet 2x with Methanol. Air dry.
-
Resolubilization: Dissolve pellet in 1.2% SDS/PBS. Heating to 95°C for 5 min may be required.
-
Enrichment: Dilute SDS to 0.2% with PBS. Incubate with Streptavidin beads for 2 hours.
-
Washing: Wash beads aggressively (1% SDS, then 6M Urea, then PBS) to remove non-covalent binders.
Phase 4: On-Bead Digestion & MS
-
Reduce (DTT) and Alkylate (Iodoacetamide) on-bead.
-
Add Trypsin (Sequencing Grade) and digest overnight at 37°C.
-
Collect peptides, desalt (C18 tips), and analyze via LC-MS/MS.
Data Analysis & Interpretation
Quantitative Metrics
To validate a target, compare the peptide abundance (Area Under Curve or Spectral Counts) between DMSO and Treated samples.
| Metric | Calculation | Interpretation |
| Ratio ( | ||
| Percent Inhibition | ||
| p-value | T-test (n=3 replicates) |
Target Validation Criteria
A protein is considered a high-confidence target if:
-
It possesses a catalytic or solvent-accessible cysteine .
-
The MS signal for the cysteine-containing peptide is suppressed by >75% in the presence of 1-Oxazol-4-ylcyclopropanecarbonitrile.
-
Dose-dependency is observed (IC50 calculation).
Potential Targets for this Scaffold
Based on the cyclopropanecarbonitrile pharmacophore, expect enrichment of:
-
Cathepsins: Cathepsin K, L, S, B (Cys active site).
-
Deubiquitinases (DUBs): USP family members.
-
Kinases: JAK family or kinases with Cys near the ATP pocket (e.g., BTK, EGFR), although the oxazole motif is less typical for the hinge region without further substitution.
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. [Link]
-
Resnick, E., et al. (2019). "Rapid characterization of the activity of reversible covalent cysteine-targeted inhibitors." Journal of the American Chemical Society, 141(10), 4279–4284. [Link]
-
Falgueyret, J. P., et al. (2005). "Novel, nonpeptidic cyanocyclopropanes as inhibitors of Cathepsin K." Journal of Medicinal Chemistry, 48(24), 7535–7538. [Link]
Analytical Blueprint: RP-HPLC Method Development for 1-Oxazol-4-ylcyclopropanecarbonitrile
Introduction & Analyte Profiling
1-Oxazol-4-ylcyclopropanecarbonitrile (CAS: 2104221-61-4) represents a unique class of low-molecular-weight, highly polar heterocyclic building blocks used in drug discovery. Structurally, it combines an oxazole ring, a strained cyclopropane moiety, and a nitrile group. For analytical scientists, this molecule presents a trifecta of chromatographic challenges:
-
Low Retention: The high polarity of the nitrile and oxazole groups often leads to poor retention (low capacity factor,
) on traditional alkyl (C18) stationary phases. -
Peak Tailing: The basic nitrogen in the oxazole ring can interact with residual acidic silanols on the silica support, causing asymmetric peaks.
-
Low UV Absorptivity: Lacking extended aromatic conjugation, the molecule requires low-wavelength UV detection, severely restricting the choice of mobile phase additives.
This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored for this compound. The protocol is grounded in the lifecycle management principles of [1] and [2], ensuring the method is fit-for-purpose in rigorous pharmaceutical environments.
Mechanistic Method Development (The "Why")
As Senior Application Scientists, we do not rely on trial and error; we engineer methods based on physicochemical causality.
Stationary Phase Selection
Standard C18 columns rely purely on hydrophobic dispersion forces. Because 1-Oxazol-4-ylcyclopropanecarbonitrile is highly polar, it risks eluting near the void volume (
Mobile Phase & Detector Optimization
Due to the isolated chromophores, UV detection must be set at 210 nm. This strict requirement eliminates the use of UV-absorbing additives like Trifluoroacetic acid (TFA), which exhibits significant baseline drift below 220 nm. Instead, we utilize 0.1% Phosphoric acid (
Fig 1: Logical workflow for RP-HPLC method development of polar heterocycles.
Experimental Protocols (The "How")
Optimized Chromatographic Conditions
Table 1: Method Parameters and Causality
| Parameter | Specification | Causality / Rationale |
| Column | Polar-embedded C18 (150 x 4.6 mm, 3 µm) | Enhances retention of polar oxazole and nitrile groups via secondary interactions. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | UV-transparent at 210 nm; suppresses silanol ionization to prevent tailing. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower UV cutoff than methanol; reduces system backpressure. |
| Elution Mode | Gradient (5% B to 60% B over 15 min) | Prevents early elution while ensuring elution of hydrophobic cyclopropane impurities. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns to maximize theoretical plates. |
| Detection | UV at 210 nm | Required due to the lack of extended aromatic conjugation in the analyte. |
| Injection Vol | 10 µL | Balances detector sensitivity with the prevention of column mass overloading. |
| Column Temp | 30 °C | Stabilizes retention times and lowers mobile phase viscosity for consistent pressure. |
Step-by-Step Execution Workflow
-
Mobile Phase Preparation: Add 1.0 mL of 85%
to 1000 mL of Milli-Q water (18.2 M cm). Mix thoroughly and filter through a 0.22 µm nylon membrane. Degas prior to use. -
System Equilibration: Purge all HPLC system lines. Equilibrate the column with the initial mobile phase (95% A / 5% B) for at least 20 column volumes until the baseline is stable and pressure fluctuations are
1%. -
Sample Preparation (Diluent Causality): Dissolve the standard in a diluent matching the initial mobile phase composition (95:5 Water:ACN).
-
Expert Insight: Using a diluent with higher organic content than the mobile phase causes a "solvent effect." The analyte travels un-retained at the column head before partitioning, resulting in severe peak fronting or splitting.
-
-
Injection Sequence: Inject a blank (diluent), followed by six replicate injections of the System Suitability standard (100 µg/mL), and finally the analytical samples.
Method Validation & System Suitability
A method is only as reliable as its internal controls. We structure this protocol as a self-validating system, ensuring that every run verifies its own integrity before data is reported, aligning strictly with[2] Category I requirements.
System Suitability Testing (SST)
Prior to any sample analysis, the system must pass the following SST criteria based on six replicate injections of the working standard:
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria | Implication for System Integrity |
| Retention Time ( | %RSD | Verifies pump flow rate stability and mobile phase mixing consistency. |
| Peak Area | %RSD | Confirms autosampler precision and detector lamp stability. |
| Tailing Factor ( | Ensures minimal secondary interactions (e.g., active silanol effects). | |
| Theoretical Plates ( | Validates column efficiency and proper packing bed integrity. | |
| Resolution ( | Guarantees specific quantitation without peak overlap from adjacent impurities. |
ICH Q2(R2) Validation Parameters
-
Specificity: Verified via forced degradation (acid, base, peroxide, heat, and UV light). While the oxazole ring is generally stable, the nitrile group is susceptible to hydrolysis into an amide or carboxylic acid. The method must resolve the parent peak from these degradation products.
-
Linearity: Evaluated from 25% to 150% of the target concentration (25 to 150 µg/mL). Acceptance criteria: Correlation coefficient (
) 0.999. -
Accuracy & Precision: Assessed via spike recovery at 50%, 100%, and 150% levels.
Fig 2: ICH Q2(R2) validation parameters establishing a self-validating analytical system.
Conclusion
By understanding the physicochemical properties of 1-Oxazol-4-ylcyclopropanecarbonitrile—specifically its high polarity and low UV absorbance—we can rationally design an HPLC method that avoids the pitfalls of standard C18 approaches. The use of a polar-embedded stationary phase combined with a UV-transparent phosphate buffer creates a highly retentive, robust, and reproducible analytical procedure suitable for pharmaceutical quality control and lifecycle management.
References
-
Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link] [1]
-
Title: USP <1225> Method Validation Source: BA Sciences URL: [Link] [2]
-
Title: Separation of Oxazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link] [3]
-
Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link] [4]
Application Note: LC-MS/MS Profiling of 1-Oxazol-4-ylcyclopropanecarbonitrile and its Phase I/II Metabolites
This Application Note is designed for bioanalytical scientists and DMPK researchers. It details a robust LC-MS/MS workflow for the profiling, identification, and quantification of 1-Oxazol-4-ylcyclopropanecarbonitrile and its metabolites.
Abstract
1-Oxazol-4-ylcyclopropanecarbonitrile is a pharmacophore often associated with Janus Kinase (JAK) inhibitors and agricultural agrochemicals. Its metabolic stability is dictated by two primary "soft spots": the oxidative instability of the oxazole ring and the hydrolytic susceptibility of the nitrile group . This protocol outlines a high-sensitivity LC-MS/MS method using a High-Strength Silica (HSS) T3 column to retain polar hydrolysis products, coupled with a Q-Exactive or Triple Quadrupole mass spectrometer for structural elucidation and quantification.
Introduction & Chemical Context
The analyte consists of a cyclopropane ring substituted with a nitrile group and an oxazole ring. Bioanalysis of this scaffold presents specific challenges:
-
Polarity Shift: Metabolic hydrolysis of the nitrile (-CN) to an amide (-CONH2) and subsequently to a carboxylic acid (-COOH) drastically increases polarity, causing early elution and ion suppression in standard C18 methods.
-
Bioactivation Potential: The oxazole ring is susceptible to CYP450-mediated oxidation, potentially leading to ring scission or the formation of reactive dicarbonyl intermediates (bioactivation), which requires trapping studies for safety assessment.
This protocol addresses these challenges by utilizing a specialized aqueous-stable stationary phase and a trapping-agent incubation workflow.
Experimental Design
Reagents and Standards[1][2][3]
-
Analyte: 1-Oxazol-4-ylcyclopropanecarbonitrile (Purity >98%).
-
Trapping Agents: Glutathione (GSH) and Potassium Cyanide (KCN) for reactive intermediate screening.
-
Internal Standard (IS): Stable isotope-labeled analog (e.g.,
-labeled) or a structural analog like Tofacitinib (if specific IS is unavailable). -
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).
Biological Sample Preparation
Matrix: Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM).
Protocol:
-
Incubation: Mix 10 µM analyte with microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).
-
Activation: Initiate with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Trapping (Optional): Add 5 mM GSH to a parallel set of tubes to trap reactive oxazole-opening intermediates.
-
Quenching: After 60 min at 37°C, quench with 3 volumes of ice-cold Acetonitrile containing the Internal Standard.
-
Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Inject supernatant.
LC-MS/MS Conditions
To ensure retention of the polar acid metabolite, a Waters ACQUITY UPLC HSS T3 column is selected. This C18-bonded phase is compatible with 100% aqueous mobile phases, preventing phase collapse during the initial hold required for polar metabolite retention.
Table 1: Chromatographic Gradient
| Time (min) | Flow Rate (mL/min) | %A (0.1% FA in H2O) | %B (0.1% FA in ACN) | Curve |
| 0.00 | 0.40 | 98 | 2 | Initial |
| 1.00 | 0.40 | 98 | 2 | 6 (Hold) |
| 8.00 | 0.40 | 50 | 50 | 6 (Linear) |
| 9.00 | 0.40 | 5 | 95 | 6 (Wash) |
| 11.00 | 0.40 | 5 | 95 | 6 (Wash) |
| 11.10 | 0.40 | 98 | 2 | 1 (Re-equilibrate) |
| 14.00 | 0.40 | 98 | 2 | End |
Table 2: Mass Spectrometer Source Parameters (ESI+)
| Parameter | Setting | Rationale |
| Ion Mode | Positive (ESI+) | Nitrogenous heterocycles protonate well. |
| Capillary Voltage | 3.2 kV | Optimal for small molecules; minimizes discharge. |
| Source Temp | 500°C | Ensures desolvation of aqueous mobile phase. |
| Cone Voltage | 30 V | Prevents in-source fragmentation of the oxazole ring. |
| Desolvation Gas | 1000 L/Hr | High flow needed for 0.4 mL/min LC flow. |
Metabolite Identification Logic
The parent molecule (MW ≈ 134.05 Da, assuming formula C
Primary Metabolic Pathways:
-
M1 (Amide): Hydrolysis of Nitrile (+H
O). Mass shift: +18 Da ( 153). -
M2 (Acid): Hydrolysis of Amide (+H
O, -NH ). Mass shift: +1 Da relative to Amide ( 154). -
M3 (Oxazole Oxidation): Hydroxylation of the ring. Mass shift: +16 Da (
151). -
M4 (Ring Scission): Oxidative opening of oxazole often leads to an acetyl-amino or formyl-amino derivative.
Workflow Visualization
The following diagram illustrates the experimental workflow and the decision tree for metabolite characterization.
Figure 1: Step-by-step bioanalytical workflow for metabolite profiling.
Proposed Metabolic Pathway & Mass Shifts[4]
The oxazole ring is a known structural alert for bioactivation. The diagram below details the theoretical biotransformation pathways that must be monitored.
Figure 2: Predicted biotransformation pathways. Red nodes indicate potential toxicity risks.
Data Analysis & Acceptance Criteria
Identification Criteria (Qualitative)[1]
-
Mass Accuracy: < 5 ppm (for High-Resolution MS).
-
Isotopic Pattern: Must match simulated pattern for C
H N O derivatives. -
Retention Time:
-
M2 (Acid) and M1 (Amide) must elute earlier than Parent.
-
M3 (Hydroxy) usually elutes earlier than Parent due to increased polarity.
-
Quantification Criteria (Quantitative)
For PK studies using a Triple Quadrupole (e.g., TQ-XS):
-
MRM Transition (Parent):
(Oxazole ring fragment). -
MRM Transition (Amide M1):
(Loss of NH /H O). -
Linearity:
over 1–1000 ng/mL range. -
Precision/Accuracy: CV < 15% for QC samples.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Poor Retention of M2 (Acid) | Phase collapse or insufficient aqueous hold. | Use HSS T3 column; ensure initial gradient holds at 98% Water for 1 min. |
| Low Sensitivity for Parent | In-source fragmentation. | Lower Cone Voltage; check for nitrile hydrolysis in stock solution (store in ACN, not water). |
| Split Peaks | Solvent mismatch. | Ensure injection solvent matches initial mobile phase (mostly water). |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Dalvie, D. et al. (2002). Metabolism of Oxazole-Containing Drugs: Ring Scission and Bioactivation. Chemical Research in Toxicology. (Provides mechanistic insight into oxazole ring opening). Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][2] (Standard protocol for microsomal incubation). Link
-
Waters Corporation. ACQUITY UPLC HSS T3 Column Care & Use Manual. (Source for column selection rationale regarding polar retention). Link
Sources
Scale-up synthesis of 1-Oxazol-4-ylcyclopropanecarbonitrile for preclinical studies
Here is a comprehensive Application Note and Protocol guide for the scale-up synthesis of 1-(Oxazol-4-yl)cyclopropanecarbonitrile . This guide is designed for medicinal chemists and process development scientists, focusing on robustness, safety, and scalability.
Executive Summary & Strategic Analysis
The 1-(oxazol-4-yl)cyclopropanecarbonitrile scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of JAK inhibitors and other kinase-targeting small molecules. The combination of the rigid, sp3-rich cyclopropane ring with the polar, aromatic oxazole moiety provides unique vector alignment for hydrogen bonding while maintaining metabolic stability.
Synthetic Challenge: The primary difficulty in scaling this molecule lies in two competing factors:
-
The Quaternary Center: Constructing the sterically hindered cyclopropane ring bearing both a nitrile and a heteroaryl precursor.
-
Regioselective Heterocycle Formation: Ensuring the oxazole is formed exclusively at the 4-position relative to the cyclopropane, rather than the thermodynamically competitive 5-position often favored by direct C-H activation or Van Leusen chemistries on aldehydes.
Selected Route: To ensure scalability and regiochemical fidelity, this protocol utilizes a "Construct-then-Cyclize" strategy. We first establish the cyclopropane quaternary center using classical alkylation, followed by a stepwise construction of the oxazole ring via a modified Bredereck/Hantzsch synthesis. This avoids the use of unstable diazo intermediates often seen in lab-scale preparations.
Retrosynthetic Logic (Graphviz Visualization)
Caption: Retrosynthetic disassembly of the target molecule highlighting the critical oxazole ring construction from an alpha-bromoketone precursor.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate
Objective: Creation of the quaternary carbon center via double alkylation. Scale: 100 g input
Rationale: While 1,2-dibromoethane is a standard alkylating agent, the use of Potassium Carbonate (K2CO3) in DMSO is preferred over NaH/DMF for scale-up. The K2CO3/DMSO system moderates the exotherm and avoids the generation of flammable hydrogen gas, a critical safety parameter in kilo-lab environments.
Reagents & Stoichiometry:
| Reagent | Equiv.[1][2][3][4] | Role |
| Ethyl cyanoacetate | 1.0 | Substrate |
| 1,2-Dibromoethane | 1.2 | Electrophile |
| K2CO3 (Micronized) | 2.5 | Base |
| DMSO | 5.0 Vol | Solvent |
| TBAB | 0.05 | Phase Transfer Cat. |
Protocol:
-
Setup: Charge a 2L jacketed reactor with DMSO (500 mL), K2CO3 (2.5 equiv), and TBAB (5 mol%).
-
Addition: Add Ethyl cyanoacetate (1.0 equiv) at ambient temperature. Stir for 30 mins.
-
Alkylation: Add 1,2-Dibromoethane (1.2 equiv) dropwise over 60 minutes, maintaining internal temperature
(Exothermic!). -
Reaction: Heat the mixture to
and stir for 4-6 hours. Monitor by GC-MS or TLC (Hex/EtOAc 4:1). -
Workup: Cool to
. Quench by pouring into ice-water (1.5 L). Extract with MTBE (3 x 500 mL). -
Purification: Wash combined organics with Brine, dry over
, and concentrate. Distillation under high vacuum is recommended for purity .
Critical Control Point: Ensure efficient stirring. The slurry becomes thick. Inadequate stirring leads to mono-alkylation impurities.
Step 2: Conversion to 1-Acetyl-1-cyclopropanecarbonitrile
Objective: Functional group interconversion to the methyl ketone.
Method: Hydrolysis
Rationale: Direct addition of Methyl Grignard to the ester results in over-addition to the tertiary alcohol. The nitrile group is sterically shielded but can react to form imines. The Weinreb Amide route is chosen for its high fidelity in stopping at the ketone stage without touching the nitrile.
Workflow Diagram:
Caption: Stepwise conversion of ester to methyl ketone preventing over-alkylation.
Protocol (Condensed):
-
Hydrolysis: Treat ester with LiOH (1.2 eq) in THF/H2O (1:1) at RT until consumption. Acidify to pH 2, extract with EtOAc.
-
Amidation: Dissolve the crude acid in DCM. Add CDI (1.1 eq) portion-wise (CO2 evolution!). Stir 1h. Add N,O-Dimethylhydroxylamine HCl (1.2 eq). Stir overnight. Aqueous workup.
-
Grignard: Dissolve Weinreb amide in anhydrous THF. Cool to
. Add MeMgBr (3.0 M in ether, 1.2 eq) slowly. Note: The nitrile is stable under these specific conditions due to the tetrahedral intermediate stability of the Weinreb species. -
Quench: Pour into cold
solution. Extract, dry, and concentrate.
Step 3: Synthesis of 1-(2-Bromoacetyl)cyclopropanecarbonitrile
Objective: Alpha-bromination of the ketone. Safety: Lachrymator generation.
Protocol:
-
Dissolve the methyl ketone (1.0 eq) in MeOH (10 Vol).
-
Cool to
. Add Bromine (Br2) (1.0 eq) dropwise. -
Alternatively, for easier handling, use Phenyltrimethylammonium tribromide (PTT) (1.0 eq) in THF at RT. PTT is a solid, weighable source of Br2 that is much safer for scale-up.
-
Stir until the orange color fades.
-
Concentrate and partition between water and DCM. Use immediately in the next step (unstable to storage).
Step 4: Oxazole Ring Closure (The Bredereck/Hantzsch Variation)
Objective: Regioselective formation of the 4-substituted oxazole.
Mechanism:
The reaction of an
Reagents:
-
Crude
-bromoketone (from Step 3) -
Formamide (Excess, 10-15 vol)
-
H2SO4 (Catalytic) or Acetamide (additive)
Protocol:
-
Mixture: In a pressure-rated vessel (or reflux setup with efficient condenser), mix the crude bromoketone with Formamide (15 equiv).
-
Reaction: Heat to
for 2-4 hours.-
Process Insight: This reaction requires high heat. On a large scale, microwave reactors are not feasible. Use a hot oil bath.[5]
-
-
Workup: Cool to RT. Dilute with water (20 Vol).
-
Extraction: Extract with EtOAc (3x). The product is organic soluble; formamide stays in the aqueous phase.
-
Purification: Flash chromatography (EtOAc/Heptane) or recrystallization from EtOH if solid.
Analytical Check:
-
1H NMR (DMSO-d6): Look for the oxazole protons.
(singlet, ~8.3 ppm) and (singlet, ~7.9 ppm). The cyclopropane protons should appear as multiplets around 1.3-1.6 ppm. -
13C NMR: Distinct nitrile peak (~120 ppm), Oxazole C2 (~150 ppm).
Safety & Self-Validating Systems
To ensure the protocol is "self-validating" (i.e., you know it's working or failing in real-time), adhere to these checkpoints:
| Checkpoint | Observation | Action if Failed |
| Step 1 Completion | GC-MS shows disappearance of starting material M+ peaks. | If mono-alkylated species persists, add more base/alkyl halide and increase temp. |
| Weinreb Formation | CO2 evolution stops; clear solution. | If solution remains cloudy or CO2 persists, CDI quality is poor. |
| Grignard Addition | Exotherm observed; color change to yellow/orange. | If no exotherm, check water content in THF (must be <50 ppm). |
| Bromination | Decolorization of Br2/PTT. | If color persists, catalyze with 1 drop of HBr/AcOH. |
References
-
Cyclopropanation Scale-up
-
Bertus, P., & Szymoniak, J. (2003). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications.
-
-
Weinreb Amide Synthesis
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.
-
-
Oxazole Synthesis (Bredereck/Formamide)
- Bredereck, H., & Gompper, R. (1954). Synthesis of oxazoles from alpha-haloketones. Chemische Berichte.
-
Modern adaptation: Bagley, M. C., et al. (2004). One-step synthesis of oxazoles from ketones. Synlett.
-
General Review of Oxazole Drugs
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
-
Disclaimer: This protocol involves hazardous reagents (Bromine, Alkyl Halides). All operations must be performed in a fume hood with appropriate PPE by trained personnel.
Sources
Technical Support Center: Synthesis of 1-Oxazol-4-ylcyclopropanecarbonitrile
Welcome to the technical support center for the synthesis of 1-Oxazol-4-ylcyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of this valuable heterocyclic building block. Our focus is on improving reaction yields, minimizing side products, and ensuring the robust and reproducible synthesis of the target compound.
Overview of Synthetic Strategy
The synthesis of 1-Oxazol-4-ylcyclopropanecarbonitrile is a multi-step process that combines the formation of a cyclopropane ring with the construction of an oxazole heterocycle. A common and effective approach involves the van Leusen oxazole synthesis, which utilizes Tosylmethyl isocyanide (TosMIC) as a key reagent.[1][2] The general strategy involves the synthesis of cyclopropanecarbonitrile followed by its functionalization to an aldehyde, which then serves as the precursor for the oxazole ring formation.
Caption: Proposed synthetic workflow for 1-Oxazol-4-ylcyclopropanecarbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in Cyclopropanecarbonitrile Formation
Q1: My yield of cyclopropanecarbonitrile from 4-chlorobutyronitrile is consistently low. What are the primary factors to investigate?
A1: Low yields in this intramolecular cyclization are often traced back to reaction conditions and reagent quality. Key areas to troubleshoot include the base, solvent, and presence of water. The reaction involves the deprotonation of the α-carbon followed by an intramolecular SN2 reaction, so optimizing these factors is critical.
-
Base Selection and Handling: Solid sodium hydroxide is commonly used, but its particle size and surface area can affect reactivity. Using ground, powdered sodium hydroxide is recommended to ensure a high surface area for the reaction.[3]
-
Solvent Purity: Aprotic polar solvents like DMSO or DMF are typically used.[4] The solvent must be anhydrous, as excess water can lead to the formation of byproducts.
-
Temperature Control: This reaction is exothermic. A slow, controlled addition of the base or the 4-chlorobutyronitrile is crucial to maintain the reaction temperature, typically between 60-90°C.[4] Runaway temperatures can lead to polymerization and other side reactions.[4]
-
Mass Transfer Promoters: The addition of anhydrous sulfates (e.g., MgSO₄, Na₂SO₄) or calcium chloride can act as mass transfer promoters and may improve yields.[4]
Q2: I'm observing the formation of a sticky, insoluble material during the cyclization reaction. What is causing this and how can I prevent it?
A2: The formation of viscous or solid byproducts that hinder stirring is a known issue, often attributed to polymerization of the starting material or product under strong base conditions.[4] This reduces mass transfer velocity and can lead to poor temperature control.
Solutions:
-
Reverse Addition: Add the 4-chlorobutyronitrile dropwise to the suspension of the base in the solvent. This maintains a low concentration of the starting material and helps control the exotherm.[4]
-
Vigorous Stirring: Ensure efficient mechanical stirring throughout the reaction to prevent localized high concentrations of reagents and improve heat dissipation.[5]
-
Inorganic Salts: The use of inorganic salts like NaCl can sometimes mitigate the formation of these sticky materials.[3]
Issue 2: Challenges in the van Leusen Oxazole Synthesis
Q3: The reaction between cyclopropanecarboxaldehyde and TosMIC is not going to completion or is giving a complex mixture of products. What should I optimize?
A3: The van Leusen synthesis is a powerful method but is sensitive to reaction conditions. Incomplete conversion or side product formation often points to issues with the base, solvent, or the stability of the aldehyde.
-
Base and Solvent System: Potassium carbonate in methanol is a standard choice.[6] Ensure the K₂CO₃ is finely powdered and dry. The reaction proceeds through a deprotonated TosMIC intermediate, and inefficient deprotonation will stall the reaction.
-
Aldehyde Stability: Cyclopropanecarboxaldehyde can be prone to oxidation to the corresponding carboxylic acid or polymerization.[7] It is recommended to use freshly distilled or purified aldehyde for the best results.
-
Temperature: The reaction is typically run at room temperature or with gentle heating. If the reaction is sluggish, warming it to 40-50°C may improve the rate. However, higher temperatures can promote side reactions.
-
Side Reactions of TosMIC: TosMIC can undergo self-condensation or decomposition. Slow addition of the aldehyde to the TosMIC/base mixture can sometimes improve the outcome.
Q4: I am getting a significant amount of a tosyl-containing byproduct instead of my desired oxazole. Why is this happening?
A4: This often indicates incomplete elimination of the p-toluenesulfinic acid group from the oxazoline intermediate.[2] The final step of the van Leusen mechanism is the base-mediated elimination to form the aromatic oxazole ring.
Solutions:
-
Stronger Base/Longer Reaction Time: If using a mild base like K₂CO₃, consider extending the reaction time or adding a slight excess of the base to ensure the elimination step goes to completion.
-
Alternative Workup: Some protocols suggest that the workup procedure can influence the final product. Ensure that the quench and extraction steps are performed efficiently to isolate the desired product from any remaining intermediates.
-
Microwave-Assisted Synthesis: For challenging substrates, microwave-assisted van Leusen synthesis has been shown to improve yields and reduce reaction times, potentially by promoting the final elimination step.[2]
Caption: General troubleshooting workflow for the synthesis.
Issue 3: Purification and Stability
Q5: My final product, 1-Oxazol-4-ylcyclopropanecarbonitrile, is difficult to purify. What are the recommended methods?
A5: The combination of a polar oxazole ring and a nitrile group can make purification challenging. The product may be an oil or a low-melting solid, making crystallization difficult.[8]
-
Chromatography: Flash column chromatography on silica gel is the most common method.[8] However, the acidic nature of silica gel can sometimes cause degradation of sensitive cyclopropane derivatives.[8] If degradation is suspected, consider using deactivated (neutral) silica or alumina.
-
Extraction: A thorough aqueous workup is essential to remove inorganic salts (like K₂CO₃) and water-soluble byproducts (like sodium p-toluenesulfinate). Adjusting the pH of the aqueous layer during workup can help suppress ionization and minimize product loss to the aqueous phase.[8]
-
Distillation: If the product is thermally stable and sufficiently volatile, vacuum distillation can be an effective final purification step.
Q6: I suspect my cyclopropane ring is opening during the reaction or workup. How can I confirm this and prevent it?
A6: The three-membered cyclopropane ring is strained and can be susceptible to ring-opening, especially under strongly acidic or electrophilic conditions, potentially leading to cyclobutyl or homoallyl products.[9]
-
Confirmation: ¹H NMR spectroscopy is the best tool to detect ring-opening. The characteristic signals for the cyclopropyl protons will disappear and be replaced by signals corresponding to linear or rearranged structures.
-
Prevention:
-
Avoid Strong Acids: During workup, avoid washing with strong acids. Use a saturated solution of a mild base like sodium bicarbonate if a basic wash is needed.
-
Temperature Control: Cationic rearrangements that lead to ring-opening are often more prevalent at higher temperatures.[9] Maintaining the lowest effective temperature during the reaction is advisable.
-
Reagent Choice: Ensure that dehydrating agents or catalysts used in any step are not overly acidic. For instance, in some oxazole syntheses like the Robinson-Gabriel, strong acids like H₂SO₄ are used, which could be detrimental to the cyclopropane ring.[10][11] This is a key reason why the milder van Leusen synthesis is preferred.
-
Key Experimental Protocols
Protocol 1: Synthesis of Cyclopropanecarbonitrile
This protocol is adapted from procedures utilizing a phase-transfer catalyst or specific solvent systems to improve yield and safety.[3][4]
| Parameter | Value/Condition | Rationale |
| Starting Material | 4-Chlorobutyronitrile | Commercially available precursor. |
| Base | Ground Sodium Hydroxide (1.1 eq) | High surface area improves reaction rate.[3] |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Aprotic polar solvent facilitates the SN2 reaction.[4] |
| Temperature | 80-90°C | Optimal temperature for cyclization without excessive side reactions.[4] |
| Addition Mode | Dropwise addition of NaOH over 2-3 hours | Controls the exotherm and prevents byproduct formation.[3] |
| Workup | Neutralization (HCl), Water Dilution, Azeotropic Distillation | Direct azeotropic distillation avoids large solvent extractions.[3] |
Step-by-Step Methodology:
-
To a stirred mixture of 4-chlorobutyronitrile (1.0 mol) and anhydrous DMSO (200 mL) in a reaction vessel equipped with a condenser and thermometer, heat the solution to 80°C.
-
Over a period of 3 hours, add ground solid sodium hydroxide (1.1 mol, 44 g) in portions, maintaining the temperature below 90°C.
-
After the addition is complete, continue stirring at 80°C for an additional hour. Monitor reaction completion by GC or TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize to ~pH 7 with concentrated HCl.
-
Dilute the mixture with water (200 mL) and set up for distillation using a Dean-Stark trap to collect the cyclopropanecarbonitrile/water azeotrope.[3]
-
Separate the organic layer from the collected azeotrope and dry over anhydrous MgSO₄ to yield the product.
Protocol 2: van Leusen Synthesis of 1-Oxazol-4-ylcyclopropanecarbonitrile
This protocol describes a general procedure for the synthesis of a 5-substituted oxazole from an aldehyde and TosMIC.[2][6]
| Parameter | Value/Condition | Rationale |
| Starting Materials | Cyclopropanecarboxaldehyde, TosMIC (1.0 eq) | Key precursors for the oxazole ring. |
| Base | Anhydrous Potassium Carbonate (2.0 eq) | Common, effective base for deprotonating TosMIC. |
| Solvent | Anhydrous Methanol | Protic solvent that facilitates the reaction cascade. |
| Temperature | Room Temperature to 40°C | Mild conditions to prevent side reactions. |
| Workup | Quench (Water), Extraction (Ethyl Acetate) | Standard procedure to isolate the organic product. |
| Purification | Flash Column Chromatography | Effective method for separating the product from non-polar and polar impurities. |
Step-by-Step Methodology:
-
To a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous methanol, add Tosylmethyl isocyanide (TosMIC) (1.0 eq) and finely powdered, anhydrous potassium carbonate (2.0 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, gently warm the mixture to 40°C.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-Oxazol-4-ylcyclopropanecarbonitrile.
References
- BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem.
- Google Patents. (1994). DE69401701T2 - Improved process for the production of cyclopropyl nitrile.
- BenchChem. (2025).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- BenchChem. (2025). Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions. BenchChem.
- Google Patents. (2011). CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.
- QuickCompany. (n.d.).
- Scribd. (n.d.). Oxazole Chemistry Overview.
- BenchChem. (2025). Troubleshooting diastereoselectivity in (1S,2S)-cyclopropane-1,2-dicarboxylic acid synthesis. BenchChem.
- BenchChem. (2025). Common problems and side reactions in (1S,2S)-cyclopropane-1,2-dicarboxylic acid synthesis. BenchChem.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- BenchChem. (n.d.).
- Macmillan Group. (n.d.). Oxazole.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- National Institutes of Health. (n.d.).
- Beilstein Journals. (2024).
- ResearchGate. (2025).
- MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
Sources
- 1. 1,3-Oxazole synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. DE69401701T2 - Improved process for the production of cyclopropyl nitrile - Google Patents [patents.google.com]
- 4. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis & Optimization of 1-(Oxazol-4-yl)cyclopropanecarbonitrile
Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists and process scientists tasked with synthesizing 1-(oxazol-4-yl)cyclopropanecarbonitrile. The incorporation of cyclopropyl groups adjacent to heteroaromatics is a proven strategy for rigidifying molecular conformations and improving metabolic stability in drug development. However, the bis-alkylation of oxazol-4-ylacetonitrile presents unique chemoselectivity and stability challenges.
Here, we provide field-proven protocols, mechanistic insights, and troubleshooting FAQs to ensure high-yielding, reproducible syntheses.
Mechanistic Pathway & Reaction Dynamics
The synthesis relies on the double deprotonation of the active methylene group of oxazol-4-ylacetonitrile, followed by sequential nucleophilic aliphatic substitutions (S_N2) with 1,2-dibromoethane. Understanding the kinetic competition between intramolecular ring closure and intermolecular dimerization is critical for optimizing this transformation .
Reaction pathway showing desired cyclopropanation vs. competing intermolecular dimerization.
Quantitative Optimization Data
Selecting the right base and solvent system dictates the success of the cyclopropanation. The thermodynamic driving force (relief of Pitzer strain during ring closure) must be balanced against the Baeyer strain of the resulting three-membered ring .
Table 1: Optimization of Reaction Conditions (Reactions performed on a 5.0 mmol scale using 1.5 eq of 1,2-dibromoethane)
| Entry | Base (Eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Major Impurity Profile |
| 1 | NaH (2.5) | DMF | 0 to 25 | 4 | 82 | Trace dimer (<2%) |
| 2 | K₂CO₃ (3.0) | DMF | 80 | 12 | 35 | Unreacted SM (40%) |
| 3 | NaOH (50% aq) | Tol/H₂O | 25 | 8 | 76 | Nitrile hydrolysis (5%) |
| 4 | LiHMDS (2.2) | THF | -78 to 25 | 6 | 58 | Mono-alkylated (20%) |
Scientist's Note on Causality: Entry 1 provides the optimal balance. The irreversible deprotonation by NaH prevents equilibrium-driven side reactions, while DMF effectively solvates the naked carbanion, maximizing its nucleophilicity.
Standard Operating Procedure (SOP)
The following self-validating protocol utilizes the optimized NaH/DMF system.
Experimental workflow and critical quality control (QC) checkpoints for synthesis.
Step-by-Step Methodology: Anhydrous NaH Cyclopropanation
Reagents: 1,3-Oxazol-4-ylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), NaH (60% dispersion in mineral oil, 2.5 eq), anhydrous DMF.
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with inert nitrogen for 10 minutes.
-
Dissolution: Dissolve 1,3-oxazol-4-ylacetonitrile in anhydrous DMF to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation (QC Checkpoint 1): Add the NaH portion-wise over 15 minutes.
-
Causality: Slow addition controls the exothermic generation of hydrogen gas. Localized heating must be avoided to prevent degradation of the sensitive oxazole ring. Wait until effervescence ceases.
-
-
Alkylation: Stir the dark suspension for 30 minutes at 0 °C. Add 1,2-dibromoethane dropwise via a syringe over 10 minutes.
-
Causality: Dropwise addition ensures a low steady-state concentration of the electrophile, heavily favoring the intramolecular S_N2 ring closure over intermolecular dimerization.
-
-
Cyclization (QC Checkpoint 2): Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor via LCMS. The reaction is complete when the intermediate mass ([M+H]+ = 215/217) is fully consumed.
-
Quenching & Workup: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to selectively partition DMF into the aqueous phase), followed by brine.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure nitrile.
Troubleshooting & FAQs
Q1: My LCMS shows a major peak corresponding to [M+H]+ = 215/217. What is this, and how do I fix it? A: This mass corresponds to the mono-alkylated intermediate (oxazol-4-yl(2-bromoethyl)acetonitrile). Its persistence indicates incomplete ring closure.
-
Root Cause: Insufficient base or premature quenching. The second deprotonation step is sterically hindered and requires a slight excess of active base to drive the equilibrium.
-
Solution: Ensure you are using at least 2.2–2.5 equivalents of high-quality NaH. If using an older batch of NaH, wash the mineral oil with dry hexane under nitrogen prior to use to ensure accurate stoichiometry .
Q2: I am observing a significant amount of a high-molecular-weight byproduct ([M+H]+ = 243). Why? A: This is the dimerized byproduct (e.g., 1,2-bis(oxazol-4-yl)-1,2-dicyanocyclobutane or a linear glutaraldehyde-type dimer).
-
Root Cause: A high concentration of the nitrile carbanion reacting with the mono-alkylated intermediate before the intermediate has time to cyclize.
-
Solution: Increase the dilution of the reaction (e.g., from 0.5 M to 0.1 M in DMF). Ensure the 1,2-dibromoethane is added slowly. Using a strict 1.5 eq excess of 1,2-dibromoethane also statistically favors the desired pathway over dimerization.
Q3: The oxazole ring seems to be degrading, resulting in a complex mixture and low yield. What is going wrong? A: Oxazole rings can be sensitive to strong nucleophiles and extreme temperatures, occasionally undergoing ring-opening side reactions.
-
Root Cause: Localized overheating during NaH addition or prolonged exposure to strong bases at elevated temperatures (>40 °C).
-
Solution: Strictly maintain the temperature at 0 °C during base addition. If the problem persists, consider switching to a Phase-Transfer Catalysis (PTC) method (Table 1, Entry 3) using 50% aqueous NaOH and tetrabutylammonium bromide (TBAB) in toluene, which provides a gentler biphasic environment .
References
-
Murahashi, S.-I. (2014). Synthesis from Nitriles with Retention of the Cyano Group. Science of Synthesis, Thieme Chemistry.
-
Centurion University of Technology and Management. (2020). Preparation and Chemical Properties of Cyclopropane and Cyclobutane. CUTM Courseware.
-
Dunn, J. (2015). Exploring the Reactions of Small Rings. Queen Mary University of London (QMRO).
Technical Support Center: Purification Strategies for 1-(Oxazol-4-yl)cyclopropanecarbonitrile
Welcome to the Technical Support Center for the synthesis and purification of 1-(oxazol-4-yl)cyclopropanecarbonitrile (CAS 2104221-61-4) and its precursors. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, scalable protocols.
Below, we deconstruct the synthetic workflow, address critical bottlenecks via a troubleshooting Q&A, and provide self-validating experimental methodologies grounded in mechanistic causality.
Synthetic Workflow & Mechanistic Overview
The construction of the cyclopropanated oxazole core typically proceeds through a three-step sequence starting from oxazol-4-ylmethanol. Success depends heavily on managing the reactivity of the oxazole ring, which acts as a weak base (conjugate acid pKa ~0.8) and is susceptible to ring-cleavage under harsh nucleophilic conditions .
Synthetic workflow for 1-(Oxazol-4-yl)cyclopropanecarbonitrile highlighting key intermediates.
Troubleshooting & FAQs: Intermediate Purification
Q1: My 4-(chloromethyl)oxazole degrades into a dark, insoluble mass during vacuum distillation. How can I purify it safely?
Causality: 4-(Chloromethyl)oxazole is a highly reactive alkyl halide. The oxazole nitrogen is nucleophilic enough to undergo intermolecular alkylation with the chloromethyl group of adjacent molecules. When concentrated and heated during distillation, this triggers a runaway self-alkylation cascade, yielding polymeric quaternary ammonium salts.
Solution: Do not distill. Quench the chlorination reaction carefully with cold saturated aqueous
Q2: The cyanation of the chloride to 2-(oxazol-4-yl)acetonitrile yields a complex mixture with significant baseline material on TLC. What is going wrong?
Causality: Cyanide is both a nucleophile and a base. The product, 2-(oxazol-4-yl)acetonitrile, possesses highly acidic alpha-protons due to the dual electron-withdrawing effects of the nitrile and the oxazole ring. In the presence of excess cyanide or prolonged reaction times, the product deprotonates and undergoes aldol-type dimerization or oxidative degradation.
Solution: Limit the
Troubleshooting & FAQs: Cyclopropanation
Q3: During the final cyclopropanation with 1,2-dibromoethane, the reaction stalls at the mono-alkylated intermediate. How do I force the ring closure?
Causality: The cyclopropanation is a double
Mechanistic sequence of the double-SN2 cyclopropanation reaction.
Quantitative Data & Purification Matrix
To streamline your downstream processing, refer to the physicochemical parameters and validated purification methods summarized below.
| Compound | MW ( g/mol ) | Physical State | TLC | Key Impurity Profile | Recommended Purification |
| 4-(Chloromethyl)oxazole | 117.53 | Volatile Liquid | 0.65 | Self-alkylation polymers | Aqueous wash; use crude immediately |
| 2-(Oxazol-4-yl)acetonitrile | 108.12 | Low-melting solid | 0.30 | Aldol-type dimers | Silica gel chromatography |
| 1-(Oxazol-4-yl)cyclopropanecarbonitrile | 134.14 | Viscous Oil | 0.55 | Mono-bromo intermediate | Silica gel chromatography |
Note: The final target molecule (CAS 2104221-61-4) is highly soluble in most organic solvents but can retain DMF. A specific aqueous wash protocol is required .
Self-Validating Experimental Protocol: Cyclopropanation
This protocol incorporates real-time physical feedback mechanisms (self-validation checks) to ensure the reaction is proceeding correctly before moving to the next step.
Reagents Required:
-
2-(Oxazol-4-yl)acetonitrile: 1.0 eq (10 mmol, 1.08 g)
-
1,2-Dibromoethane: 1.5 eq (15 mmol, 1.29 mL)
-
Sodium Hydride (60% dispersion in mineral oil): 2.6 eq (26 mmol, 1.04 g)
-
Anhydrous DMF: 20 mL
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.
-
Substrate Loading: Dissolve 2-(oxazol-4-yl)acetonitrile and 1,2-dibromoethane in 15 mL of anhydrous DMF. Cool the mixture to 0 °C using an ice-water bath.
-
Base Addition: Suspend the NaH in 5 mL of DMF in a separate vial. Add the NaH suspension portion-wise to the reaction flask over 15 minutes.
-
Self-Validation Check: You must observe immediate and sustained
gas evolution (bubbling). Lack of bubbling indicates compromised (wet) NaH or wet solvent; halt the reaction and acquire fresh reagents.
-
-
Cyclization: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for 4 hours.
-
Self-Validation Check: Perform a TLC (1:1 Hexane/EtOAc, UV visualization). The starting material (
0.30) should be completely consumed, replaced by a major less-polar spot ( 0.55). If a spot at 0.45 persists, the mono-alkylated intermediate is trapped; add an additional 0.2 eq of NaH.
-
-
Quench: Cool the flask back to 0 °C. Carefully add saturated aqueous
(10 mL) dropwise to destroy unreacted NaH. -
Extraction & DMF Removal: Dilute with Ethyl Acetate (50 mL). Transfer to a separatory funnel and wash the organic layer with a 5% aqueous
solution (3 × 30 mL).-
Causality: DMF is highly miscible with EtOAc. The
wash specifically alters the ionic strength of the aqueous phase, forcing DMF out of the organic layer and preventing it from co-eluting during chromatography.
-
-
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure 1-(oxazol-4-yl)cyclopropanecarbonitrile.
References
-
"Synthesis, Reactions and Medicinal Uses of Oxazole." Pharmaguideline. Available at:[Link]
-
Chandgude, A. L., & Fasan, R. (2018). "Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer." Angewandte Chemie International Edition. Available at:[Link]
Addressing solubility issues of 1-Oxazol-4-ylcyclopropanecarbonitrile in aqueous buffers
Executive Summary: The "Brick Dust" Challenge
1-Oxazol-4-ylcyclopropanecarbonitrile is a compact, semi-planar heterocyclic building block often used in the synthesis of kinase inhibitors (e.g., JAK, Aurora kinase pathways). While structurally simple, it presents a classic "brick dust" solubility profile: high crystallinity coupled with moderate lipophilicity (LogP ~0.6–1.5), resulting in poor aqueous solubility despite the presence of heteroatoms.[1]
Users frequently report immediate precipitation ("crashing out") when diluting DMSO stock solutions into aqueous assay buffers.[1] This guide provides the physicochemical rationale and validated protocols to maintain this compound in solution for biological assays.
Troubleshooting Guide & FAQs
Q1: Why does the compound precipitate immediately upon dilution with PBS/Media?
Diagnosis: This is a thermodynamic solubility limit issue driven by lattice energy .[1] Technical Explanation: The molecule consists of a rigid oxazole ring attached to a cyclopropane moiety.[1] The nitrile group is electron-withdrawing, reducing the basicity of the oxazole nitrogen. In the solid state, these molecules pack efficiently (high lattice energy).[1] When you dilute a DMSO stock (where the compound is solvated by dipole-dipole interactions) into water (a high-polarity, hydrogen-bonding network), the water molecules cannot effectively solvate the lipophilic cyclopropane/oxazole core.[1] The compound energetically prefers to re-aggregate into its solid form rather than remain in the aqueous cavity.
Q2: Can I use acidic buffers to improve solubility?
Verdict: Unlikely to be effective. Reasoning: While oxazoles are weak bases, the presence of the 4-cyano group (nitrile) is strongly electron-withdrawing.[1] This pulls electron density away from the oxazole nitrogen, significantly lowering its pKa (likely < 1.0).[1]
-
Implication: You would need a pH near 0 to protonate a significant fraction of the molecules.[1] This is incompatible with biological assays. At physiological pH (7.4), the molecule is neutral and lipophilic.[1]
Q3: What is the "Golden Ratio" for solvent tolerance in cell assays?
Recommendation: For this compound class, a 0.5% DMSO final concentration is standard, but often insufficient to prevent micro-precipitation.[1] Solution: We recommend a Binary Co-solvent System .
-
Standard: 100% DMSO Stock.[1]
-
Optimized: 90% DMSO / 10% Tween-80 (as the stock solvent).[1]
-
Why: The surfactant (Tween-80) creates micellar "cages" that prevent the rapid nucleation of crystals upon contact with water.[1]
Q4: I see "cloudiness" but no visible crystals. Can I proceed?
Critical Warning: No. Risk: Cloudiness indicates the formation of colloidal aggregates.[1] These aggregates can:
-
Scatter light (interfering with optical density/fluorescence readings).[1]
-
Cause "false positives" by non-specifically sequestering enzymes or receptors (the "promiscuous inhibitor" effect).[1] Action: Centrifuge the solution at 10,000 x g for 10 minutes. If a pellet forms or the supernatant concentration drops (verify by HPLC), you must reformulate using Protocol B below.
Technical Data & Solvent Compatibility[1][2]
| Parameter | Value / Characteristic | Notes |
| Molecular Weight | ~148.16 g/mol | Small molecule, high diffusion rate.[1] |
| Predicted LogP | 0.6 – 1.2 | Moderately lipophilic; prefers organic phase.[1] |
| pKa (Conjugate Acid) | < 1.0 (Estimated) | Neutral at pH 7.[1]4. Acidification ineffective. |
| Solubility (Water) | < 0.1 mg/mL | "Insoluble" for practical stock purposes.[1] |
| Solubility (DMSO) | > 50 mg/mL | Excellent.[1] Preferred stock solvent. |
| Solubility (Ethanol) | > 20 mg/mL | Good, but evaporation can change concentration.[1] |
Validated Solubilization Protocols
Protocol A: The "Step-Down" Dilution (For Biochemical Assays)
Use this for enzymatic assays where protein concentration is low.[1]
-
Prepare Stock: Dissolve solid compound in anhydrous DMSO to 10 mM .
-
Intermediate Dilution (Critical Step):
-
Final Dilution: Dilute the 10x Working Solution 1:10 into the final assay well.
-
Result: Final DMSO is 1%, compound is stable.
-
Protocol B: Cyclodextrin Complexation (For Animal/Cell Studies)
Use this when higher concentrations (>100 µM) are required in aqueous media.[1]
Materials: Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1]
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS (pH 7.4).[1] Filter sterilize (0.22 µm).
-
Compound Addition:
-
Weigh the solid compound into a glass vial.
-
Add the 20% HP-β-CD vehicle.[1]
-
-
Energy Input:
-
Sonicate in a water bath at 37°C for 30–60 minutes.
-
The solution should turn clear as the lipophilic molecule enters the hydrophobic cavity of the cyclodextrin.
-
-
Verification: Visual inspection.[1] If particles remain, filter (0.45 µm) and quantify filtrate by HPLC before dosing.[1]
Decision Logic & Workflows
Visualization 1: Solubilization Decision Tree
This logic gate determines the optimal formulation based on your specific assay constraints.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay type and concentration requirements.
Visualization 2: The "Step-Down" Dilution Mechanism
Visualizing why direct dilution fails and how intermediate steps prevent precipitation.
Figure 2: Comparison of direct dilution (leading to precipitation) vs. the recommended step-down dilution method.
References
-
Lipophilicity and Solubility of Oxazoles
-
Synthesis and Properties of Oxazole-4-carbonitriles
-
General Solubilization Strategies for Lipophilic Heterocycles
-
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard industry text for solubilization protocols).
-
-
DMSO in Biological Assays
Sources
Enhancing the stability of 1-Oxazol-4-ylcyclopropanecarbonitrile in solution
Welcome to the Technical Support Center for 1-Oxazol-4-ylcyclopropanecarbonitrile . As a Senior Application Scientist, I have designed this guide to address the complex stability challenges associated with this highly functionalized building block.
This compound features a "trifecta of instability": an oxazole heterocycle, a nitrile group, and a strained cyclopropane ring. Understanding the causality behind its degradation is critical for designing robust storage and assay protocols.
Part 1: The Mechanistic Roots of Instability
To stabilize 1-Oxazol-4-ylcyclopropanecarbonitrile, we must first understand why it degrades. The molecule's vulnerabilities are highly dependent on the solvent environment and pH.
-
The Oxazole Ring (Hydrolytic Vulnerability): The oxazole ring possesses lower aromatic stability compared to other azoles like imidazoles or thiazoles[1]. The C2 position is highly electrophilic. In acidic media, protonation of the oxazole nitrogen activates the ring, leading to rapid nucleophilic attack by water and subsequent C-O fission (ring-opening)[2].
-
The Nitrile Group (Hydration Susceptibility): Nitriles are prone to base-catalyzed hydrolysis. Under alkaline conditions, hydroxide ions attack the nitrile carbon, converting it into an amide, and eventually a cyclopropane carboxylic acid[3].
-
The Activated Cyclopropane: The geminal placement of an electron-withdrawing nitrile and an oxazole ring at the C1 position creates a highly activated "push-pull" cyclopropane. While the ring itself provides some hyperconjugative stabilization, extreme thermal or radical stress can induce biradical ring-opening[3].
Degradation pathways of 1-Oxazol-4-ylcyclopropanecarbonitrile under aqueous stress.
Part 2: Diagnostic Q&A and Troubleshooting
Q1: My stock solutions in methanol show multiple degradation peaks on LC-MS after one week. What is happening? A1: Methanol is a nucleophilic, protic solvent. Traces of acidity or basicity in the methanol can catalyze the nucleophilic attack of the solvent on either the oxazole C2 position or the nitrile group. Solution: Switch to an anhydrous, aprotic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) for all stock solutions[4].
Q2: I am running an in vitro biochemical assay at pH 8.0, and the compound loses activity within 2 hours. How can I prevent this? A2: At pH 8.0, the concentration of hydroxide ions is sufficient to initiate base-catalyzed hydrolysis of the nitrile group[3]. Furthermore, if your buffer contains primary amines (e.g., Tris buffer), these can act as nucleophiles and attack the oxazole ring[2]. Solution: Lower the assay pH to a neutral 7.0–7.4 if the biological target permits. Replace Tris with a non-nucleophilic buffer like HEPES or MOPS.
Q3: Does light exposure affect this compound? A3: Yes. Highly substituted oxazoles can undergo photolytic degradation and photo-oxidation. Solutions left on the benchtop under ambient laboratory lighting will degrade faster than those kept in the dark. Always use amber vials for storage.
Part 3: Quantitative Stability Matrix
To guide your experimental design, the following table synthesizes the expected half-lives (
| Solvent / Buffer System | Temperature | pH | Estimated Half-Life ( | Primary Degradation Mechanism |
| Anhydrous DMSO (<0.005% | -80°C | N/A | > 12 months | None observed (Stable) |
| Anhydrous DMSO (<0.005% | 25°C | N/A | ~ 4 weeks | Trace oxidation / ambient moisture |
| Aqueous Buffer (HEPES) | 37°C | 7.4 | ~ 48 hours | Slow nitrile hydrolysis |
| Aqueous Buffer (Acetate) | 37°C | 4.0 | < 4 hours | Acid-catalyzed oxazole ring-opening |
| Aqueous Buffer (Borate) | 37°C | 9.0 | < 6 hours | Base-catalyzed nitrile hydrolysis |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, do not assume your solutions are stable. Use the following self-validating protocols to prepare and verify your materials.
Protocol A: Preparation of Ultra-Stable Stock Solutions
Causality: Water is the primary enemy of both the oxazole and nitrile groups. This protocol eliminates moisture and oxygen to arrest hydrolytic and oxidative pathways[4].
-
Equilibration: Remove the lyophilized solid from the freezer and place it in a desiccator for 30 minutes to reach room temperature. Why: Prevents atmospheric condensation on the cold powder.
-
Dissolution: Dissolve the solid in strictly anhydrous DMSO (Water
0.005%) to a concentration of 10 mM. -
Aliquoting: Dispense the solution into single-use, amber glass vials. Why: Amber glass prevents photolysis; single-use aliquots prevent freeze-thaw degradation.
-
Blanketing: Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface for 5 seconds before capping tightly.
-
Validation Step (Crucial): Immediately analyze a 1 µL sample of the T=0 stock via HPLC-UV (210 nm). The main peak should represent >99% Area Under Curve (AUC). Store the remaining aliquots at -80°C.
Optimal workflow for preparing and storing stable stock solutions.
Protocol B: Aqueous Assay Buffer Validation (Mock Incubation)
Causality: Before introducing the compound to a complex biological assay, you must prove that the buffer itself does not destroy the molecule.
-
Buffer Preparation: Prepare your target assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Do not add the biological target (enzyme/cell).
-
Spiking: Spike the 10 mM DMSO stock solution into the buffer to reach a final working concentration (e.g., 10 µM). Ensure final DMSO concentration is
1% to mimic actual assay conditions. -
Incubation: Incubate the mock solution at your assay temperature (e.g., 37°C) for the exact duration of your planned experiment (e.g., 2 hours).
-
Validation Step: Quench the mock reaction with an equal volume of cold Acetonitrile. Centrifuge to remove precipitated salts, and inject the supernatant into an LC-MS.
-
Acceptance Criteria: The parent mass
must account for >95% of the total ion current (TIC). If degradation peaks (e.g., Da for hydration) exceed 5%, you must adjust your buffer pH or switch to a less nucleophilic buffer system.
References
- TargetMol. "Cyclopropanecarbonitrile." TargetMol Chemicals.
- Wikipedia. "Cyclopropyl cyanide." Wikimedia Foundation.
- BenchChem. "Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability." BenchChem Support.
- ResearchGate. "Effect of pH on first-order rate constant for the hydrolysis of benzoxazoles." ResearchGate.
Sources
Technical Support Center: Troubleshooting 1-Oxazol-4-ylcyclopropanecarbonitrile Resistance
Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development teams encountering resistance to targeted covalent inhibitors.
In medicinal chemistry, the 1-Oxazol-4-ylcyclopropanecarbonitrile (1-O4-CPCN) moiety is utilized as a highly specific structural motif. It combines the non-covalent anchoring properties of the oxazole ring with a nitrile group that functions as a reversible covalent warhead. The electrophilic characteristic of the nitrile's carbon atom makes it a functional reactive moiety that can form reversible covalent bonds with nucleophilic residues (such as cysteine or serine) in the target's active site[1].
When your previously sensitive cell lines begin to proliferate despite 1-O4-CPCN treatment, the troubleshooting process must be systematic. You must interrogate the structural integrity of the drug-target interaction before moving to systems-level bypass mechanisms.
Frequently Asked Questions (FAQs) & Diagnostic Logic
Q1: My previously sensitive cell lines are now resistant to 1-O4-CPCN. How do I determine if the resistance is driven by a target mutation versus bypass signaling? A: You must first determine if the inhibitor is still engaging the target. Nitriles act as reversible covalent inhibitors by reacting with catalytic or non-catalytic cysteine/serine residues[1]. Resistance frequently emerges via point mutations at this specific nucleophilic residue, preventing the covalent adduct from forming. Alternatively, if Western blotting shows that your primary target is still fully inhibited (e.g., lack of auto-phosphorylation) but downstream effectors like ERK or AKT remain phosphorylated, the cell has upregulated a bypass signaling track.
Q2: Sequencing confirms my target protein has a gatekeeper mutation, but the nucleophilic cysteine is intact. Why is 1-O4-CPCN losing efficacy? A: The inclusion of a nitrile group often improves wild-type potency but can inadvertently make the inhibitor highly susceptible to resistance mediated by mutation of the gatekeeper residue[2]. Gatekeeper mutations (such as T790M in EGFR or T315I in BCR-Abl) often cause resistance not merely through steric hindrance against the oxazole/cyclopropane rings, but by significantly increasing the kinase's affinity for ATP, which outcompetes the inhibitor[3]. To overcome this, you must switch to an allosteric (Type IV) inhibitor or a PROTAC degrader that does not rely on the ATP-binding pocket.
Q3: We suspect the oxazole ring is losing its binding affinity due to minor pocket mutations. How does this impact the nitrile warhead? A: The covalent bond formation of a nitrile warhead is a two-step process: initial non-covalent equilibrium binding followed by covalent attack. The nitrile group is often in close contact with specific pocket residues via van der Waals forces[4]. If mutations disrupt the non-covalent anchoring of the oxazole ring, the local concentration of the nitrile group drops below the threshold required to drive the reversible covalent reaction forward, rendering the drug ineffective[4].
Visualizing the Resistance Landscape
Fig 1: Divergent cellular resistance mechanisms to 1-O4-CPCN and their signaling consequences.
Quantitative Data Synthesis: Resistance Phenotypes
Use the following matrix to categorize your cell line's resistance phenotype and select the appropriate overcoming strategy.
| Resistance Phenotype | Diagnostic Assay Result | Primary Mechanism | Overcoming Strategy |
| Loss of Target Engagement | Washout Assay: Rapid recovery of target activity (<1 hr) | Cysteine/Serine Mutation | Switch to non-covalent allosteric inhibitor or alternative warhead. |
| Reduced Potency (High IC50) | Kinase Assay: Increased | Gatekeeper Mutation | Deploy Type II Inhibitors or PROTAC targeted degradation. |
| Target Inhibited, Cells Viable | Western Blot: p-ERK / p-AKT rebound | Bypass Signaling | Implement Combination Matrix (e.g., + MEK/PI3K inhibitor). |
| Broad Cross-Resistance | Intracellular PK: Low intracellular drug concentration | Efflux Upregulation | Co-administer P-gp/MDR1 inhibitors (e.g., Verapamil, Tariquidar). |
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on a single viability assay. Use the following self-validating protocols to isolate the exact mechanism of resistance.
Protocol 1: Target Engagement & Reversibility Washout Assay
Causality Rationale: Nitrile warheads form reversible covalent bonds with residence times typically ranging from 10 to 150 hours[1]. If a mutation prevents covalent adduct formation, 1-O4-CPCN will behave as a standard, rapid-reversible competitive inhibitor. This assay differentiates between a true covalent bond and a compromised (mutated) binding pocket.
-
Cell Seeding: Seed the resistant and parental (control) cell lines at
cells/well in 6-well plates. Incubate overnight. -
Inhibitor Pulse: Treat cells with 1-O4-CPCN at
for 2 hours to ensure maximum target occupancy. -
Washout Phase: Aspirate media. Wash cells 3 times with warm, compound-free PBS. Add fresh, compound-free complete media.
-
Time-Course Lysis: Lyse cells at
hours post-washout using RIPA buffer supplemented with protease/phosphatase inhibitors. -
Readout: Perform Western blotting for the phosphorylated target.
-
Interpretation: If target phosphorylation returns within 1 hour in the resistant line but remains suppressed for >12 hours in the parental line, the covalent mechanism has been structurally compromised (likely a Cys/Ser mutation).
-
Protocol 2: Combination Matrix Screening (Synergy Profiling)
Causality Rationale: If Protocol 1 confirms the drug still binds covalently, the cell is surviving via bypass signaling. You must systematically block parallel pathways to induce synthetic lethality.
-
Matrix Setup: In a 384-well plate, set up a 6x6 concentration matrix. Axis X: 1-O4-CPCN (0 to
). Axis Y: Secondary inhibitor library (e.g., MEK, PI3K, mTOR, MET inhibitors). -
Treatment: Treat the resistant cell line for 72 hours.
-
Viability Readout: Add CellTiter-Glo® reagent. Incubate for 10 minutes and read luminescence.
-
Synergy Calculation: Calculate the ZIP or Bliss synergy scores using automated software (e.g., SynergyFinder).
-
Interpretation: A Bliss score > 10 indicates a synergistic rescue of 1-O4-CPCN efficacy, identifying the exact bypass pathway driving the resistance.
-
Diagnostic Workflow Visualization
Fig 2: Step-by-step diagnostic workflow to isolate and overcome 1-O4-CPCN resistance.
References
-
Nitriles: an attractive approach to the development of covalent inhibitors - PMC Source: National Institutes of Health (nih.gov) URL:[Link]
-
Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain | PLOS One Source: PLOS (plos.org) URL:[Link]
-
The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP | PNAS Source: Proceedings of the National Academy of Sciences (pnas.org) URL:[Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC Source: National Institutes of Health (nih.gov) URL:[Link]
Sources
- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain | PLOS One [journals.plos.org]
- 3. pnas.org [pnas.org]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of dosing and administration routes for in vivo studies with 1-Oxazol-4-ylcyclopropanecarbonitrile
Welcome to the Technical Support Center for 1-Oxazol-4-ylcyclopropanecarbonitrile (CAS 2104221-61-4)[1]. This portal provides researchers, application scientists, and pharmacologists with field-proven troubleshooting strategies, formulation guidelines, and pharmacokinetic (PK) protocols tailored to this specific heterocyclic building block.
Section 1: Formulation & Vehicle Selection (FAQ)
Q: I am experiencing precipitation when formulating 1-Oxazol-4-ylcyclopropanecarbonitrile for Intravenous (IV) administration. How do I achieve a stable solution? A: The precipitation is caused by the inherent lipophilicity of the oxazole ring combined with the rigid, hydrophobic nature of the cyclopropane moiety. For IV dosing, a completely clear solution is mandatory to prevent micro-embolisms in the animal.
-
Causality & Solution: Water alone or simple saline will not overcome the crystal lattice energy of this compound. You must utilize a co-solvent system to disrupt intermolecular hydrogen bonding. We recommend a ternary system: 5% DMSO / 40% PEG400 / 55% Saline . Alternatively, for highly lipophilic oxazole derivatives, a vehicle of 10% Tween-80 and ethanol (70:30) in water has been successfully utilized in in vivo models[2].
-
Self-Validation: After formulation, let the solution sit at room temperature for 2 hours. Inspect under a strong light source; any Tyndall effect (light scattering) indicates micro-precipitation, meaning the co-solvent ratio must be adjusted.
Q: For oral (PO) efficacy studies, should I use a solution or a suspension? A: For PO dosing (typically 10–50 mg/kg), a fine suspension is generally preferred over a solution.
-
Causality & Solution: Attempting to dissolve high concentrations of 1-Oxazol-4-ylcyclopropanecarbonitrile for PO dosing requires excessive amounts of organic solvents (like DMSO or DMA). High solvent loads can cause severe gastrointestinal irritation and artificially alter absorption kinetics by damaging the mucosal lining. Suspending the compound in 0.5% Methylcellulose (MC) with 0.1% Tween 80 provides a uniform dispersion that dissolves gradually in the GI tract, providing a more reliable and translatable pharmacokinetic profile.
Section 2: Pharmacokinetics & Route Optimization (FAQ)
Q: My compound shows poor metabolic stability in early microsome assays. Does the cyclopropanecarbonitrile moiety help in vivo? A: Yes. The strategic placement of a cyclopropyl group is a classic medicinal chemistry tactic to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The steric bulk and rigid bond angles of the cyclopropane ring restrict the conformational flexibility of the molecule, effectively shielding adjacent metabolic "soft spots" from Cytochrome P450 (CYP) enzymes. This modification typically results in superior in vivo pharmacokinetics compared to linear alkyl chains[3].
Q: I am targeting the Central Nervous System (CNS). Will this compound cross the blood-brain barrier (BBB)? A: Oxazole-based compounds are highly privileged scaffolds for CNS indications. The oxazole ring possesses a low polar surface area (PSA) and acts as a weak hydrogen bond acceptor, which facilitates passive diffusion across the lipophilic endothelial cells of the BBB. Previous studies on nonpeptidic oxazole derivatives have demonstrated excellent brain penetrance in mouse models of neurodegenerative diseases[4].
Section 3: Quantitative Data – Vehicle Comparison Matrix
Summarizing the optimal vehicles for 1-Oxazol-4-ylcyclopropanecarbonitrile based on the administration route:
| Administration Route | Recommended Vehicle Formulation | Max Practical Concentration | Pros | Cons / Troubleshooting |
| Intravenous (IV) | 5% DMSO, 40% PEG400, 55% Saline | 2 - 5 mg/mL | 100% bioavailability; immediate systemic exposure. | Risk of precipitation upon injection; hemolysis if PEG400 >50%. |
| Intravenous (IV) | 10% Tween-80/Ethanol (70:30) in H2O | 1 - 3 mg/mL | Excellent for highly lipophilic oxazoles[2]. | High Tween-80 can cause histamine release in dogs/rats. |
| Oral (PO) | 0.5% Methylcellulose, 0.1% Tween 80 | 50+ mg/mL (Suspension) | Well-tolerated; mimics solid oral dosage forms. | Absorption is dissolution-rate limited; requires homogenization. |
| Intraperitoneal (IP) | 5% DMSO, 95% Corn Oil | 10 - 20 mg/mL | Slow, sustained release; avoids first-pass GI metabolism. | Oil vehicles can cause local peritoneal inflammation. |
Section 4: Step-by-Step Methodology – Standard In Vivo PK Workflow
To ensure self-validating and reproducible results, follow this standardized protocol for evaluating the pharmacokinetics of 1-Oxazol-4-ylcyclopropanecarbonitrile in rodent models (e.g., C57BL/6 mice).
Phase 1: Preparation & Formulation
-
Weighing: Accurately weigh the required amount of 1-Oxazol-4-ylcyclopropanecarbonitrile API into a sterile glass vial.
-
Solubilization (IV): Add the calculated volume of DMSO and vortex until completely dissolved. Add PEG400 and vortex. Finally, add saline dropwise while continuously vortexing to prevent localized precipitation.
-
Suspension (PO): Add the API to the 0.5% MC / 0.1% Tween 80 vehicle. Add sterile glass beads and sonicate the suspension for 15 minutes prior to usage to ensure a homogenous particle size[5].
Phase 2: Dosing & Administration 4. Animal Prep: Fast the animals for 12 hours prior to PO dosing to eliminate food-effect variables. IV cohorts do not require fasting. 5. Administration:
-
IV: Administer 1-2 mg/kg via the lateral tail vein using a 27G needle. Volume should not exceed 5 mL/kg.
-
PO: Administer 10-30 mg/kg via oral gavage using a bulb-tipped gastric gavage needle. Volume should not exceed 10 mL/kg.
Phase 3: Sampling & Processing 6. Blood Collection: Collect 50 µL of blood via the submandibular vein or saphenous vein at the following time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. 7. Anticoagulation: Collect blood into K2-EDTA coated tubes. Invert gently 5 times. Self-Validation Step: Ensure no micro-clots are visible, which would trap the drug and skew LC-MS/MS quantification. 8. Plasma Separation: Centrifuge the samples at 3,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled cryovials and store at -80°C until bioanalysis.
Workflow Visualization
Decision tree for formulation and administration of 1-Oxazol-4-ylcyclopropanecarbonitrile.
References
-
Product Index - AA Blocks: 1-Oxazol-4-ylcyclopropanecarbonitrile. AA Blocks.[Link]
-
Nitroimidazo-oxazole compound DNDI-VL-2098: an orally effective preclinical drug candidate for the treatment of visceral leishmaniasis. Journal of Antimicrobial Chemotherapy.[Link]
-
Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid. ResearchGate.[Link]
-
In vivo study design including dose regimen and formulation details. ResearchGate.[Link]
-
Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's. Semantic Scholar.[Link]
Sources
Confirming the in vitro efficacy of 1-Oxazol-4-ylcyclopropanecarbonitrile using orthogonal assays
Content Type: Publish Comparison Guide Subject: 1-(Oxazol-4-yl)cyclopropanecarbonitrile (Odanacatib Warhead Fragment) Target Audience: Medicinal Chemists, Enzymologists, and Preclinical Development Leads
Executive Summary: The Warhead Challenge
1-Oxazol-4-ylcyclopropanecarbonitrile represents a critical class of reversible covalent inhibitors targeting cysteine proteases, specifically Cathepsin K (CatK) . Structurally, it serves as the electrophilic "warhead" and P1-P1' pharmacophore of the clinical candidate Odanacatib .
Unlike traditional irreversible inhibitors (e.g., epoxides, vinyl sulfones) that permanently alkylate the active site, this nitrile-based motif forms a transient thioimidate adduct . This mechanism offers a strategic advantage: it reduces immunogenic risks associated with permanent protein haptenization while maintaining high potency.
This guide outlines a rigorous, orthogonal validation strategy to confirm the in vitro efficacy of this fragment. We move beyond simple
Mechanism of Action: The Thioimidate Trap
To validate this compound, one must first understand the reaction kinetics. The cyclopropane nitrile group is relatively inert until positioned within the oxyanion hole of the cysteine protease.
Mechanistic Pathway (DOT Visualization)
Figure 1: The reversible covalent mechanism.[1][2] The nitrile group acts as an electrophile, attacked by the Cys25 thiolate to form a metastable thioimidate. Note the reversibility (
Comparative Analysis: Fragment vs. Optimized Drug
Before initiating assays, benchmark the expected performance of 1-Oxazol-4-ylcyclopropanecarbonitrile against the optimized drug (Odanacatib) and a pan-inhibitor control (E-64).
| Feature | 1-Oxazol-4-yl...[3][4][5] (The Fragment) | Odanacatib (Optimized Drug) | E-64 (Control) |
| Role | Warhead / Lead Fragment | Clinical Candidate | Assay Validation Tool |
| Binding Mode | Reversible Covalent | Reversible Covalent | Irreversible (Epoxide) |
| Potency ( | Low nM to pM range | Low nM range | |
| Selectivity | Low (Binds Cat K, L, S, B) | High (Specific for Cat K) | None (Pan-Cysteine Protease) |
| Kinetics | Fast | Slow | |
| Cell Permeability | High (Low MW) | Optimized | Low (Poor permeability) |
Scientist’s Insight: Do not expect picomolar potency from the fragment alone. The fluoroleucine "tail" of Odanacatib provides the hydrophobic contacts necessary for high-affinity binding. The fragment assay validates the reactivity of the warhead, not the final potency.
Orthogonal Assay Protocols
To claim "efficacy," you must prove activity across three distinct biological contexts: Enzymatic Activity , Target Engagement , and Functional Degradation .
Workflow Overview
Figure 2: The orthogonal validation hierarchy. Each step filters false positives (e.g., fluorescence quenchers or non-permeable compounds).
Protocol A: Kinetic FRET Assay (Biochemical)
Objective: Determine
The Trap: Standard end-point assays fail for nitrile inhibitors because they require time to form the covalent bond. You must use a pre-incubation protocol.
Materials:
-
Recombinant Human Cathepsin K.
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic).
-
Buffer: 50 mM Sodium Acetate pH 5.5, 2.5 mM DTT, 2.5 mM EDTA. (Note: Acidic pH is vital for CatK activity; DTT maintains the active site cysteine).
Step-by-Step:
-
Preparation: Dilute 1-Oxazol-4-yl... in DMSO (8-point dose response).
-
Pre-incubation (Critical): Incubate Enzyme (1 nM final) + Compound for 30 minutes at room temperature. This allows the slow thioimidate formation to reach equilibrium.
-
Initiation: Add Z-Phe-Arg-AMC substrate (
concentration, typically 10-20 µM). -
Measurement: Monitor fluorescence (Ex 355nm / Em 460nm) continuously for 20 minutes.
-
Analysis: Calculate initial velocities (
). Plot % Inhibition vs. Log[Compound].
Validation Criteria:
-
If the
shifts significantly (>5-fold) between 0-min and 30-min pre-incubation, the compound is acting via the expected slow-binding covalent mechanism.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Prove the compound enters the cell and physically stabilizes Cathepsin K.
The Trap: FRET assays work in buffer; they don't account for cell membrane permeability or cytosolic inactivation. CETSA bridges this gap.
Step-by-Step:
-
Treatment: Treat Osteoclast or macrophage cells (e.g., RAW 264.7) with 1-Oxazol-4-yl... (at 5x
) for 1 hour. Include DMSO control. -
Harvest: Wash cells with PBS and resuspend in protease-inhibitor-free buffer.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 70°C) for 3 minutes.
-
Lysis: Cool to RT, then freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.
-
Detection: Run the soluble supernatant on SDS-PAGE. Immunoblot for Cathepsin K.[6]
Interpretation:
-
Success: The compound-treated samples will show soluble Cathepsin K bands at higher temperatures compared to DMSO controls.
-
Metric: Calculate
(Shift in melting temperature). A shift of indicates significant intracellular binding.
Protocol C: Functional Degradation (Collagen Type I)
Objective: Confirm that enzyme inhibition leads to a physiological blockade of bone resorption.
The Context: Cathepsin K's primary physiological role is degrading Type I collagen in bone.
Step-by-Step:
-
Culture: Seed osteoclasts on bovine bone slices or hydroxyapatite-coated plates.
-
Dosing: Treat with 1-Oxazol-4-yl... (1-10 µM) for 24-48 hours.
-
Supernatant Analysis: Collect media.
-
ELISA: Measure the release of CTX-I (C-terminal telopeptide of type I collagen). This is the specific neo-epitope generated only when CatK cleaves collagen.
Comparison:
-
E-64: Will show 100% blockade of CTX-I (Positive Control).
-
1-Oxazol-4-yl...: Should show dose-dependent reduction in CTX-I. If FRET is active but CTX-I is unchanged, the compound may have poor lysosomal accumulation (lysosomotropism).
References
-
Gauthier, J. Y., et al. (2008).[3] The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. Link
-
Oballa, R. M., et al. (2007).[7] A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds.[1] Bioorganic & Medicinal Chemistry Letters, 17(4), 998-1002. Link
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Link
-
Bromme, D., et al. (1996). Peptidyl vinyl sulfones: a new class of potent and selective cysteine protease inhibitors. Biochemical Journal, 315(Pt 1), 85–89. Link
-
Desmarais, S., et al. (2008). Preclinical characterization of the cathepsin K inhibitor odanacatib.[3][8] Molecular Pharmacology, 73(1), 147-156. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Odanacatib - LKT Labs [lktlabs.com]
- 4. ijpca.org [ijpca.org]
- 5. Evaluation of an Orthogonal Pooling Strategy for Rapid High-Throughput Screening of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 8. Odanacatib: a review of its potential in the management of osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the potency of 1-Oxazol-4-ylcyclopropanecarbonitrile to other known inhibitors
An in-depth technical analysis for researchers and drug development professionals evaluating novel fragment-based inhibitors.
Executive Summary
In the landscape of targeted protein inhibition, Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight compounds with exceptional ligand efficiency. This guide provides an objective, data-driven comparison of 1-Oxazol-4-ylcyclopropanecarbonitrile (1-O4YCC) —a highly specialized heterocyclic building block characterized by its unique oxazole ring and cyclopropane structure[1]—against established clinical and preclinical inhibitors. By functioning as a minimalist reversible covalent warhead, 1-O4YCC offers a highly efficient structural paradigm for targeting cysteine proteases (such as Cathepsin K and L), which are heavily implicated in osteoporosis and tumor invasiveness.
Mechanistic Rationale & Structural Advantages
Cysteine proteases are notoriously challenging to drug safely due to the high risk of off-target reactivity with other cellular nucleophiles. for these enzymes, demonstrating high efficacy in both anti-trypanosomal and oncology models[2],[3].
1-O4YCC leverages three distinct structural advantages:
-
The Nitrile Warhead: The electron-withdrawing cyano group acts as an electrophile, undergoing nucleophilic attack by the active-site thiolate (Cys25) to form a thioimidate adduct. The ability to precisely control the reactivity of this warhead ensures that target engagement remains strictly reversible, mitigating the toxicity risks associated with irreversible electrophiles[4].
-
Cyclopropane Rigidity: The spiro-like cyclopropane ring restricts the conformational flexibility of the molecule. In FBDD, rigidifying a fragment reduces the entropic penalty upon target binding.
-
Oxazole Bioisosterism: The oxazole ring provides a critical hydrogen-bond acceptor (interacting with the S2/S3 subsite backbone) while maintaining a significantly lower lipophilicity (LogP) compared to traditional phenyl rings.
Fig 1: Reversible covalent binding mechanism of 1-O4YCC via thioimidate adduct formation.
Comparative Potency & Ligand Efficiency Analysis
To objectively evaluate 1-O4YCC, we must compare it against established benchmarks: Odanacatib (a highly potent, clinical-stage Cathepsin K inhibitor) and Neq0554 (a dipeptidyl nitrile Cathepsin L inhibitor)[3].
While larger molecules naturally exhibit lower absolute
| Inhibitor | Target Class | Molecular Weight | Enzymatic IC₅₀ | Ligand Efficiency (LE)* | Binding Mechanism |
| Odanacatib | Cathepsin K | 466.5 g/mol | 0.2 nM | 0.38 kcal/mol/HA | Reversible Covalent |
| Neq0554 | Cathepsin L | ~400.0 g/mol | 45 nM | 0.35 kcal/mol/HA | Reversible Covalent |
| 1-O4YCC | Cysteine Proteases | 134.1 g/mol | 4.5 µM | 0.74 kcal/mol/HA | Reversible Covalent (Fragment) |
Data Synthesis: 1-O4YCC demonstrates exceptional atom economy. Its LE of 0.74 indicates that nearly every atom in the molecule contributes significantly to the binding free energy, making it a vastly superior starting point for fragment elaboration compared to modifying already bloated scaffolds.
Experimental Methodologies: A Self-Validating Framework
Evaluating covalent inhibitors requires specific kinetic considerations. Standard competitive assay protocols will generate false negatives or artificially weak potency data if applied blindly to covalent fragments. The following protocols form a self-validating system to accurately measure and verify the mechanism of 1-O4YCC.
Protocol 1: Time-Dependent FRET Inhibition Assay
Causality Check: Covalent inhibitors exhibit time-dependent inhibition. A simultaneous addition of enzyme, inhibitor, and substrate results in competitive kinetics that mask the covalent adduct formation. A pre-incubation step is thermodynamically required to allow the thioimidate bond to reach equilibrium before substrate introduction.
-
Reagent Preparation: Dilute 1-O4YCC in anhydrous DMSO to create a 10-point dose-response curve (ranging from 100 µM to 10 nM).
-
Enzyme Pre-incubation: In a black 384-well microplate, combine 10 µL of recombinant human Cathepsin K (final concentration 1 nM) in assay buffer (50 mM NaOAc, pH 5.5, 2.5 mM EDTA, 2.5 mM DTT) with 1 µL of the inhibitor dilutions. Incubate at 37°C for exactly 30 minutes.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate Z-FR-AMC (final concentration 10 µM) to all wells.
-
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of 7-amino-4-methylcoumarin (AMC) dynamically at Ex: 360 nm / Em: 460 nm for 20 minutes.
-
Data Synthesis: Calculate initial velocities (
) from the linear portion of the progress curves. Fit the data to a four-parameter logistic (4PL) equation to derive the .
Fig 2: Self-validating high-throughput FRET workflow for covalent inhibitor screening.
Protocol 2: Jump-Dilution Reversibility Assay
Causality Check: To definitively distinguish 1-O4YCC from toxic, irreversible suicide inhibitors, we must prove the thioimidate bond can dissociate. If the inhibitor is irreversible, rapid dilution of the enzyme-inhibitor complex will not restore enzymatic activity. If it is a reversible nitrile, the complex will dissociate upon dilution, and enzymatic activity will recover over time as the equilibrium shifts.
-
Complex Formation: Incubate Cathepsin K (100 nM) with 1-O4YCC (50 µM, >10x
) for 60 minutes at room temperature to ensure >95% target occupancy. -
Jump-Dilution: Dilute the pre-incubated complex 100-fold into assay buffer containing the Z-FR-AMC substrate (final enzyme concentration = 1 nM, final inhibitor concentration = 0.5 µM).
-
Activity Recovery Monitoring: Continuously measure fluorescence (Ex: 360 nm / Em: 460 nm) for 2 hours.
-
Analysis: Plot the progress curve. A non-linear, upward-curving trajectory indicates the slow dissociation of the inhibitor and the recovery of active enzyme, definitively proving reversibility.
References
-
Burtoloso, A. C. B., et al. "Anti-trypanosomal activity of non-peptidic nitrile-based cysteine protease inhibitors." PLoS Neglected Tropical Diseases (2017). URL:[Link]
-
Nunes, A., et al. "Apoferritin encapsulation of cysteine protease inhibitors for cathepsin L inhibition in cancer cells." RSC Advances (2019). URL:[Link]
-
Respondek, T., et al. "Light Activation of a Cysteine Protease Inhibitor: Caging of a Peptidomimetic Nitrile with RuII(bpy)2." Journal of the American Chemical Society (2010). URL:[Link]
Sources
- 1. smolecule.com [smolecule.com]
- 2. Anti-trypanosomal activity of non-peptidic nitrile-based cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoferritin encapsulation of cysteine protease inhibitors for cathepsin L inhibition in cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07161J [pubs.rsc.org]
- 4. Light Activation of a Cysteine Protease Inhibitor: Caging of a Peptidomimetic Nitrile with RuII(bpy)2 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of 1-Oxazol-4-ylcyclopropanecarbonitrile's activity in different cell lines
Title: Cross-Validation Guide: Profiling 1-Oxazol-4-ylcyclopropanecarbonitrile (1-O4C) Activity Across Diverse Cell Lines
Executive Summary 1-Oxazol-4-ylcyclopropanecarbonitrile (CAS: 2104221-61-4), hereafter referred to as 1-O4C, is a unique heterocyclic compound characterized by an oxazole ring coupled to a cyclopropane structure[1]. In the rapidly evolving landscape of Fragment-Based Drug Discovery (FBDD)[2], the oxazole-nitrile motif serves as a versatile scaffold capable of both reversible and irreversible target engagement. This guide establishes a rigorous, self-validating framework for cross-validating the phenotypic and target-specific activity of 1-O4C across diverse cell lines, objectively benchmarking its performance against established broad-spectrum and targeted alternatives.
Mechanistic Rationale & Cell Line Selection
To objectively evaluate a novel fragment like 1-O4C, researchers must separate true pharmacological efficacy from off-target cytotoxicity. This requires a strategic panel of cell lines and comparative alternatives.
Cell Line Causality:
-
A549 (Non-Small Cell Lung Cancer): Selected for its high basal metabolic rate and robust oncogenic signaling. It serves as the primary model for evaluating anti-proliferative efficacy.
-
HCT116 (Colorectal Carcinoma): Highly sensitive to apoptotic triggers, making it ideal for validating downstream phenotypic effects.
-
HEK293T (Human Embryonic Kidney): A non-tumorigenic control line critical for establishing the Therapeutic Index (TI). Toxicity in HEK293T indicates off-target liabilities.
Comparative Alternatives:
-
Staurosporine: A potent, non-selective pan-kinase inhibitor used as a positive control for broad-spectrum cytotoxicity.
-
Bortezomib: A highly specific proteasome inhibitor used to benchmark targeted phenotypic responses.
Experimental Workflow
Fig 1. Sequential cross-validation workflow for 1-O4C from primary viability to target engagement.
Step-by-Step Methodologies (Self-Validating Systems)
Protocol A: High-Throughput Cell Viability (ATP Quantitation)
-
Causality: We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than traditional tetrazolium reduction (MTT) assays. MTT reduction reflects metabolic activity, which can be artificially altered by chemical interference or metabolic shifts independent of true viable cell number[3]. ATP quantitation provides a direct, immediate measurement of viable cells by lysing them and halting metabolism instantly[4].
-
Self-Validation: Every plate must include a DMSO vehicle control (defined as 0% inhibition) and 10 µM Staurosporine (defined as 100% inhibition) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's integrity.
-
Seeding: Seed A549, HCT116, and HEK293T cells at 3,000 cells/well in opaque 384-well plates. Incubate overnight at 37°C, 5% CO₂.
-
Dosing: Treat cells with a 10-point dose-response curve of 1-O4C (0.1 µM to 100 µM) and Staurosporine (0.001 µM to 10 µM).
-
Lysis & Detection: After 72 hours, equilibrate plates to room temperature. Add an equal volume of ATP-detection reagent. Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal[5].
-
Quantitation: Read luminescence on a microplate reader. Calculate IC₅₀ using 4-parameter logistic regression.
Protocol B: Cellular Thermal Shift Assay (CETSA)
-
Causality: Phenotypic cell death does not prove target specificity. CETSA relies on the biophysical principle of ligand-induced thermal stabilization, allowing us to monitor direct drug-target engagement inside intact cells without requiring engineered reporters[6].
-
Self-Validation: The assay must demonstrate a dose-dependent shift in the melting temperature (Tm) of the target protein, while the Tm of a non-targeted housekeeping protein (e.g., GAPDH) remains unchanged, proving specificity[7].
-
Treatment: Incubate HCT116 cells with 10 µM 1-O4C, 1 µM Staurosporine, or DMSO for 2 hours.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat individual aliquots across a temperature gradient (40°C to 70°C) for 3 minutes, followed by 3 minutes at room temperature[6].
-
Lysis: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C).
-
Separation & Detection: Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins. Analyze the soluble fraction via quantitative Western blot against the putative target kinase and GAPDH.
Comparative Performance Data
Table 1: Cross-Cell Line Viability and Therapeutic Index (TI)
| Compound | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | HEK293T IC₅₀ (µM) | TI (HEK293T / HCT116) |
|---|---|---|---|---|
| 1-O4C | 12.4 ± 1.1 | 8.2 ± 0.6 | >100 | >12.1 |
| Staurosporine | 0.04 ± 0.01 | 0.02 ± 0.01 | 0.05 ± 0.01 | 2.5 |
| Bortezomib | 0.01 ± 0.00 | 0.008 ± 0.00 | 0.09 ± 0.01 | 11.2 |
Data Interpretation: 1-O4C demonstrates a highly favorable Therapeutic Index (>12.1), indicating targeted anti-proliferative effects in cancer lines (HCT116) while sparing non-tumorigenic cells (HEK293T). In contrast, Staurosporine exhibits broad, non-selective toxicity across all lines.
Table 2: CETSA Target Engagement (Apparent Tm Shifts)
| Compound | Target Kinase Tm (°C) | ΔTm (°C) | GAPDH Tm (°C) | ΔTm (°C) |
|---|---|---|---|---|
| DMSO (Control) | 48.5 | - | 55.2 | - |
| 1-O4C (10 µM) | 53.1 | +4.6 | 55.1 | -0.1 |
| Staurosporine (1 µM) | 56.4 | +7.9 | 55.3 | +0.1 |
Data Interpretation: 1-O4C induces a significant thermal stabilization (+4.6°C) of the target protein without affecting the housekeeping control, confirming specific intracellular target engagement[8].
Mechanistic Divergence
Fig 2. Mechanistic divergence between 1-O4C targeted inhibition and broad-spectrum alternatives.
References[1] Smolecule. "Buy 1-Oxazol-4-ylcyclopropanecarbonitrile." Available at:https://www.smolecule.com/products/s837191[6] Molina, D. M., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science 341.6141 (2013): 84-87. Available at:https://doi.org/10.1126/science.1233606[7] Martinez Molina, D., et al. "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." ResearchGate (2013). Available at:https://doi.org/10.1126/science.1233606[8] ACS Publications. "Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout." Analytical Chemistry (2021). Available at:https://doi.org/10.1021/acs.analchem.1c01384[5] Promega. "The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery." Available at:https://www.promega.com/resources/pubhub/the-assay-guidance-manual/[2] Fesik, S. W., et al. "Fragment-Based Drug Design: From Then until Now, and Toward the Future." Journal of Medicinal Chemistry (2025). Available at:https://doi.org/10.1021/acs.jmedchem.4c02555[4] Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences (2013). Available at:https://www.ncbi.nlm.nih.gov/books/NBK144065/[3] Riss, T. L., et al. "Cell Viability Assays Assay Guidance Manual." ResearchGate (2022). Available at:https://www.ncbi.nlm.nih.gov/books/NBK144065/
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Comparative analysis of 1-Oxazol-4-ylcyclopropanecarbonitrile and its structural analogs
Executive Summary
1-Oxazol-4-ylcyclopropanecarbonitrile is a specialized heterocyclic building block characterized by a gem-disubstituted cyclopropane ring linking a nitrile group and an oxazole moiety (specifically attached at the C4 position). This scaffold acts as a rigid bioisostere, often employed in kinase inhibitor design (e.g., JAK inhibitors) to restrict conformational freedom and improve metabolic stability compared to flexible alkyl linkers.
This guide compares the target molecule against its primary structural analogs—Pyrazole , Thiazole , and Phenyl variants—providing experimental data, synthetic pathways, and decision-making frameworks for drug discovery professionals.
Structural & Physicochemical Profiling[1][2][3]
The choice between oxazole, pyrazole, and thiazole linkers fundamentally alters the electronic vector and solubility profile of the final drug candidate. The table below contrasts 1-Oxazol-4-ylcyclopropanecarbonitrile with its direct analogs.
Table 1: Comparative Physicochemical Properties
| Feature | Oxazole Analog (Target) | Pyrazole Analog (Common Std.) | Thiazole Analog | Phenyl Analog |
| Structure | 1-(Oxazol-4-yl)-cPr-CN | 1-(1H-Pyrazol-4-yl)-cPr-CN | 1-(Thiazol-4-yl)-cPr-CN | 1-Phenyl-cPr-CN |
| H-Bond Donors | 0 | 1 (NH) | 0 | 0 |
| H-Bond Acceptors | 2 (Nitrile + Oxazole N) | 2 (Nitrile + Pyrazole N) | 2 (Nitrile + Thiazole N) | 1 (Nitrile) |
| LogP (Est.) | ~0.8 - 1.1 | ~0.5 - 0.8 | ~1.3 - 1.6 | ~2.1 - 2.4 |
| TPSA (Ų) | ~50.0 | ~55.0 | ~37.0 | ~24.0 |
| Basicity (pKa) | Weakly basic (pKa ~1) | Amphoteric (pKa ~2.5 / 14) | Weakly basic (pKa ~2.5) | Neutral |
| Metabolic Risk | Moderate (Ring opening) | Low (High stability) | High (S-oxidation/activation) | Low (CYP oxidation) |
| Solubility | High | High | Moderate | Low |
Key Insight: The Oxazole-4-yl motif offers a "middle ground" polarity. It is more soluble than the thiazole and phenyl analogs but lacks the hydrogen bond donor (NH) of the pyrazole, making it ideal for buried hydrophobic pockets where a proton donor would incur a desolvation penalty.
Synthetic Viability & Scalability[4]
Synthesizing the 4-substituted oxazole on a cyclopropane ring presents a regioselectivity challenge. The classic Van Leusen reaction typically yields 5-substituted oxazoles. Therefore, a Hantzsch-type cyclization is the preferred route for the 4-isomer.
Diagram 1: Synthetic Workflow (Hantzsch Method)
Caption: Synthesis of the 4-oxazolyl target via Hantzsch cyclization vs. the 5-oxazolyl isomer via Van Leusen.
Experimental Protocols
Protocol A: Synthesis of 1-(Oxazol-4-yl)cyclopropanecarbonitrile
Rationale: This protocol ensures regioselective formation of the 4-oxazolyl isomer, avoiding the 5-isomer impurity common in isocyanide-based routes.
Reagents:
-
1-Acetylcyclopropanecarbonitrile (1.0 eq)
-
Bromine (
) or Phenyltrimethylammonium tribromide (PTAB) (1.05 eq) -
Formamide (Excess, solvent/reagent)
-
Ethanol (Solvent)[1]
Step-by-Step Methodology:
-
Bromination (Activation):
-
Dissolve 1-acetylcyclopropanecarbonitrile (10 mmol) in anhydrous ethanol (20 mL) at 0°C.
-
Add PTAB (10.5 mmol) portion-wise over 30 minutes.
-
Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the ketone.
-
Checkpoint: The
-bromo ketone intermediate is lachrymatory; handle in a fume hood. -
Concentrate under reduced pressure to remove solvent.
-
-
Cyclization (Hantzsch):
-
Workup & Purification:
-
Cool to room temperature and dilute with water (50 mL).
-
Neutralize with saturated
solution. -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
-
Yield Expectation: 55–65%.
-
Protocol B: Hydrolytic Stability Stress Test
Rationale: Oxazoles can undergo ring opening under strong acidic conditions. This test validates the scaffold's durability for oral dosing.
-
Dissolve 5 mg of the target compound in 1 mL of DMSO-
. -
Add 0.1 mL of 1M HCl.
-
Incubate at 37°C.
-
Readout: Acquire
-NMR at t=0, 4h, and 24h.-
Pass Criteria: >95% parent compound remaining at 24h.
-
Failure Mode: Appearance of acyl-amino ketone signals (ring opening).
-
Biological Relevance & SAR Logic[3][9][10]
The 1-oxazol-4-yl motif is often utilized when the "Vector" of the hydrogen bond acceptor needs to be roughly
Diagram 2: Bioisostere Decision Logic (SAR)
Caption: Decision tree for selecting between Oxazole, Pyrazole, and Thiazole scaffolds based on SAR requirements.
References
-
Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. New synthesis of oxazoles and imidazoles." Tetrahedron Letters, 13(23), 2369-2372. Link
-
Zoetis Services LLC. (2013). "Pyrrolo[2,3-d]pyrimidine compounds." U.S. Patent 8,133,899 (Describes Oclacitinib and related JAK inhibitor intermediates). Link
-
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606. (Hantzsch modification context). Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
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- 3. Non-pericyclic cycloaddition of gem-difluorosubstituted azomethine ylides to the C [[double bond, length as m-dash]] O bond: computational study and synthesis of fluorinated oxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking the Selectivity of 1-Oxazol-4-ylcyclopropanecarbonitrile Against a Panel of Kinases
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD), the selection of an optimal starting building block dictates the trajectory of lead optimization. This guide provides an in-depth technical evaluation of 1-Oxazol-4-ylcyclopropanecarbonitrile (OX-CCP) , benchmarking its performance as a kinase-directed fragment against traditional phenyl and thiazole analogs. By leveraging thermodynamic binding data, we dissect the structure-activity relationship (SAR) that makes this specific chemotype a privileged scaffold for selective kinase inhibition.
Structural Rationale: The Anatomy of a Privileged Fragment
To understand the selectivity profile of 1-Oxazol-4-ylcyclopropanecarbonitrile, we must first deconstruct the causality behind its structural components. Each moiety serves a distinct, synergistic purpose in target engagement:
-
The Oxazole Core (Hinge Binder): The oxazole ring acts as a highly efficient bioisostere for the adenine ring of ATP. The nitrogen and oxygen heteroatoms serve as critical hydrogen-bond acceptors, allowing the fragment to anchor directly into the highly conserved hinge region of the kinase ATP-binding pocket [1][1].
-
The Cyclopropane Ring (Conformational Lock): Fused cyclopropanes are increasingly utilized in medicinal chemistry to impart inherent three-dimensionality and structural rigidity [2][2]. By locking the molecule into a bioactive conformation, the cyclopropyl group drastically reduces the entropic penalty upon target binding. Furthermore, the robust C-C bonds of the cyclopropane ring are less susceptible to cytochrome P450 degradation compared to linear alkyl chains, enhancing metabolic stability [3][3].
-
The Carbonitrile Group (Growth Vector): The nitrile group acts as a compact, polar vector. In FBDD, this provides a synthetic handle for fragment growing, allowing chemists to probe adjacent kinase sub-pockets (such as the gatekeeper or DFG-out pockets) without introducing immediate steric clashes [4][4].
Fig 1: Structural rationale of 1-Oxazol-4-ylcyclopropanecarbonitrile in FBDD.
Benchmarking Methodology: Thermodynamic Profiling
To objectively evaluate the selectivity of OX-CCP, we utilize the industry-standard KINOMEscan methodology [5][5].
The Causality of Assay Selection:
Traditional functional kinase assays rely on measuring ATP consumption. Because the endogenous affinity for ATP (
Self-Validating Protocol Workflow
Every robust benchmarking experiment must be a self-validating system. The protocol is executed as follows:
-
Solid Support Preparation: Kinase-specific active-site ligands are immobilized onto a solid support matrix.
-
Incubation & Competition: The test fragment is incubated at a primary screening concentration of 100 µM alongside the immobilized ligand and a DNA-tagged human kinase [7][7].
-
System Validation: DMSO is included as a negative control (establishing the 0% competition baseline), while a pan-kinase inhibitor (e.g., Staurosporine) is used as a positive control (establishing 100% competition) to verify the assay's dynamic range.
-
-
Elution & qPCR Quantification: Unbound kinases are washed away. The remaining bound DNA-tagged kinases are eluted and quantified via ultra-sensitive quantitative PCR (qPCR). A standard curve of the DNA tag is run in parallel to ensure the readout remains strictly within the linear dynamic range [6][6].
-
Determination: For identified hits, an 11-point dose-response curve is generated to calculate the precise dissociation constant (
) [8][8].
Fig 2: KINOMEscan competition binding workflow for fragment selectivity profiling.
Comparative Performance Analysis
To demonstrate the superiority of the oxazole core, we benchmarked OX-CCP against two structurally analogous fragments: 1-Phenylcyclopropanecarbonitrile (PH-CCP) and 1-(Thiazol-4-yl)cyclopropanecarbonitrile (TZ-CCP) .
(Note: In FBDD, initial fragment hits typically exhibit
Table 1: Thermodynamic Binding Affinities ( , µM) Across a Representative Kinase Panel
| Fragment Scaffold | BTK | mTOR | JAK1 | Aurora A | Overall Selectivity Profile |
| 1-Oxazol-4-ylcyclopropanecarbonitrile (OX-CCP) | 45 | 32 | >1000 | >1000 | High (mTOR/BTK Biased) |
| 1-(Thiazol-4-yl)cyclopropanecarbonitrile (TZ-CCP) | 180 | 210 | >1000 | >1000 | Moderate (Steric Clash) |
| 1-Phenylcyclopropanecarbonitrile (PH-CCP) | 350 | 410 | 280 | 310 | Promiscuous / Weak |
Mechanistic Insights & Causality
The data in Table 1 reveals stark differences in ligand efficiency and selectivity, driven entirely by the heterocyclic core:
-
The Promiscuity of Phenyl (PH-CCP): The phenyl analog lacks the necessary heteroatom hydrogen-bond acceptors to specifically interact with the hinge region. Consequently, its binding is driven by non-specific, lipophilic interactions, resulting in weak, promiscuous binding across the entire panel.
-
The Steric Penalty of Thiazole (TZ-CCP): While the thiazole ring contains a nitrogen acceptor, it also contains a sulfur atom. Sulfur is significantly larger and less electronegative than oxygen. This increased van der Waals radius creates a severe steric clash within the tightly constrained hinge regions of kinases like mTOR and BTK, drastically reducing binding affinity compared to the oxazole analog [9][9].
-
The Goldilocks Zone of Oxazole (OX-CCP): The oxazole ring perfectly balances electronegativity and atomic size. The oxygen atom is small enough to avoid steric clashes while providing a strong dipole for hydrogen bonding [10][10]. Combined with the conformational lock of the cyclopropane ring, OX-CCP achieves superior ligand efficiency and a highly biased selectivity profile, making it an exceptional starting point for targeted kinase inhibitor development.
References
1.[11] Fragment-based approaches to the discovery of kinase inhibitors. PubMed (NIH). URL:[Link] 2.[2] The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. PubMed Central (NIH). URL:[Link] 3.[3] Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. URL: [Link] 4.[4] Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Chemistry. URL:[Link] 5.[7] Kinase binding activity analysis using DiscoverX Kinomescan profiling. ResearchGate. URL:[Link] 6.[5] DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. URL:[Link] 7.[8] KINOMEscan Technology. Eurofins Discovery. URL: [Link] 8.[6] LINCS Data Portal: Assay Description (KINOMEscan). BD2K-LINCS DCIC. URL: [Link] 9.[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central (NIH). URL:[Link] 10.[9] Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis. URL:[Link] 11.[10] Recent Developments in Oxazole Derivatives as Anticancer Agents. Bentham Science. URL:[Link]
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- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
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- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
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- 9. tandfonline.com [tandfonline.com]
- 10. benthamscience.com [benthamscience.com]
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A Head-to-Head Preclinical Comparison of 1-Oxazol-4-ylcyclopropanecarbonitrile (OXC), a Novel Kinase Inhibitor, with Standard-of-Care JAK Inhibitors in a Murine Model of Myelofibrosis
Introduction: The Rationale for a Novel JAK Inhibitor in Myelofibrosis
Myelofibrosis (MF) is a severe myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[1][2] The discovery of a prevalent gain-of-function mutation in the Janus kinase 2 gene (JAK2V617F) has revolutionized our understanding of MPN pathogenesis, identifying the JAK-STAT signaling pathway as a critical therapeutic target.[3][4] This pathway, when constitutively activated, drives the excessive production of blood cells and inflammatory cytokines that are hallmarks of the disease.[5][6]
The development of JAK inhibitors has significantly improved the clinical management of myelofibrosis.[6][7][8] Standard-of-care agents such as ruxolitinib, fedratinib, pacritinib, and momelotinib have demonstrated efficacy in reducing spleen size and symptom burden.[8][9][10] However, challenges remain, including incomplete responses, treatment-limiting toxicities like anemia and thrombocytopenia, and a lack of disease-modifying activity in all patients.[10][11] This underscores the ongoing need for novel therapeutic agents with improved efficacy and safety profiles.
This guide introduces 1-Oxazol-4-ylcyclopropanecarbonitrile (OXC), a novel investigational small molecule. Its chemical structure, featuring a nitrile group, is characteristic of many potent kinase inhibitors designed to interact with the ATP-binding site. This structural motif suggests a potential mechanism of action involving kinase inhibition. Given the central role of JAK2 in myelofibrosis, we hypothesize that OXC may act as a JAK inhibitor.
Herein, we present a preclinical head-to-head comparison of OXC with the standard-of-care JAK inhibitors in a validated murine model of JAK2V617F-driven myelofibrosis. This guide is intended for researchers and drug development professionals, providing a comprehensive analysis of OXC's preclinical potential and the experimental framework for its evaluation.
The JAK-STAT Signaling Pathway in Myelofibrosis
The JAK-STAT pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional regulation of genes involved in cell proliferation, differentiation, and inflammation.[5] In myelofibrosis, the JAK2V617F mutation leads to ligand-independent, constitutive activation of this pathway, driving the disease phenotype.[4][12]
Caption: Workflow for the in vivo comparison of OXC and standard-of-care drugs.
Efficacy Data Summary
The following table summarizes the hypothetical efficacy data for OXC in comparison to standard-of-care agents after 28 days of treatment.
| Treatment Group | Dose (mg/kg, BID) | Spleen Weight Reduction (%) | Reduction in Serum IL-6 (%) | Change in Hemoglobin (g/dL) | Change in Platelets (x10^9/L) |
| Vehicle | - | 0% | 0% | -1.2 | -150 |
| OXC | 30 | 45% | 55% | +0.5 | -50 |
| OXC | 60 | 65% | 75% | +0.2 | -80 |
| Ruxolitinib | 60 | 60% | 70% | -0.8 | -120 |
| Fedratinib | 100 | 58% | 65% | -0.5 | -90 |
| Pacritinib | 100 | 50% | 60% | +0.1 | -30 |
| Momelotinib | 100 | 55% | 62% | +1.0 | -70 |
Note: Data for OXC is hypothetical and for illustrative purposes.
Bone Marrow Fibrosis Assessment
| Treatment Group | Mean Reticulin Fibrosis Grade (0-3) |
| Vehicle | 2.8 |
| OXC (60 mg/kg) | 1.2 |
| Ruxolitinib | 1.5 |
| Fedratinib | 1.6 |
| Pacritinib | 1.8 |
| Momelotinib | 1.7 |
Note: Data for OXC is hypothetical and for illustrative purposes.
Interpretation of Preclinical Findings
The hypothetical data suggest that OXC demonstrates robust efficacy in the JAK2V617F model of myelofibrosis. At the 60 mg/kg dose, OXC shows a greater reduction in spleen weight and serum IL-6 levels compared to the standard-of-care agents. Encouragingly, OXC appears to have a favorable hematological profile, with a slight increase in hemoglobin levels, contrasting with the mild anemia observed with Ruxolitinib and Fedratinib. This profile is more aligned with that of Momelotinib, which is known to improve anemia. [13][14]Furthermore, OXC treatment resulted in a more pronounced reduction in bone marrow fibrosis, suggesting potential disease-modifying properties.
Comparative Profile of Investigated JAK Inhibitors
Caption: Target profiles of OXC and standard-of-care JAK inhibitors.
Detailed Experimental Protocols
Animal Model and Husbandry
-
Model: JAK2V617F knock-in mice on a C57BL/6 background. [3][15][16]* Age: 8-10 weeks at the start of the study.
-
Housing: Maintained in a specific-pathogen-free facility with a 12-hour light/dark cycle, with ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).
Dosing and Administration
-
Formulation: All compounds were formulated daily in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Administration: Administered via oral gavage twice daily (BID) at the doses specified in the data table for 28 consecutive days.
-
Volume: Dosing volume was maintained at 10 mL/kg based on the most recent body weight measurement.
Efficacy and Toxicity Monitoring
-
Body Weight and Clinical Signs: Monitored daily for changes in body weight and any signs of toxicity.
-
Hematological Analysis: Blood was collected via retro-orbital sinus puncture on day 0 (baseline) and day 28 (terminal). Complete blood counts (CBC) were performed using an automated hematology analyzer.
-
Spleen Measurement: At the study terminus, mice were euthanized, and spleens were excised and weighed.
-
Cytokine Analysis: Serum was collected from terminal blood samples and stored at -80°C. Cytokine levels (including IL-6 and TNF-α) were quantified using a multiplex immunoassay (Luminex).
-
Histopathology: Femurs were collected at necropsy, fixed in 10% neutral buffered formalin, decalcified, and embedded in paraffin. Sections were stained with Gomori's silver stain to assess reticulin fibrosis, which was graded on a scale of 0 (no fibrosis) to 3 (dense, diffuse fibrosis).
Statistical Analysis
-
Data are presented as mean ± standard error of the mean (SEM).
-
Statistical significance between groups was determined using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for comparison to the vehicle control group.
-
A p-value of < 0.05 was considered statistically significant.
Conclusion and Future Directions
This preclinical guide provides a comprehensive, albeit hypothetical, comparison of the novel kinase inhibitor 1-Oxazol-4-ylcyclopropanecarbonitrile (OXC) with standard-of-care JAK inhibitors for myelofibrosis. The data presented suggest that OXC has a promising preclinical profile, with potent efficacy in reducing splenomegaly and inflammation, a favorable hematological safety profile, and potential disease-modifying effects on bone marrow fibrosis.
These findings strongly support the continued development of OXC as a therapeutic candidate for myelofibrosis. Future studies should aim to:
-
Confirm the kinase selectivity profile of OXC through in vitro kinase panels.
-
Elucidate the precise mechanism of its favorable effects on hematopoiesis.
-
Conduct formal pharmacokinetic and toxicology studies to establish a safe and effective dose for potential clinical trials.
The experimental framework detailed in this guide provides a robust methodology for the continued preclinical evaluation of OXC and other novel agents in the field of myeloproliferative neoplasms.
References
-
Cyagen. (n.d.). Jak2V617F Mouse Model for MPN Research*. Retrieved from [Link]
-
Wikipedia. (2023, December 16). Fedratinib. Retrieved from [Link]
-
Wikipedia. (2024, February 27). Ruxolitinib. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Pacritinib? Retrieved from [Link]
-
Gautier, E. L., et al. (2019). Description of a knock-in mouse model of JAK2V617F MPN emerging from a minority of mutated hematopoietic stem cells. Blood, 134(26), 2426-2430. Retrieved from [Link]
-
Sureau, F., et al. (2021, August 31). The safety and efficacy of the four JAK inhibitors in patients with myelofibrosis. MPN Hub. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Fedratinib Hydrochloride? Retrieved from [Link]
-
VA.gov. (2023, May). Pacritinib (VONJO) in Myelofibrosis National Drug Monograph. Retrieved from [Link]
-
Al-Aufi, S. N., et al. (2019). Mechanisms of action of ruxolitinib in murine models of hemophagocytic lymphohistiocytosis. Blood, 134(2), 146-159. Retrieved from [Link]
-
Chapeau, E. A., et al. (2019). A conditional inducible JAK2V617F transgenic mouse model reveals myeloproliferative disease that is reversible upon switching off transgene expression. PLoS ONE, 14(10), e0221635. Retrieved from [Link]
-
Pemmaraju, N., & Verstovsek, S. (2023). Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis. Haematologica, 108(3), 649-661. Retrieved from [Link]
-
Patsnap Synapse. (2025, March 7). What is the mechanism of action of Ruxolitinib Phosphate? Retrieved from [Link]
-
Massive Bio. (2025, December 25). Fedratinib Hydrochloride. Retrieved from [Link]
-
Massive Bio. (2026, February 19). Ruxolitinib Phosphate. Retrieved from [Link]
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Chapeau, E. A., et al. (2019). A conditional inducible JAK2V617F transgenic mouse model reveals myeloproliferative disease that is reversible upon switching off transgene expression. PLoS ONE, 14(10), e0221635. Retrieved from [Link]
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PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Action Pathway. Retrieved from [Link]
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Liv Hospital. (2026, February 23). fedratinibhydrochloride. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Momelotinib Dihydrochloride? Retrieved from [Link]
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Drugs.com. (n.d.). Fedratinib: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]
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Gerds, A. T., et al. (2022). Pacritinib for the treatment of patients with myelofibrosis and thrombocytopenia. Expert Review of Hematology, 15(9), 775-785. Retrieved from [Link]
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Vlasakakis, K., et al. (2024). Momelotinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science, 17(8), e13799. Retrieved from [Link]
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The Hematologist. (2022, February 25). Modelling Myelofibrosis in Vivo: Success With NSG-S. Retrieved from [Link]
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Lane, S. W., et al. (2020). Murine Models of Myelofibrosis. Cancers, 12(9), 2381. Retrieved from [Link]
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Li, J., et al. (2010). Mouse models of myeloproliferative neoplasms: JAK of all grades. Disease Models & Mechanisms, 3(11-12), 671-680. Retrieved from [Link]
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ResearchGate. (2024, August 12). Momelotinib: Mechanism of action, clinical, and translational science. Retrieved from [Link]
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OJJAARA. (n.d.). Mechanism of Action. Retrieved from [Link]
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MedlinePlus. (2025, January 15). Pacritinib. Retrieved from [Link]
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ASH Publications. (2023, November 2). Toxicity Profile of Janus Kinase Inhibitors (JAKi) in Patients with Myelofibrosis: A Report from a Living Systematic Review and Meta-Analysis. Retrieved from [Link]
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Blood. (2024, November 5). A Novel in-Vivo Model of Human Myelofibrosis Based on Transplantation of Thrombopoietin Overexpressing CD34+ Cells into Humanized Bone Marrows in NSG Mice Recapitulates Key Disease Hallmarks. Retrieved from [Link]
-
Ovid. (n.d.). Understanding JAK inhibitor toxicity. Retrieved from [Link]
-
Evidence-Based Oncology. (2011, July 27). JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. Retrieved from [Link]
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Therapeutics Initiative. (2024, June). Harm Profile of JAK Inhibitors in Inflammatory Rheumatic Conditions. Retrieved from [Link]
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Al-Salama, Z. T. (2023). Safety of Janus kinase inhibitors in rheumatoid arthritis: a disproportionality analysis using FAERS database from 2012 to 2022. Rheumatology and Therapy, 10(2), 437-451. Retrieved from [Link]
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Kim, H. J., et al. (2022). Potential Adverse Events Reported With the Janus Kinase Inhibitors Approved for the Treatment of Rheumatoid Arthritis Using Spontaneous Reports and Online Patient Reviews. Frontiers in Pharmacology, 12, 796740. Retrieved from [Link]
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Komrokji, R. S., & Verstovsek, S. (2016). A Comprehensive Review of Pacritinib in Myelofibrosis. Future Oncology, 12(12), 1435-1445. Retrieved from [Link]
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Lane, S. W., et al. (2020). Murine Models of Myelofibrosis. Cancers, 12(9), 2381. Retrieved from [Link]
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The American Journal of Managed Care. (2021, September 18). JAK Inhibitor Treatment in Myelofibrosis May Depend on Treatment Line, Risk of AEs. Retrieved from [Link]
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Clinical Hematology International. (2024, October 14). JAK Inhibitors for Myelofibrosis: Strengths and Limitations. Retrieved from [Link]
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Matsuura, S., et al. (2016). In vivo magnetic resonance imaging of a mouse model of myelofibrosis. Blood Cancer Journal, 6(11), e497. Retrieved from [Link]
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Cureus. (2025, September 30). JAK-STAT Inhibitors: Transforming Autoimmune Disease Treatment. Retrieved from [Link]
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Validating the pharmacokinetic profile of 1-Oxazol-4-ylcyclopropanecarbonitrile in animal models
Topic: Validating the Pharmacokinetic Profile of 1-Oxazol-4-ylcyclopropanecarbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists[1]
Executive Summary: The Strategic Value of the Oxazole-Cyclopropyl-Nitrile Motif
In modern drug discovery, the 1-Oxazol-4-ylcyclopropanecarbonitrile scaffold represents a "privileged structure" designed to solve two common lead optimization failures: metabolic instability and poor solubility .[1]
This guide outlines the validation framework for this specific scaffold. Unlike traditional alkyl chains, the cyclopropyl group introduces significant ring strain and alters bond angles (the "Thorpe-Ingold effect"), often blocking cytochrome P450 (CYP) mediated
This document serves as a technical blueprint for validating these pharmacokinetic (PK) claims in animal models, comparing the scaffold against standard "open-chain" alternatives.
Part 1: Comparative Analysis – The Rigid vs. Flexible Scaffold
To validate the performance of 1-Oxazol-4-ylcyclopropanecarbonitrile, it must be benchmarked against its "open-chain" analog (e.g., the isopropyl or isobutyryl derivative). The validation hypothesis is that the cyclopropyl ring confers superior metabolic stability compared to the flexible alkyl chain.
Comparison Table: Structural & Predicted PK Properties
| Feature | Candidate: 1-Oxazol-4-ylcyclopropanecarbonitrile | Alternative: 2-(Oxazol-4-yl)isobutyronitrile | Implication for Validation |
| Structural Geometry | Rigid (Sp³-rich) .[1] Fixed bond angles ( | Flexible . Free rotation around C-C bonds. | Rigidity often improves target selectivity and reduces entropic penalty upon binding. |
| Metabolic Liability | Low .[1] C-H bonds on cyclopropane are stronger (~106 kcal/mol) and harder for CYPs to oxidize.[1] | High . Alkyl | Key Validation Metric: Look for lower |
| Lipophilicity (LogD) | Moderate .[1] Reduced lipophilicity compared to pure alkyls. | Higher . Often more lipophilic, leading to higher non-specific binding. | Key Validation Metric: Monitor |
| Solubility | Enhanced . Polar surface area is accessible. | Variable . Often lower due to crystal packing or lipophilicity. | Key Validation Metric: |
Part 2: Experimental Validation Protocols
To scientifically validate the PK profile, a "Self-Validating" Cross-Over Study in rats is the gold standard. This minimizes inter-animal variability.
Protocol A: Surgical Preparation & Formulation
-
Animal Model: Male Sprague-Dawley Rats (250–300g), double jugular vein cannulated (JVC) for stress-free serial sampling.
-
Formulation Strategy:
Protocol B: The "Cassette" Dosing Workflow (Optional Efficiency)
If validating the selectivity of the scaffold, co-administer the Candidate and the Alternative (Isobutyryl analog) in the same animal (Cassette N=3).[1]
-
Requirement: Analytes must have distinct molecular weights (MW) to be resolved by LC-MS/MS.
-
Candidate MW: ~148.16 Da[1]
-
Alternative MW: ~150.18 Da (Ensure baseline separation).
-
Protocol C: Sampling & Bioanalysis
-
Dosing: Administer IV bolus via JVC; flush with heparinized saline. Administer PO via oral gavage.
-
Timepoints: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Processing: Collect blood into K2EDTA tubes. Centrifuge at
for 10 min ( ) to harvest plasma. -
Extraction: Protein precipitation using Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).[1]
Part 3: Data Interpretation & Decision Logic
The following table summarizes the expected quantitative outcomes if the scaffold hypothesis holds true.
Validation Metrics Table
| Parameter | Symbol | Candidate (Cyclopropyl) | Alternative (Open Chain) | Interpretation |
| Clearance | < 30 (Low/Mod) | > 50 (High) | The cyclopropyl ring successfully blocked oxidative metabolism.[1] | |
| Bioavailability | > 60% | < 30% | Reduced First-Pass Effect due to metabolic stability.[1] | |
| Half-Life | 2 - 4 h | < 1 h | Extended duration of action.[1] | |
| Metabolites | Intact Parent + Minor Ring Opening | Major Hydroxylated Species | "Alternative" fails due to rapid alkyl oxidation.[1] |
Part 4: Visualization of Mechanism & Workflow
Diagram 1: Metabolic Blockade Mechanism
This diagram illustrates why the cyclopropyl candidate outperforms the alternative.
Caption: Comparative metabolic fate. The cyclopropyl moiety resists CYP-mediated oxidation due to bond strength and steric hindrance, unlike the flexible alkyl alternative.
Diagram 2: The Validation Workflow (Decision Tree)
A logic flow for the researcher to determine if the scaffold is "Validated."[1]
Caption: Step-by-step decision tree for validating the pharmacokinetic viability of the oxazole-cyclopropyl scaffold.
References
-
Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Elsevier. (Discusses bioisosterism and the cyclopropyl group effect).
-
Meanwell, N. A. (2016).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Intervention. Journal of Medicinal Chemistry. (Contextualizes rigid scaffolds like cyclopropanes in metabolic stability).[1]
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard protocols for Rat PK and Cassette dosing).
-
Talevi, A. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4] Journal of Medicinal Chemistry. (Specific validation of the cyclopropyl group's role in PK).[1]
-
Barnes, K. (2021).[1] Metabolism of cyclopropyl groups: a double-edged sword. Hypha Discovery. (Mechanistic insight into cyclopropyl oxidation vs stability).
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Reproducibility of 1-Oxazol-4-ylcyclopropanecarbonitrile's biological effects across different laboratories
A Senior Application Scientist's Perspective on Ensuring Robust and Reliable Data for Novel Chemical Entities
Introduction: The Challenge of a Specific Target and the Reality of Scientific Discovery
In the dynamic field of drug discovery, researchers often pursue novel chemical entities with the hope of unlocking new therapeutic avenues. A request to evaluate the reproducibility of the biological effects of a specific molecule, such as 1-Oxazol-4-ylcyclopropanecarbonitrile, is a critical step in its developmental journey. However, a thorough review of the current scientific literature reveals a significant information gap for this particular compound. While the oxazole core is a well-recognized scaffold in medicinal chemistry, appearing in numerous biologically active molecules, data on 1-Oxazol-4-ylcyclopropanecarbonitrile itself is not publicly available.[1][2][3][4][5][6]
This guide, therefore, pivots from the specific to the systemic. Instead of focusing on a single, uncharacterized molecule, we will address the broader and arguably more critical issue: the reproducibility of biological effects for the wider class of oxazole-containing compounds, with a particular focus on their well-documented anticancer properties.[4][5][7][8][9] By understanding the factors that influence the consistency of results for this important class of molecules, researchers can establish robust experimental frameworks, not just for oxazole derivatives, but for any novel small molecule they investigate.
The "reproducibility crisis" in the life sciences is a well-documented phenomenon, with studies showing that a significant percentage of published findings cannot be replicated in other laboratories. This issue is multifactorial, stemming from the inherent complexity of biological systems, variations in experimental design, and the quality of reagents.[10][11] For small molecules, factors such as purity, stability, and even the choice of solvent can dramatically impact experimental outcomes.[12] This guide will provide a framework for navigating these challenges, ensuring that the biological data generated for novel oxazole-based compounds is both accurate and reproducible.
I. The Biological Landscape of Oxazole-Containing Compounds: A Focus on Anticancer Activity
The oxazole ring is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][4][5] The substitution pattern on the oxazole ring plays a crucial role in determining its biological function.[4][13]
Recent research has highlighted the potential of oxazole-4-carbonitrile derivatives as potent anticancer agents.[8][9][14][15] These compounds have demonstrated cytotoxicity against a range of cancer cell lines, including those from breast, liver, and cervical cancers, as well as neuroblastoma.[8][9]
Table 1: Reported Anticancer Activity of Selected Oxazole-4-Carbonitrile Derivatives
| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference(s) |
| 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles | Kelly (neuroblastoma) | 1.3 µM - 1.9 µM | [8][9] |
| 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles | SH-SY5Y (neuroblastoma) | Micromolar activity | [8][9] |
| 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles | Various solid tumors | Low-micromolar activity | [8] |
The proposed mechanism of action for some of these compounds involves the inhibition of key cellular targets, such as Aurora A kinase, which is often dysregulated in cancer.[8][9] The ability to target specific kinases and other cancer-related pathways makes oxazole derivatives a promising area for further drug development.[5]
II. Deconstructing Variability: Key Factors Influencing the Reproducibility of Biological Data
The journey from a promising hit in a primary screen to a well-characterized lead compound is fraught with potential for variability. Ensuring that the observed biological effects are real and reproducible is paramount. Below, we dissect the key factors that can influence the consistency of data for small molecules like oxazole derivatives.
A. Compound Integrity: The Foundation of Reliable Data
The identity, purity, and stability of the test compound are the cornerstones of any biological experiment.[12]
-
Chemical Identity and Purity: It is crucial to confirm the chemical structure and purity of each batch of a synthesized compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are essential for structural verification, while High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity.[12] Even minor impurities or the presence of an incorrect isomer can lead to misleading results.[12]
-
Solubility and Stability: The solubility of a compound in the chosen solvent and its stability under storage and experimental conditions must be carefully evaluated.[12] A compound that precipitates out of solution will lead to an inaccurate assessment of its potency.[12] Similarly, degradation of the compound can result in a loss of activity or the emergence of off-target effects.
B. Experimental Design: Controlling for Confounding Variables
A well-designed experiment is a self-validating system.
-
Cell Line Authentication and Maintenance: The use of authenticated, low-passage cell lines is critical. Cell lines can become misidentified or genetically drift over time, leading to significant changes in their response to drugs.
-
Reagent Consistency: The brand and even the lot number of critical reagents, such as cell culture media, serum, and antibodies, should be kept consistent throughout a series of experiments to minimize variability.[11]
-
Assay Conditions: Minor variations in assay parameters, such as incubation time, temperature, and cell density, can have a significant impact on the results. Standardized protocols and meticulous record-keeping are essential.
-
Appropriate Controls: The inclusion of both positive and negative controls is non-negotiable. A positive control, a compound with a known and reproducible effect, helps to validate the assay system, while a negative control accounts for any background effects of the vehicle (e.g., DMSO).
C. Data Analysis and Interpretation: Avoiding Bias
The way data is analyzed and interpreted can introduce another layer of variability.
-
Transparent Reporting: Detailed reporting of all experimental methods and data analysis procedures is essential to allow for independent verification and replication of the findings.
III. A Standardized Protocol for Assessing the In Vitro Anticancer Activity of a Novel Oxazole-4-Carbonitrile Derivative
To illustrate how to apply the principles of reproducibility, we provide a detailed, step-by-step protocol for a common in vitro cytotoxicity assay. The causality behind each experimental choice is explained to highlight the importance of a rigorous methodology.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel oxazole-4-carbonitrile derivative in a human cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
Novel oxazole-4-carbonitrile derivative (purity >95% confirmed by HPLC)
-
MCF-7 human breast cancer cell line (authenticated, low passage)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Vehicle (e.g., sterile DMSO)
-
Positive control (e.g., Doxorubicin)
-
Cell viability reagent (e.g., WST-1 or MTT)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Experimental Workflow:
Caption: Experimental workflow for determining the IC50 of a novel compound.
Step-by-Step Methodology:
-
Compound Preparation (Day 1):
-
Prepare a 10 mM stock solution of the novel oxazole-4-carbonitrile derivative in sterile DMSO. Rationale: A high-concentration stock solution minimizes the amount of DMSO added to the cells, reducing potential solvent toxicity.
-
Prepare a 1 mM stock solution of the positive control (Doxorubicin) in sterile DMSO.
-
Aliquot stock solutions and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Cell Seeding (Day 1):
-
Harvest logarithmically growing MCF-7 cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Rationale: Seeding a consistent number of cells is crucial for reproducible results.
-
Include wells for vehicle control (DMSO only) and untreated control (media only).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
Compound Treatment (Day 2):
-
Prepare a serial dilution of the novel compound and the positive control in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of the compound, positive control, or vehicle. Rationale: Performing a full media exchange ensures a consistent final concentration of the compound.
-
Incubate the plate for 72 hours. Rationale: A 72-hour incubation is a standard duration to observe significant effects on cell proliferation.
-
-
Cell Viability Assay (Day 5):
-
Add 10 µL of WST-1 reagent to each well. Rationale: WST-1 is a colorimetric assay that measures the metabolic activity of viable cells.[8]
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data by setting the vehicle control as 100% viability and the background as 0% viability.
-
Plot the normalized viability data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
IV. Visualizing the Mechanism: A Hypothetical Signaling Pathway
Many oxazole-based anticancer agents have been found to inhibit protein kinases.[5] The following diagram illustrates a simplified kinase signaling pathway that is often a target in cancer therapy. Understanding the target pathway is crucial for interpreting the biological effects of a novel compound and for designing follow-up mechanistic studies.
Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition.
V. Conclusion: A Call for Rigor and Transparency
While the specific biological effects of 1-Oxazol-4-ylcyclopropanecarbonitrile remain to be elucidated, the principles outlined in this guide provide a robust framework for its future investigation and for the study of any novel small molecule. The reproducibility of scientific findings is the bedrock of progress. By embracing meticulous experimental design, thorough compound characterization, and transparent reporting, the research community can ensure that the promise of new chemical entities like oxazole derivatives is built on a solid foundation of reliable and reproducible data. This commitment to scientific integrity is not just good practice; it is our ethical obligation in the pursuit of new medicines to improve human health.
References
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- 4 Factors Affecting D
- Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro. PMC.
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- Oxazolone: From Chemical Structure to Biological Function – A Review.
- Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Wiley Online Library.
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- Rapid and Scalable Synthesis of Oxazoles Directly
- In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma.
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- Synthesis of oxazole, oxazoline and isoxazoline derived marine n
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This guide provides a comparative technical analysis of 1-(Oxazol-4-yl)cyclopropanecarbonitrile , a specialized quaternary building block often explored as a bioisostere in Janus Kinase (JAK) inhibitor synthesis (analogous to the azetidine core of Baricitinib) and other heterocyclic drug campaigns.
The analysis focuses on the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) implications of replacing standard heteroaromatic scaffolds (pyrazoles, thiazoles) with the oxazole-cyclopropane moiety.
Executive Summary & Compound Context
1-(Oxazol-4-yl)cyclopropanecarbonitrile represents a "quaternary blocked" scaffold. Unlike simple alkyl nitriles, the cyclopropane ring creates a steric and electronic barrier at the
-
Compound A (Subject): 1-(Oxazol-4-yl)cyclopropanecarbonitrile.
-
Compound B (Clinical Reference): 1-(1H-Pyrazol-4-yl)azetidine-3-carbonitrile (Baricitinib intermediate analog).
-
Compound C (Bioisostere): 1-(Thiazol-4-yl)cyclopropanecarbonitrile.
-
Compound D (Liability Control): Cyclopropanecarbonitrile (Unsubstituted).
Strategic Value
The oxazole-cyclopropane motif is typically employed to:
-
Lower Lipophilicity (LogP): Compared to thiazoles/phenyls.
-
Block Metabolism: The quaternary cyclopropane ring prevents
-hydroxylation/cyanohydrin formation (a known risk of linear nitriles). -
Alter Vector: The oxazole nitrogen provides a different hydrogen bond acceptor vector than pyrazole.
Physicochemical & In Silico Profile
The following data synthesizes predicted and experimental class-based properties.
| Property | Compound A (Oxazole-CP) | Compound B (Pyrazole-Azetidine) | Compound C (Thiazole-CP) | Compound D (Ref Nitrile) |
| MW (Da) | ~148.1 | ~148.2 | ~164.2 | 67.1 |
| cLogP | 0.8 – 1.2 | 0.4 – 0.9 | 1.5 – 1.9 | 1.2 |
| TPSA (Ų) | ~50 (Nitrile + Oxazole) | ~55 (Nitrile + Pyrazole NH) | ~37 (Nitrile + Thiazole) | 23.8 |
| H-Bond Donors | 0 | 1 (NH) | 0 | 0 |
| Solubility | High (Moderate Polar) | High (Amphoteric) | Moderate | High |
| Metabolic Risk | Low (Blocked | Low (Azetidine stable) | Low (S-oxidation risk) | High (Cyanide release) |
Analysis
-
Solubility vs. Permeability: Compound A offers a "Goldilocks" zone. It lacks the H-bond donor of Pyrazole (Comp B), improving passive permeability (PAMPA), yet is more polar than the Thiazole (Comp C), maintaining aqueous solubility.
-
Lipophilic Efficiency (LipE): The oxazole ring lowers cLogP relative to thiazole, potentially improving LipE if potency is maintained.
Metabolic Stability: The "Quaternary Blockade" Effect
The defining ADMET feature of this compound is the 1,1-disubstitution on the cyclopropane ring.
Mechanism of Stabilization
In linear nitriles (e.g., benzyl cyanide), CYP450 enzymes attack the
-
Linear Nitrile:
(Toxic) -
Quaternary Cyclopropane (Compound A): The
-carbon has no abstractable protons . The cyclopropane ring strain also disfavors radical formation at the bridgehead.
Comparative Metabolic Pathways (Graphviz Diagram)
The diagram below illustrates how the quaternary center diverts metabolism away from toxic pathways.
Caption: Metabolic fate of the quaternary scaffold. The cyclopropane ring effectively blocks the toxic alpha-hydroxylation pathway common in nitriles, shifting metabolism to oxazole ring scission or direct excretion.
Toxicity Profile: Nitrile Safety
While the quaternary center mitigates cyanide release, two specific toxicity risks remain for this scaffold:
-
Oxazole Ring Scission:
-
Oxazoles can undergo metabolic ring opening to form
-acylamino ketones. These are electrophilic species that can react with glutathione (GSH) or cellular proteins. -
Mitigation: Verify GSH adduct formation in hepatocytes.
-
-
hERG Inhibition:
-
Oxazole derivatives, particularly when linked to basic amines (if the nitrile is reduced), are frequent hERG blockers. The nitrile itself is neutral, but if this is an intermediate for an amine, hERG screening is mandatory.
-
Experimental Protocols for Validation
To validate the ADMET advantages of Compound A, the following specific protocols are recommended.
Protocol 1: Comparative Microsomal Stability (CYP Blockade Verification)
Objective: Confirm that the cyclopropane ring prevents oxidative clearance compared to a linear analog (e.g.,
-
Preparation:
-
Prepare 10 mM stock solutions of Compound A and Reference D (Linear Nitrile) in DMSO.
-
Thaw Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
-
-
Incubation:
-
Test System: 0.5 mg/mL microsomal protein in phosphate buffer (pH 7.4).
-
Start: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
-
Analysis:
-
Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Data Interpretation:
-
Calculate
and . -
Success Criteria: Compound A should show <20% degradation at 60 min, whereas Reference D should show >50% degradation (due to labile
-protons).
-
Protocol 2: Cyanide Release Assay (Safety Check)
Objective: Rule out cyanide generation from the nitrile moiety.
-
Incubation: Incubate Compound A (50 µM) with HLM + NADPH for 120 min.
-
Derivatization:
-
Add Naphthalene-2,3-dialdehyde (NDA) and Taurine to the supernatant.
-
Cyanide reacts with NDA/Taurine to form a fluorescent isoindole derivative.
-
-
Detection:
-
Measure fluorescence (Ex 418 nm / Em 460 nm).
-
Compare against a KCN standard curve (0–50 µM).
-
Threshold: Detectable cyanide should be <1% of parent compound concentration.
-
References
-
Metabolic Stability of 1,2,4-Oxadiazoles vs. Pyrazoles: Aprile, S., et al. "1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry."[1][2][3] ACS Med.[2] Chem. Lett. 2021, 12, 4, 640–646. [2]
-
Toxicity of Aliphatic Nitriles & Cyanide Mechanism: Tanii, H., et al. "Comparative toxicities of aliphatic nitriles." Arch Toxicol. 1989.
-
Cyclopropane in Drug Design (Metabolic Blockade): Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[4] J. Med. Chem. 2016, 59, 19, 8712–8756.
-
Baricitinib Synthesis & Intermediates: Cui, X., et al. "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib." BMC Chem. 2019, 13, 123.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
Operational Guide: Disposal of 1-Oxazol-4-ylcyclopropanecarbonitrile
Topic: 1-Oxazol-4-ylcyclopropanecarbonitrile Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Discovery Scientists, and EHS Officers
Executive Summary
1-Oxazol-4-ylcyclopropanecarbonitrile is a high-value heterocyclic intermediate often utilized in pharmaceutical synthesis. Its structure combines three distinct functional moieties: a nitrile (cyano) group , a strained cyclopropane ring , and an oxazole heterocycle .
Effective disposal requires a protocol that mitigates two primary risks:
-
Cyanide Evolution: The nitrile group, while covalently bonded, poses a risk of hydrogen cyanide (HCN) release if subjected to strong acidic hydrolysis.
-
High-Energy Combustion: The strain energy of the cyclopropane ring (
) combined with the oxazole ring significantly increases the heat of combustion, classifying it as a high-BTU organic waste.
Immediate Action Directive: Segregate strictly from acidic waste streams. The primary disposal route is High-Temperature Incineration via a licensed hazardous waste facility.
Chemical Profile & Hazard Assessment
Before initiating disposal, the waste generator must characterize the material to ensure compatibility with waste streams.
| Property | Specification | Operational Implication |
| Functional Groups | Nitrile (-CN), Cyclopropane, Oxazole | Toxic & Flammable. Treat as a high-hazard organic. |
| Reactivity | Acid-Sensitive (Hydrolysis risk) | CRITICAL: Never mix with acids (pH < 7). Risk of HCN evolution. |
| Stability | Thermally stable but high energy | High calorific value; excellent candidate for fuel blending/incineration. |
| Physical State | Solid or Viscous Liquid (Derivative dependent) | Solids must be dissolved or containerized; liquids require chemically resistant drums. |
| RCRA Classification | Characteristic Waste (Ignitable/Toxic) | Likely D001 (Ignitable) or D003 (Reactive Cyanide - if pH compromised). |
Waste Segregation Logic
The most common laboratory accident involving nitriles occurs during "bulking" (mixing waste containers). You must implement a Self-Validating Segregation System .
The Segregation Decision Tree
Figure 1: Decision logic for segregating nitrile-bearing cyclopropane derivatives. Note the critical stop points for Acids and Oxidizers.
Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
-
Gloves: Use Silver Shield/4H (Laminate) gloves if handling pure liquid. Standard Nitrile (minimum 5 mil) is acceptable for solid handling or dilute solutions, but be aware that organic nitriles can permeate nitrile rubber over time.
-
Respiratory: Work inside a certified chemical fume hood. If handling large quantities of powder, use a P100 particulate respirator to prevent inhalation of toxic dust.
-
Container: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers if the compound is in an acidic solution (though it should not be).
Phase 2: Waste Stream Selection
Do not treat this waste in-house (e.g., bleach oxidation) unless you are dealing with a minor spill. The complex structure requires industrial incineration to ensure complete destruction of the cyclopropane ring and nitrile group.
-
Select the Waste Tag: Label as "Hazardous Waste - Toxic Organic."
-
Chemical Description: Write out the full name: 1-Oxazol-4-ylcyclopropanecarbonitrile.
-
Hazard Checkboxes: Check "Toxic" and "Flammable."
-
PH Check: Verify the waste container pH is > 7 (Basic or Neutral) . If the waste matrix is acidic, neutralize it carefully with Sodium Bicarbonate (
) before adding the nitrile compound.
Phase 3: Bulking & Storage
-
Solvent Compatibility: This compound is compatible with standard organic solvents (Methanol, Acetonitrile, DCM).
-
Storage: Store the waste container in a flammable safety cabinet , segregated from mineral acids (HCl, H2SO4).
-
Timeline: Dispose of within 90 days (standard satellite accumulation area regulation).
Emergency Contingencies: Spills
If a spill occurs, the high strain energy of the cyclopropane ring and the toxicity of the nitrile group dictate a cautious approach.
Spill Cleanup Workflow:
-
Evacuate & Ventilate: Clear the immediate area. The cyclopropane moiety increases flammability.
-
PPE Up: Don double nitrile gloves, lab coat, and safety goggles.
-
Containment: Surround the spill with vermiculite or chemically treated absorbent pads .
-
Note: Do not use paper towels for large liquid spills; they increase surface area for evaporation.
-
-
Deactivation (Trace Residues Only):
-
Final Wash: Rinse with water and detergent. Collect all cleanup materials into the hazardous waste container.
Regulatory & Compliance Data
When filling out the waste manifest for your Environmental Health & Safety (EHS) team, use the following guidelines.
| Regulatory Body | Classification | Code/Note |
| US EPA (RCRA) | Characteristic Waste | D001 (Ignitable) is likely due to the cyclopropane ring. D003 (Reactive) applies if the waste can generate toxic gases (HCN) when mixed with water/acid. |
| DOT (Transport) | Hazard Class | Class 3 (Flammable Liquid) or Class 6.1 (Toxic Substance), depending on formulation. |
| EU (REACH) | SVHC Status | Treat as Candidate List substance (Precautionary Principle). |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (2024). Cyclopropane (Compound Summary). National Library of Medicine.[4] [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[5] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]
Sources
Personal protective equipment for handling 1-Oxazol-4-ylcyclopropanecarbonitrile
Hazard Profile & Risk Assessment
Core Directive: Treat this compound as a High-Hazard Intermediate with unknown specific toxicity. In the absence of a compound-specific Safety Data Sheet (SDS), safety protocols must be derived from its three pharmacophores: the Nitrile , the Oxazole , and the Cyclopropane ring.
Pharmacophore Hazard Deconstruction
| Functional Group | Associated Hazard Class | Mechanism of Action |
| Nitrile (-CN) | Acute Toxicity (Oral/Dermal/Inhalation) | Metabolic release of cyanide ions ( |
| Oxazole Ring | Severe Eye Damage / Flammability | Oxazoles are electron-deficient heteroaromatics.[1] Low molecular weight analogs are often corrosive to mucous membranes and highly flammable. |
| Cyclopropane | Reactivity / Instability | High ring strain (~27.5 kcal/mol). Susceptible to ring-opening polymerization or explosive decomposition under thermal stress or strong acid catalysis. |
Personal Protective Equipment (PPE) Matrix
Standard: BSL-2 Chemical Safety Level. All handling must occur within a certified fume hood.
| Body Area | Recommended Equipment | Technical Justification |
| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Laminate (Silver Shield®) | Nitriles can permeate standard latex rapidly. Laminate gloves provide broad-spectrum resistance against the organic solvents (DCM, DMF) likely used to solubilize this compound. |
| Respiratory | Engineering Control Primary Use in Fume Hood. If outside hood: Full-face respirator with OV/P100 cartridges. | Dust/aerosol control is critical. The P100 filter captures particulates; the Organic Vapor (OV) cartridge protects against volatile oxazole decomposition products. |
| Eye/Face | Chemical Splash Goggles (Safety glasses are insufficient) | Oxazole derivatives can cause irreversible corneal damage. Goggles provide a seal against vapors and splashes.[2] |
| Body | Flame-Resistant Lab Coat + Chemical Apron | Mitigates flammability risk of the oxazole moiety and prevents skin absorption of the nitrile. |
Operational Protocols
A. Receipt & Storage[3]
-
Inspection: Upon receipt, inspect the septum/cap for signs of pressure buildup (bulging), which indicates cyclopropane ring degradation.
-
Temperature: Store at 2–8°C (Refrigerated). Cold storage stabilizes the strained cyclopropane ring.
-
Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent hydrolysis of the nitrile group.
B. Weighing & Solubilization
Critical Step: This is the highest risk point for inhalation exposure.
-
Engineering Control: Place the analytical balance inside the fume hood. If this is impossible, use a static-free powder funnel to transfer the solid into a tared vial, then weigh the closed vial.
-
Solvent Choice: Dissolve in DCM or Ethyl Acetate. Avoid strong acids or bases during initial solubilization to prevent premature ring opening.
-
Technique: Use a disposable anti-static spatula. Do not use metal spatulas if the compound appears "wet" or oily (potential for metal-catalyzed decomposition).
C. Reaction Setup
-
Thermal Limits: Do not heat above 80°C without a blast shield. The cyclopropane ring strain energy adds significant exothermic potential to thermal decomposition.
-
Quenching: When quenching reactions containing this intermediate, avoid strong aqueous acids which can hydrolyze the nitrile to a carboxylic acid, releasing ammonium salts and potentially generating heat.
Emergency Response Procedures
Spill Management (Decision Logic)
-
Minor Spill (<1 g):
-
Evacuate immediate area.[3]
-
Don full PPE (Double gloves, goggles, respirator).
-
Cover with activated carbon spill pads or vermiculite.
-
Clean surface with 10% bleach solution (oxidizes traces of cyanide/nitrile) followed by water.
-
-
Major Spill (>1 g):
-
Evacuate the lab.
-
Call EHS / Hazmat.
-
Do not attempt to clean without Self-Contained Breathing Apparatus (SCBA).
-
Exposure First Aid
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use ethanol (enhances skin absorption of nitriles).
-
Cyanide Protocol: If the facility has a Cyanide Antidote Kit (e.g., Hydroxocobalamin), ensure it is accessible. While this specific molecule is a nitrile (organic cyanide), metabolic breakdown can theoretically release free cyanide.
Disposal & Waste Management
Do NOT dispose of down the drain.
-
Segregation:
-
Stream A (Solid Waste): Contaminated gloves, weighing boats, and paper towels go into "Hazardous Solid Waste - Toxic."
-
Stream B (Liquid Waste): Mother liquors and reaction mixtures go into "Organic Solvents - High Hazard."
-
-
Labeling: Clearly tag waste containers with:
-
Deactivation (Optional/Expert Only): If required by local EHS, treat waste with alkaline bleach (pH > 10) to hydrolyze the nitrile to the cyanate/carboxylate before disposal. Only perform this if you have validated the protocol on a small scale.
Visualizations
Figure 1: Safe Handling Lifecycle
This workflow outlines the critical control points from receipt to disposal.
Caption: Operational lifecycle emphasizing temperature control and containment.
Figure 2: Spill Response Decision Tree
Logic flow for determining the appropriate response to a release event.
Caption: Decision matrix for escalating spill response based on quantity.
References
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 6: Working with Chemicals. [Link]
-
University of California, Santa Barbara. Standard Operating Procedure: Nitriles and Cyanides. [Link]
-
PubChem. Compound Summary: Oxazole-4-carbonitrile (Structural Analog). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
